Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt
Description
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Properties
IUPAC Name |
sodium;2,5-dioxooxolane-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O6S.Na/c5-3-1-2(4(6)10-3)11(7,8)9;/h2H,1H2,(H,7,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZVAUZTNCXLPV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400503 | |
| Record name | Sodium 2,5-dioxooxolane-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73464-18-3 | |
| Record name | Sodium 2,5-dioxooxolane-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt" chemical properties
An In-depth Technical Guide to Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 73464-18-3), a succinic acid derivative also known as Sulfosuccinic Acid Anhydride Sodium Salt.[1] This document is intended for researchers, chemists, and drug development professionals, offering insights into the compound's chemical properties, a proposed synthesis pathway, analytical characterization techniques, and its functional applications as part of the broader sulfosuccinate surfactant class. The guide synthesizes theoretical principles with practical considerations for laboratory handling and use.
Introduction
This compound, is a specialized chemical entity belonging to the family of sulfosuccinates.[1] Structurally, it combines a saturated five-membered lactone ring (tetrahydro-2,5-dioxofuran, or succinic anhydride) with a strategically positioned sulfonate group, conferring unique physicochemical properties. The presence of the polar sulfonate group and the reactive anhydride ring within a compact structure suggests its utility as a versatile chemical intermediate or a functional surfactant.
The broader class of sulfosuccinates, derived from maleic anhydride, are renowned as mild anionic surfactants with excellent foaming, wetting, and emulsifying properties.[2] They find extensive use in personal care products, emulsion polymerization, and agricultural formulations.[2][3][4] This guide will delve into the specific characteristics of the title compound, providing a foundational understanding for its evaluation in novel applications.
Chemical Identity and Physicochemical Properties
The fundamental identity of the compound is established by its chemical formula, molecular weight, and internationally recognized identifiers. While extensive experimental data on its physical properties is not widely published, known information is summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | - |
| IUPAC Name | Sodium 2,5-dioxotetrahydrofuran-3-sulfonate | [5] |
| Synonym(s) | Sulfosuccinic Acid Anhydride Sodium Salt | [1] |
| CAS Number | 73464-18-3 | [1][6] |
| Molecular Formula | C₄H₃NaO₆S | [1] |
| Molecular Weight | 202.12 g/mol |[1][5] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to Off-White Solid | [6] |
| Solubility | Data not available. Expected to be soluble in water due to the sodium sulfonate group. | - |
| Melting Point | Data not available | [7] |
| Boiling Point | Data not available | [7] |
| Stability | The anhydride ring is susceptible to hydrolysis, particularly under acidic or basic conditions.[2] Stable under inert atmosphere.[6] | - |
Proposed Synthesis and Purification
Proposed Synthesis Pathway
The proposed pathway begins with the electrophilic addition of a sulfonating agent, such as sulfur trioxide (SO₃), across the double bond of maleic anhydride. This reaction is analogous to the sulfonation of other activated alkenes. The resulting sulfonated maleic anhydride intermediate possesses the core structure, which is then reduced to the saturated "tetrahydro" form. Catalytic hydrogenation is a standard method for such reductions. Finally, neutralization with a sodium base yields the target sodium salt.
Caption: Proposed multi-step synthesis of the target compound.
Representative Experimental Protocol
Disclaimer: This protocol is hypothetical and serves as a starting point for methods development. It should be performed by trained chemists with appropriate safety precautions.
-
Sulfonation of Maleic Anhydride:
-
In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and a drying tube, dissolve maleic anhydride (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sulfur trioxide (SO₃, 1.0-1.1 eq), complexed with a suitable agent like dioxane to moderate reactivity, to the stirred solution.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the C=C stretch).
-
The resulting sulfonated maleic anhydride intermediate may precipitate and can be isolated by filtration.
-
-
Reduction to the Tetrahydro Form:
-
Suspend the isolated sulfonated intermediate in a solvent suitable for hydrogenation (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (H₂, typically 1-3 atm) and stir vigorously.
-
Monitor the reaction by observing hydrogen uptake or by ¹H NMR analysis of aliquots.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
-
Neutralization and Isolation:
-
Concentrate the filtrate under reduced pressure to obtain the crude acid product.
-
Dissolve the crude acid in a minimal amount of water or ethanol.
-
Carefully add a stoichiometric amount of sodium hydroxide or sodium bicarbonate solution while monitoring the pH to reach a final value of ~7.
-
The final sodium salt can be isolated by removing the solvent via lyophilization or by precipitation from a suitable anti-solvent (e.g., acetone, isopropanol).
-
Analytical Characterization
A robust analytical workflow is crucial to confirm the identity and purity of the synthesized compound. While specific spectra for this compound are not publicly available, its structure allows for clear predictions of its spectroscopic features.
Characterization Workflow
Caption: Standard workflow for analytical characterization.
Predicted Spectroscopic Signatures
-
Infrared (IR) Spectroscopy: As a saturated cyclic anhydride, the compound is expected to show two characteristic carbonyl (C=O) stretching bands. The symmetric stretch should appear around 1800–1775 cm⁻¹, while the asymmetric stretch should be at a higher frequency, around 1870–1845 cm⁻¹.[10] For cyclic anhydrides, the lower frequency band is typically the most intense.[10] Additionally, strong absorbances corresponding to the sulfonate group (S=O) are expected around 1350 cm⁻¹ and 1175 cm⁻¹. Aliphatic C-H stretching from the saturated ring should be observed between 3000-2840 cm⁻¹.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be complex due to the chiral center at C3. The three protons on the tetrahydrofuran ring (one on C3, two on C4) would likely appear as a set of coupled multiplets in the aliphatic region (approx. 2.5-4.5 ppm). The exact chemical shifts and coupling constants would require spectral simulation or empirical determination.
-
¹³C NMR: The spectrum should show four distinct carbon signals. Two signals in the carbonyl region (~170-180 ppm) for C2 and C5, and two signals in the aliphatic region for the sulfonate-bearing methine (C3) and the methylene (C4) carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be the ideal technique. The expected parent ion would be the anionic form of the molecule [M-Na]⁻ at an m/z of 178.96, corresponding to the formula [C₄H₃O₆S]⁻.
Applications and Functional Properties
While specific applications for this exact molecule are not widely documented, its classification as a sulfosuccinate derivative allows for extrapolation of its likely functions.[1][12] The primary role of sulfosuccinates is as anionic surfactants.[2]
Surfactant and Emulsifier
The molecule possesses a distinct amphiphilic character: a polar, hydrophilic head (the sodium sulfonate group) and a more compact, moderately lipophilic body (the succinic anhydride ring). This structure enables it to reduce surface and interfacial tension in aqueous systems.
-
Personal Care: As a class, sulfosuccinates are valued for their mildness, making them suitable for shampoos, body washes, and facial cleansers.[2]
-
Emulsion Polymerization: They can act as stabilizers for latex particles, preventing agglomeration during the polymerization process.[4]
-
Industrial & Agricultural Formulations: Their wetting and dispersing properties are useful in paints, coatings, and pesticide formulations to ensure even distribution of components.[4][12]
Caption: Diagram of surfactant molecules stabilizing an oil droplet in water.
Chemical Intermediate
The presence of a reactive anhydride ring opens possibilities for its use as a chemical intermediate. The anhydride can be readily opened by nucleophiles such as alcohols or amines to form ester or amide derivatives, respectively, tethering a sulfonate group onto other molecules.
Safety, Handling, and Storage
A Safety Data Sheet (SDS) for this compound is available but contains limited information, with most hazard classifications listed as "no data available".[7] Therefore, in the absence of comprehensive toxicological data, the compound should be handled with the standard precautions applied to all new or uncharacterized laboratory chemicals.
General Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[13]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[13]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Spills: In case of a spill, collect the solid material mechanically, avoiding dust generation, and place it in a suitable container for disposal.
Storage
Proper storage is essential to maintain the integrity of the compound, particularly to prevent hydrolysis of the anhydride ring.
Table 3: Recommended Storage Conditions
| Parameter | Recommendation | Source(s) |
|---|---|---|
| Temperature | 2-8°C (Refrigerator) | [6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | [6] |
| Container | Tightly closed container |
| Incompatibilities | Keep away from water, strong bases, and metals.[14] | - |
Commercial Availability
This compound is available from several chemical suppliers as a research-grade chemical.[5][6][15] It is typically sold as a solid with purities often listed at 98% or higher.[5] Prospective users should obtain a lot-specific Certificate of Analysis for detailed purity information.
References
-
PCC Group. (n.d.). Sulfosuccinates. PCC Group Product Portal. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium sulfosuccinate esters. Wikipedia. Retrieved from [Link]
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Deepika, & Tyagi, V. K. (2006). Sulfosuccinates as Mild Surfactants. Journal of Oleo Science, 55(9), 429–439. Retrieved from [Link]
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Lamberti Group. (n.d.). Sulfosuccinates. Lamberti Group. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Retrieved from [Link]
- Rausch, D. A. (1971). U.S. Patent No. 3,624,048. U.S. Patent and Trademark Office.
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]
-
Scribd. (n.d.). IR Peaks for Cyclic Anhydride Hydrolysis. Scribd. Retrieved from [Link]
- Lamberti, V., & Geller, H. H. (1977). U.S. Patent No. 4,039,562. U.S. Patent and Trademark Office.
-
PrepChem.com. (n.d.). Synthesis of sulfosuccinic acid. PrepChem.com. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Retrieved from [Link]
-
Covestro Solution Center. (n.d.). Safety Data Sheet. Covestro Solution Center. Retrieved from [Link]
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CATO Research Chemical Inc. (2025). Safety Data Sheets. CATOChem.com. Retrieved from [Link]
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The Features of IR Spectrum. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt: Synthesis and Characterization
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Tetrahydro-2,5-dioxo-3-furansulfonic acid, sodium salt (CAS No. 73464-18-3). This compound, a sulfonated derivative of succinic anhydride, holds significant potential in various scientific and industrial applications, including as a specialty chemical in drug development and as a titrant in Karl Fischer titrations.[1] This document details a plausible synthetic pathway, outlines rigorous characterization methodologies, and offers insights into the chemical principles governing its formation and analysis. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of this functionalized cyclic anhydride.
Introduction
This compound, also known as sulfosuccinic acid anhydride sodium salt, is a white to off-white solid with the molecular formula C₄H₃NaO₆S and a molecular weight of approximately 202.12 g/mol .[2] Its structure, featuring a reactive anhydride ring and a hydrophilic sulfonate group, imparts unique chemical properties that make it a molecule of interest for further functionalization and application. This guide will first elaborate on a proposed, scientifically grounded synthesis route, followed by a detailed discussion of the analytical techniques essential for its structural confirmation and purity assessment.
Synthesis of this compound
Proposed Synthetic Pathway: Direct Sulfonation of Succinic Anhydride
The most direct conceptual approach involves the introduction of a sulfonic acid group at the α-position of the succinic anhydride ring. This can be achieved through a reaction with a suitable sulfonating agent. One such method involves the reaction of succinic anhydride with sulfur trioxide, followed by neutralization with a sodium base. A related method involves the reaction of succinic acid with a sulfonating agent, which can then be cyclized to the anhydride.[2]
DOT Script for Synthesis Pathway
Sources
An In-Depth Technical Guide to Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt (CAS 73464-18-3)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Novel
As a Senior Application Scientist, it is imperative to begin this guide with a crucial observation: while Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt is commercially available for research purposes, it exists in a space of limited public scientific literature. This guide is structured to provide a comprehensive overview based on available supplier data, a detailed analysis of its chemical structure, and contextualization through structurally related compounds. We will delve into its established properties, infer its potential reactivity and applications, and provide actionable protocols for its characterization—equipping researchers with the tools to explore its untapped potential.
Section 1: Chemical Identity and Core Properties
This compound, also known by the synonym Sulfosuccinic Acid Anhydride Sodium Salt, is a derivative of succinic acid.[1] It is supplied as a white to off-white solid for research use only.[1][2]
Molecular and Physicochemical Profile
A clear understanding of the compound's fundamental properties is the bedrock of any experimental design. The following table summarizes its key chemical identifiers and physical characteristics as reported by chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 73464-18-3 | [1][2][3] |
| Molecular Formula | C₄H₃NaO₆S | [2] |
| Molecular Weight | 202.12 g/mol | [2] |
| Form | Solid | [2] |
| Color | White to Off-White | [2] |
| Melting Point | >250°C | [2] |
| Solubility | DMSO, Water | [2] |
| Storage | Refrigerator, Under Inert Atmosphere | [2] |
Structural Deconstruction
The chemical name itself provides a blueprint for its structure and, by extension, its reactivity. Let's deconstruct the name to understand the functional components:
-
Tetrahydrofuran: A five-membered saturated heterocyclic ring containing one oxygen atom. This forms the core scaffold.
-
2,5-dioxo: Indicates the presence of two ketone (or carbonyl) groups at positions 2 and 5. This feature is characteristic of an anhydride, specifically succinic anhydride in this saturated ring system.
-
3-sulfonic Acid, Sodium Salt: A sulfonic acid group (-SO₃H) is attached at the 3rd position of the furan ring. The "sodium salt" indicates that the acidic proton has been replaced by a sodium ion (-SO₃⁻Na⁺).
This arrangement yields a molecule with two key reactive sites: a highly reactive anhydride group and a strongly acidic, water-soluble sulfonate group.
Caption: Inferred structure of this compound.
Section 2: Synthesis and Reactivity Insights
While specific synthesis routes for this exact molecule are not detailed in peer-reviewed literature, its structure as a sulfonated succinic anhydride derivative allows us to infer a logical synthetic pathway. It is likely synthesized via the sulfonation of maleic anhydride, followed by reduction and salt formation. The free acid, 3-Furansulfonic acid, tetrahydro-2,5-dioxo-, is a known compound (CAS 68213-74-1).[4]
Predicted Reactivity
The molecule's dual functionality dictates its chemical behavior:
-
Anhydride Reactivity: The succinic anhydride moiety is susceptible to nucleophilic attack. It will readily react with alcohols, amines, and other nucleophiles to open the ring and form ester or amide derivatives, respectively. This is a common strategy for covalently modifying proteins or other biomolecules.
-
Sulfonate Group: The sodium sulfonate group imparts high water solubility.[2] It is a strong acid salt and will remain ionized over a wide pH range. This property is crucial for applications in aqueous biological systems, preventing aggregation and improving bioavailability.
Section 3: Potential Applications in Research and Development
Based on its structure, this compound is a prime candidate for use as a chemical modification agent or a building block in organic synthesis. Its applications likely mirror those of other sulfonated anhydrides.
Bioconjugation and Surface Modification
The primary inferred application is in the modification of primary amine groups in proteins, peptides, and other biomolecules. The reaction with a lysine residue's epsilon-amino group would result in a stable amide bond, introducing a negatively charged sulfonate group.
Potential Consequences of Modification:
-
Increased Solubility: Attaching the hydrophilic sulfonate group can enhance the aqueous solubility of the target molecule.
-
Altered Isoelectric Point: The introduction of a strong negative charge will lower the isoelectric point (pI) of a protein.
-
Blocking Active Sites: Non-specific modification can be used to probe for functionally important lysine residues.
-
Surface Derivatization: It can be used to modify amine-functionalized surfaces (e.g., resins, nanoparticles) to create a hydrophilic, negatively charged interface.
Use as a Scorch Inhibitor
Derivatives of succinic anhydride are known to be effective scorch inhibitors in the production of carboxylated rubbers.[5] This suggests a potential, though highly specialized, industrial application.
Polymer and Materials Science
Succinic anhydrides are widely used in the manufacturing of polymers, resins, and as curing agents for epoxies.[6] The presence of the sulfonate group could be leveraged to create ion-exchange membranes or polymers with unique hydrophilic properties.[6]
Section 4: Experimental Protocols and Characterization
When working with a compound with limited published data, rigorous characterization is paramount. The following protocols provide a framework for verifying the identity, purity, and reactivity of this compound.
Workflow for Compound Verification and Characterization
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"Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt" molecular weight and formula
Abstract
This technical guide provides an in-depth examination of Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt (CAS No. 73464-18-3), a succinic acid derivative also known as Sulfosuccinic Acid Anhydride Sodium Salt.[1][2] This document details the compound's fundamental physicochemical properties, molecular structure, potential applications, and safety considerations. Designed for researchers, chemists, and professionals in drug development, this guide consolidates critical data into a comprehensive resource, supported by authoritative references and visual aids to facilitate understanding and application.
Core Physicochemical Properties
The foundational step in evaluating any chemical entity for research or development purposes is a thorough understanding of its basic physical and chemical characteristics. This compound is typically supplied as a white to off-white solid.[3] Its key identifiers and properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 73464-18-3 | [1][2][3] |
| Molecular Formula | C₄H₃NaO₆S | [1][2][3] |
| Molecular Weight | 202.12 g/mol | [1][2][4] |
| Alternate Names | Sulfosuccinic Acid Anhydride Sodium Salt, Sodium 2,5-dioxooxolane-3-sulfonate | [1][2] |
| Appearance | White to Off-White Solid | [3][4] |
| Primary Application | Succinic Acid Derivative, Reagent | [1][3] |
| Storage Conditions | 2-8°C, Refrigerator, Under Inert Atmosphere | [3] |
Molecular Structure and Visualization
The compound's structure is central to its reactivity and function. It is characterized by a five-membered tetrahydrofuran ring containing an anhydride group (2,5-dioxo) and a sodium sulfonate group at the 3-position. This combination of a reactive anhydride and a hydrophilic sulfonate group suggests its potential utility as a modifying agent or functional intermediate.
The 2D structure can be represented using the DOT language as follows:
Caption: 2D representation of this compound.
Applications in Scientific Research
As a derivative of succinic acid, this compound serves as a versatile reagent in chemical synthesis and analysis.[1][3] Its primary utility stems from the presence of the anhydride functional group, which is reactive towards nucleophiles such as amines and alcohols, and the sulfonate group, which imparts water solubility.
Key Application Areas:
-
Bioconjugation and Surface Modification: The anhydride moiety can react with primary amines on proteins or other biomolecules to form stable amide bonds. The appended sulfonate group can increase the water solubility of the resulting conjugate, a critical attribute in many biological applications.
-
Specialty Polymer Synthesis: It can be used as a monomer or modifying agent to introduce sulfonic acid groups into polymer chains, thereby altering properties such as ion conductivity, hydrophilicity, and thermal stability.
-
Karl Fischer Titration: The compound has been noted for its use as a titrant in Karl Fischer titration, a standard method for determining water content in various samples.[5] This application leverages its high reactivity and stability for accurate water determination.
-
Reference Standard: It can be utilized as a reference standard for drug impurities in analytical testing, ensuring the quality and safety of pharmaceutical products.[6]
Experimental Workflow: Protein Labeling
The following protocol outlines a generalized workflow for labeling a protein with an amine-reactive compound like this compound. This process is foundational for creating antibody-drug conjugates or fluorescently tagged proteins.
Causality Behind Choices:
-
Buffer: A non-amine-containing buffer (e.g., PBS) at a slightly alkaline pH (7.5-8.5) is chosen because the primary amine targets (lysine residues) are deprotonated and thus more nucleophilic, enhancing reaction efficiency.
-
Molar Excess: A molar excess of the labeling reagent is used to drive the reaction to completion, ensuring a higher degree of labeling on the target protein.
-
Purification: Size exclusion chromatography is selected to efficiently separate the larger, labeled protein from smaller, unreacted reagent molecules and byproducts.
Step-by-Step Protocol:
-
Protein Preparation: Dissolve the target protein (e.g., IgG antibody) in a non-amine-containing buffer like Phosphate-Buffered Saline (PBS) at pH 8.0 to a final concentration of 2-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent (e.g., DMSO) to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved reagent to the protein solution. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Quenching: (Optional) Add a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted anhydride reagent.
-
Purification: Purify the labeled protein conjugate from unreacted reagent and byproducts using a desalting column or size exclusion chromatography (SEC) equilibrated with the desired storage buffer (e.g., PBS at pH 7.4).
-
Characterization: Confirm the degree of labeling using techniques such as UV-Vis spectroscopy or Mass Spectrometry.
The logical flow of this experimental process can be visualized as follows:
Caption: Workflow for protein labeling using an amine-reactive succinic anhydride derivative.
Safety and Handling
Standard laboratory safety protocols should be strictly followed when handling this compound.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[6]
-
Handling: Avoid direct contact with skin and eyes. Do not inhale dust. Handle in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere to prevent hydrolysis of the anhydride ring.[3][6]
Conclusion
This compound is a specialized chemical reagent with significant potential in bioconjugation, polymer science, and analytical chemistry. Its dual functionality—a reactive anhydride for covalent modification and a solubilizing sulfonate group—makes it a valuable tool for researchers. A clear understanding of its properties, reaction mechanisms, and handling requirements is essential for its effective and safe application in a laboratory setting.
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- 6. 73464-18-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
A Technical Guide to Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt (TDOFS) in Proteomics Research
Foreword: A Novel Reagent for Advancing Proteoform Characterization
In the landscape of proteomics, the comprehensive analysis of proteoforms—the myriad forms of a protein arising from genetic variation, alternative splicing, and post-translational modifications (PTMs)—remains a significant challenge. Top-down proteomics (TDP) has emerged as a powerful methodology for this purpose, as it analyzes intact proteins, preserving the full context of their modifications.[1][2][3] This guide introduces Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt (TDOFS), a reagent with the potential to enhance the capabilities of top-down proteomics through strategic chemical modification. While direct, extensive literature on TDOFS in proteomics is nascent, this document synthesizes established chemical principles and analogous applications to present a robust framework for its use.
Introduction to this compound (TDOFS)
This compound, also known as sulfosuccinic acid anhydride sodium salt, is a succinic acid derivative with the chemical formula C₄H₃NaO₆S.[4] Its utility in proteomics stems from its bifunctional nature: a reactive succinic anhydride group and a highly polar, negatively charged sulfonate group.
| Property | Value | Source |
| CAS Number | 73464-18-3 | [4] |
| Molecular Formula | C₄H₃NaO₆S | [4] |
| Molecular Weight | 202.12 g/mol | [4] |
| Alternate Name | Sulfosuccinic Acid Anhydride Sodium Salt | [4] |
This guide will elucidate the chemical basis for TDOFS-mediated protein modification, its impact on the physicochemical properties of proteins, and its prospective applications in mass spectrometry-based proteomics, particularly in the realm of top-down proteomics.
The Chemical Principle of TDOFS-Mediated Protein Modification
The core of TDOFS's functionality lies in the reactivity of its succinic anhydride moiety with primary amines on a protein.[5][6] This reaction, a form of acylation, specifically targets the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain.
The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks one of the carbonyl carbons of the anhydride ring. This opens the ring and forms a stable amide bond, covalently linking the TDOFS molecule to the protein. The other carbonyl group is converted to a carboxylate.
Figure 2: Experimental workflow for top-down proteomics incorporating TDOFS modification.
Experimental Protocol for TDOFS-Mediated Protein Modification
This protocol is a guideline and may require optimization for specific proteins.
Reagents and Materials
-
Protein of interest
-
This compound (TDOFS)
-
Reaction Buffer: 50 mM sodium bicarbonate, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
-
Anhydrous DMSO
Step-by-Step Procedure
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
TDOFS Solution Preparation:
-
Immediately before use, prepare a 100 mM stock solution of TDOFS in anhydrous DMSO.
-
-
Modification Reaction:
-
Add the TDOFS stock solution to the protein solution to achieve a desired molar excess (e.g., 20-fold molar excess of TDOFS over primary amines). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted TDOFS.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., ammonium bicarbonate for subsequent lyophilization and mass spectrometry analysis).
-
-
Verification of Modification:
-
Analyze the purified, modified protein by mass spectrometry to confirm the mass shift and determine the extent of modification.
-
Data Analysis and Interpretation
The primary data output will be the mass spectrum of the TDOFS-modified protein. The number of TDOFS modifications can be calculated using the following formula:
Number of Modifications = (Mass of Modified Protein - Mass of Unmodified Protein) / 180.14 Da
This number corresponds to the number of accessible primary amines (lysine residues and the N-terminus) on the protein.
Advantages and Limitations
Advantages:
-
Specificity: TDOFS reacts specifically with primary amines under mild conditions.
-
Predictability: The mass shift is constant and predictable, allowing for straightforward data interpretation.
-
Charge Manipulation: The introduction of negative charges can be beneficial for certain mass spectrometry applications.
-
Increased Solubility: Can improve the handling of hydrophobic proteins.
Limitations:
-
Irreversibility: The modification is stable, which may not be suitable for all applications.
-
Potential for Protein Inactivation: Modification of lysine residues can alter protein structure and function.
-
Incomplete Reaction: Steric hindrance may prevent the modification of all accessible primary amines.
Conclusion
This compound (TDOFS) presents a promising avenue for chemical proteomics, particularly in the context of top-down proteomics. Its ability to specifically and predictably modify primary amines, thereby altering the charge and mass of proteins, offers a valuable tool for proteoform characterization. While further empirical studies are needed to fully explore its potential, the foundational chemical principles and analogous applications strongly suggest that TDOFS can become a valuable reagent in the proteomics toolkit for researchers, scientists, and drug development professionals.
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Zhang, H., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711–719. [Link]
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Toby, T. K., et al. (2016). Novel Strategies to Address the Challenges in Top-Down Proteomics. Journal of the American Society for Mass Spectrometry, 27(5), 753–761. [Link]
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Keough, T., et al. (2003). Sulfonation Chemistry as a Powerful Tool for MALDI TOF/TOF de Novo Sequencing and Post-Translational Modification Analysis. Journal of Proteome Research, 2(4), 363-374. [Link]
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Giblin, F. J., & Reddy, V. N. (1980). The dawn of succinylation: a posttranslational modification. American Journal of Physiology-Cell Physiology, 238(5), C217-C224. [Link]
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Meyer, J. G., et al. (2018). Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry. Journal of visualized experiments: JoVE, (134), 57321. [Link]
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Weinert, B. T., et al. (2013). Protein succinylation is a novel post-translational modification with a diverse role in protein regulation. EMBO reports, 14(6), 552-560. [Link]
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Vimer, S., et al. (2010). Modifying the Charge State Distribution of Proteins in Electrospray Ionization Mass Spectrometry by Chemical Derivatization. Journal of the American Society for Mass Spectrometry, 21(1), 113-122. [Link]
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Monigatti, F., & Hekimi, S. (2015). Mass spectrometry (MS)-based proteomics and the sulfome: clinical potential. Expert review of proteomics, 12(4), 349-366. [Link]
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Klotz, I. M. (1967). Modification of Lysyl Side Chains Using Succinic Anhydride. Methods in enzymology, 11, 576-580. [Link]
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Chait, B. T. (2006). A Modular Cross-Linking Approach for Exploring Protein Interactions. Angewandte Chemie International Edition, 45(10), 1544-1547. [Link]
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Coligan, J. E., et al. (2006). Modification of lysyl side chains using succinic anhydride. Current protocols in protein science, Chapter 15, Unit 15.2. [Link]
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Sterling, H. J., et al. (2015). New Supercharging Reagents Produce Highly Charged Protein Ions in Native Mass Spectrometry. The Analyst, 140(20), 6862-6873. [Link]
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Weinert, B. T., et al. (2013). Lysine Succinylation Is a Frequently Occurring Modification in Prokaryotes and Eukaryotes and Extensively Overlaps with Acetylation. Cell metabolism, 18(6), 892-905. [Link]
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Zhang, K., et al. (2022). Protein succinylation: regulating metabolism and beyond. Frontiers in Endocrinology, 13, 963503. [Link]
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Singh, R. P., & Singh, R. (2018). Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review. International journal of biological macromolecules, 107(Pt A), 1288-1298. [Link]
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Ntai, I., et al. (2016). A Method for Label-Free, Differential Top-Down Proteomics. Methods in molecular biology (Clifton, N.J.), 1410, 185-200. [Link]
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Bagree, A., et al. (1980). Modification of epsilon-amino group of lysine in proteins by acylation with pyromellitic dianhydride and o-sulphobenzoic anhydride. FEBS letters, 120(2), 275-277. [Link]
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"Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt" as a succinic acid derivative
An In-depth Technical Guide to Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt: A Versatile Succinic Acid Derivative
Authored by: A Senior Application Scientist
Foreword: Unveiling a Specialized Succinic Acid Derivative
In the landscape of chemical synthesis and material science, succinic acid and its derivatives represent a cornerstone of innovation. Their biocompatibility and versatile reactivity make them indispensable building blocks. This guide delves into a specific, highly functionalized derivative: This compound . While not as commonly known as its parent molecule, this compound offers a unique combination of a reactive anhydride ring and a strongly acidic sulfonate group, opening avenues for advanced applications in drug development, polymer science, and surface modification.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this reagent. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Core Chemical Identity and Physicochemical Properties
This compound, is systematically derived from succinic anhydride. The core structure is a five-membered furan ring saturated with hydrogen atoms ("tetrahydro") and featuring two ketone groups at positions 2 and 5. A sulfonic acid group is substituted at the 3rd position, and the acidic proton is replaced by a sodium ion to form the salt.
This unique structure imparts a dual-functionality: the electrophilic anhydride ring is susceptible to nucleophilic attack, while the sulfonate group provides a permanent negative charge and high aqueous solubility.
Structural and Molecular Data
| Property | Value | Source |
| Molecular Formula | C₄H₃NaO₆S | PubChem |
| Molecular Weight | 202.12 g/mol | PubChem |
| Canonical SMILES | C1(C(=O)OC1(S(=O)(=O)[O-]))C(=O).[Na+] | PubChem |
| InChI Key | FLSFLGIHCSWHJJ-UHFFFAOYSA-M | PubChem |
| Synonyms | 3-Sulfo-dihydro-furan-2,5-dione, sodium salt; Sodium 2,5-dioxo-3-sulfofuran-3-ide | PubChem |
Key Physicochemical Characteristics
The most defining feature of this molecule is its high water solubility, a direct consequence of the ionic sodium sulfonate group. This stands in contrast to the parent succinic anhydride, which has limited water solubility and hydrolyzes. The presence of the strongly electron-withdrawing sulfonate group also enhances the electrophilicity of the anhydride's carbonyl carbons, making it a more reactive acylating agent compared to unsubstituted succinic anhydride.
Synthesis and Reaction Mechanisms
Understanding the synthesis of this compound is key to appreciating its potential applications and limitations. A primary route involves the sulfonation of succinic anhydride.
Synthesis Pathway: Sulfonation of Succinic Anhydride
A common method for sulfonating anhydrides involves using a strong sulfonating agent, such as sulfur trioxide (SO₃) or chlorosulfonic acid, followed by neutralization.
Caption: Synthesis of the target compound via sulfonation of succinic anhydride.
Core Reaction: Nucleophilic Acyl Substitution
The primary utility of this compound stems from the reactivity of the anhydride moiety. It undergoes nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyl carbons, leading to the opening of the furan ring.
Caption: General mechanism of ring-opening via nucleophilic attack.
This reaction is highly valuable for covalently attaching a sulfonated succinyl group to a target molecule. For example, reacting it with a primary amine (R-NH₂) on a protein or polymer will form a stable amide bond, tethering a –CO–CH(SO₃Na)–CH₂–COOH moiety. This simultaneously introduces a carboxylic acid and a sulfonic acid group, dramatically increasing the hydrophilicity and introducing a strong negative charge.
Applications in Research and Development
The dual functionality of this reagent makes it a powerful tool for modifying molecules and surfaces.
Bioconjugation and Drug Delivery
In the field of drug development, modifying therapeutic proteins, peptides, or small molecules with hydrophilic linkers is a common strategy to improve their pharmacokinetic profiles.
-
Improving Solubility: Many promising drug candidates suffer from poor aqueous solubility. Conjugation with this compound can significantly enhance water solubility, which is critical for formulation and bioavailability.
-
Modifying Surface Charge: The introduction of the sulfonate group imparts a strong negative charge. This can be used to modulate the isoelectric point of proteins, prevent non-specific binding to cell surfaces, or improve colloidal stability of nanoparticles.
Experimental Protocol: Protein Modification
This protocol provides a general workflow for conjugating the reagent to primary amine groups (e.g., lysine residues) on a protein.
-
Protein Preparation: Dissolve the target protein in a suitable buffer, such as 100 mM sodium phosphate, pH 7.5. The concentration will depend on the specific protein.
-
Reagent Preparation: Immediately before use, dissolve a 10-fold molar excess of this compound in the same reaction buffer.
-
Reaction: Add the reagent solution to the protein solution while gently stirring. Allow the reaction to proceed for 2 hours at room temperature.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50 mM. This will consume any unreacted anhydride.
-
Purification: Remove the unreacted reagent and byproducts by dialysis, size-exclusion chromatography, or tangential flow filtration against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the extent of modification using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift) or TNBSA assay (to quantify the remaining free amines).
Surface Functionalization and Material Science
The reagent can be used to modify surfaces that possess nucleophilic functional groups (e.g., amine-functionalized silica, polymer membranes).
-
Creating Hydrophilic Surfaces: A hydrophobic surface can be rendered hydrophilic by grafting this molecule. This is useful for creating anti-fouling coatings on medical devices or improving the wettability of membranes.
-
Introducing Ion-Exchange Properties: The introduction of sulfonate groups creates a strong cation-exchange surface, which can be used for chromatographic separation or selective ion binding.
Caption: Workflow for surface functionalization using the sulfonated anhydride.
Analytical and Quality Control Considerations
Due to the hygroscopic nature of the anhydride, proper handling and storage are critical for reproducible results.
-
Storage: The compound should be stored in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to prevent premature hydrolysis of the anhydride ring.
-
Purity Assessment: The purity of the reagent can be assessed using techniques like NMR spectroscopy (to confirm the structure) and titration (to determine the anhydride content). The primary impurity to monitor for is the hydrolyzed diacid form.
-
Reaction Monitoring: The progress of a conjugation reaction can be monitored by HPLC or by quantifying the disappearance of the nucleophile (e.g., free amines).
Conclusion and Future Outlook
This compound is a highly specialized but powerful derivative of succinic acid. Its ability to introduce both a linker and a strong, hydrophilic, anionic charge in a single step makes it a valuable tool for chemists and material scientists. While its application requires careful control of reaction conditions, particularly moisture, the benefits it offers in modifying solubility, charge, and surface properties are significant. Future applications may emerge in the development of novel hydrogels, targeted drug-conjugates, and advanced separation materials, further cementing the role of succinic acid derivatives in cutting-edge science.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 109218, 3-Furansulfonic acid, tetrahydro-2,5-dioxo-. Available at: [Link]
An In-depth Technical Guide to the Solubility and Stability of Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt
Introduction
Tetrahydro-2,5-dioxo-3-furansulfonic acid, sodium salt (CAS 73464-18-3), also known as sulfosuccinic acid anhydride sodium salt, is a succinic acid derivative with potential applications in pharmaceutical development and chemical synthesis.[1] Its utility is intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This guide provides a comprehensive overview of the known characteristics of this compound and presents detailed, field-proven methodologies for the systematic evaluation of its solubility and stability profiles. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's behavior to inform formulation, process development, and analytical method design.
Core Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is paramount for any experimental design. The key known characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 73464-18-3 | [1] |
| Molecular Formula | C₄H₃NaO₆S | [1] |
| Molecular Weight | 202.12 g/mol | [1] |
| Appearance | White to off-white solid | - |
| Known Solvents | DMSO, Water | [2] |
| Storage Conditions | Refrigerator, under inert atmosphere | [2] |
Predicted Stability Profile: A Mechanistic Perspective
The chemical architecture of this compound, featuring a succinic anhydride ring and a sulfonate group, dictates its stability.
Hydrolytic Susceptibility of the Anhydride Ring
The succinic anhydride moiety is the primary site of potential hydrolytic degradation.[3] In the presence of water, the anhydride ring is susceptible to opening, yielding the corresponding dicarboxylic acid, sulfosuccinic acid sodium salt.[3][4] This reaction is often catalyzed by acidic or basic conditions.[5] The rate of hydrolysis is a critical parameter to quantify, as it will determine the compound's shelf-life in aqueous formulations and its compatibility with aqueous processing steps.
General Stability of the Sulfonate Group
The sulfonic acid group, present as its sodium salt, is generally considered to be chemically robust.[6] Sulfonates are stable across a wide pH range and are not readily susceptible to hydrolysis under typical pharmaceutical processing and storage conditions.[7][8] However, extreme conditions could potentially lead to degradation, although this is less probable than the hydrolysis of the anhydride ring.
Experimental Protocols for Solubility Determination
Quantitative solubility data is essential for developing viable formulations. The following protocols outline standardized methods for determining both kinetic and thermodynamic solubility.
Kinetic Solubility Assessment via Turbidimetric Assay
Kinetic solubility provides a high-throughput initial assessment of a compound's dissolution characteristics, which is particularly useful in early-stage drug discovery.[9][10]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Aqueous Buffer Addition: To a separate 96-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock concentration to the corresponding wells of the aqueous buffer plate.
-
Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours). Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.[10]
-
Data Analysis: The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic Solubility Determination via Shake-Flask Method
Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is a critical parameter for formulation development.[11] The shake-flask method is a gold-standard approach for this determination.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, methanol, ethanol, buffered solutions at various pH).
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: Prepare a standard curve using known concentrations of the compound to accurately quantify the solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Experimental Protocols for Stability Assessment
A comprehensive stability profile is crucial for determining appropriate storage conditions and predicting shelf-life.
pH-Rate Profile for Hydrolytic Stability
This study elucidates the impact of pH on the degradation rate of the compound in aqueous solutions.[12]
Protocol:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).
-
Sample Incubation: Prepare solutions of this compound at a known concentration in each buffer. Incubate these solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Degradation Analysis: Quench the reaction if necessary (e.g., by cooling or pH adjustment) and analyze the concentration of the remaining parent compound using a stability-indicating HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line represents the observed degradation rate constant (k_obs).
-
pH-Rate Profile Construction: Plot the logarithm of k_obs versus pH to generate the pH-rate profile. This will identify the pH of maximum stability.[12]
Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for evaluating the thermal stability of a solid material by measuring the heat flow associated with thermal transitions as a function of temperature.[13][14]
Protocol:
-
Sample Preparation: Accurately weigh a small amount (e.g., 2-5 mg) of this compound into a DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument. Purge the sample chamber with an inert gas (e.g., nitrogen).
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C).
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Interpretation: Analyze the resulting thermogram for thermal events such as melting (endothermic peak) and decomposition (exothermic or endothermic event, often accompanied by a baseline shift). The onset temperature of decomposition provides an indication of the compound's thermal stability.
Data Presentation and Interpretation
The quantitative data generated from the aforementioned protocols should be systematically tabulated for clear interpretation and comparison.
Table 1: Thermodynamic Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mM) |
| Water | To be determined | To be determined |
| PBS (pH 7.4) | To be determined | To be determined |
| Methanol | To be determined | To be determined |
| Ethanol | To be determined | To be determined |
| DMSO | To be determined | To be determined |
Table 2: pH-Dependent Degradation Rate Constants at 50°C
| pH | k_obs (h⁻¹) | Half-life (t₁/₂) (h) |
| 2.0 | To be determined | To be determined |
| 4.0 | To be determined | To be determined |
| 7.0 | To be determined | To be determined |
| 9.0 | To be determined | To be determined |
| 12.0 | To be determined | To be determined |
Conclusion
This technical guide has delineated the core physicochemical properties of this compound and provided a robust framework of standardized protocols for the empirical determination of its solubility and stability profiles. The successful execution of these methodologies will furnish the critical data necessary for the informed advancement of this compound in research and development endeavors. The principles of mechanistic understanding coupled with rigorous experimental validation, as outlined herein, are fundamental to ensuring scientific integrity and accelerating the path from discovery to application.
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USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory. (n.d.). Retrieved from [Link]
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OECD Guideline for the Testing of Chemicals 439. (2013). Retrieved from [Link]
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Alkenyl Succinic Anhydride (ASA). (n.d.). TAPPI.org. Retrieved from [Link]
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Test No. 113: Screening Test for Thermal Stability and Stability in Air | OECD. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Foreword
Tetrahydro-2,5-dioxo-3-furansulfonic acid, sodium salt, also known by its synonym Sulfosuccinic Acid Anhydride Sodium Salt, is a specialized chemical reagent with significant utility in analytical chemistry. This guide provides a comprehensive technical overview of its chemical properties, synthesis, primary applications, and considerations for its use in research and development. As a derivative of succinic acid, it belongs to a class of compounds with broad relevance in the pharmaceutical sciences, from drug formulation to synthesis.[1][2][3] This document aims to consolidate the available scientific knowledge on this compound, offering insights into its function and potential applications for scientists and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound is a white to off-white solid.[3] It is a sulfonated derivative of succinic anhydride. The presence of both a sulfonic acid salt and a cyclic anhydride functionality imparts unique chemical characteristics to the molecule.
| Property | Value | Source(s) |
| CAS Number | 73464-18-3 | [1][3][4][5] |
| Molecular Formula | C₄H₃NaO₆S | [1][2] |
| Molecular Weight | 202.12 g/mol | [1][2] |
| Synonyms | Sulfosuccinic Acid Anhydride Sodium Salt, Sodium 2,5-dioxooxolane-3-sulfonate | [6] |
| Appearance | White to Off-White Solid | [3] |
| Storage | 2-8°C, under inert atmosphere | [3] |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthesis and Reactivity
General Synthesis Pathway
The synthesis of this compound is not extensively detailed in readily available literature. However, based on the principles of organic chemistry and related syntheses of sulfosuccinates, a probable pathway involves the sulfonation of maleic anhydride.
One common method for the synthesis of sulfosuccinic acid involves the reaction of succinic anhydride, produced from the oxidation of succinic acid, with sodium bisulfite.[7] A similar approach for the target molecule would likely involve the direct sulfonation of maleic anhydride. The reaction of maleic anhydride with a sulfonating agent, such as sulfur trioxide or an alkali metal sulfite/bisulfite, could potentially yield the desired product.[7]
A plausible synthetic route is a two-step process:
-
Esterification: Maleic anhydride is reacted with an alcohol to form a maleate monoester.
-
Sulfonation: The maleate monoester is then sulfonated using sodium bisulfite or a similar reagent.[8]
The diagram below illustrates a generalized workflow for sulfosuccinate synthesis.
Caption: Generalized synthesis workflow for sulfosuccinates.
Chemical Reactivity
The reactivity of this compound is dictated by its two primary functional groups: the cyclic anhydride and the sulfonate group.
-
Anhydride Reactivity: Acid anhydrides are reactive towards nucleophiles such as water, alcohols, and amines, leading to ring-opening and the formation of dicarboxylic acid derivatives.[9][10] This reactivity is fundamental to its role in certain chemical reactions and as a potential intermediate in organic synthesis.
-
Sulfonate Group: The sodium sulfonate group is highly polar and confers water solubility to the molecule. It is generally stable under most reaction conditions.
Applications in Analytical Chemistry: Karl Fischer Titration
The most prominent and well-documented application of this compound is as a key component in Karl Fischer (KF) reagents for the determination of water content.[11][12] Karl Fischer titration is a highly specific and accurate method for moisture analysis and is widely used in the pharmaceutical, chemical, and food industries.[7][13][14]
The Karl Fischer Reaction: A Brief Overview
The Karl Fischer titration is based on a chemical reaction that consumes water. The fundamental principle involves the oxidation of sulfur dioxide by iodine in the presence of water.[8][13] The reaction is typically carried out in an alcohol solvent with a base to neutralize the acidic byproducts.
The overall reaction can be summarized as: I₂ + SO₂ + H₂O + Base → 2HI·Base + SO₃·Base SO₃·Base + ROH → RSO₃H·Base
Role in Karl Fischer Reagents
In the context of Karl Fischer titration, this compound likely serves as the source of sulfur dioxide in a stable, solid form. Its use may offer advantages in terms of reagent stability and handling compared to gaseous sulfur dioxide. Modern Karl Fischer reagents often use imidazole as the base instead of the more hazardous pyridine.[14]
There are two main types of Karl Fischer titration:
-
Volumetric KF Titration: Suitable for samples with moderate to high water content (0.1% to 100%).[14] A titrant of known concentration is added to the sample until all the water has reacted.
-
Coulometric KF Titration: Ideal for samples with trace amounts of water (1 ppm to 5%). Iodine is generated electrochemically during the titration.[7]
The workflow for a typical volumetric Karl Fischer titration is depicted below.
Caption: Workflow for volumetric Karl Fischer titration.
Potential Applications in Drug Development
While direct applications of this compound in drug formulations are not widely reported, its structural motifs—succinic acid and sulfonic acid—are of significant interest in pharmaceutical sciences.
Succinic Acid Derivatives as Excipients
Succinic acid and its derivatives are commonly used as pharmaceutical excipients.[6][12] They can function as:
-
pH regulators and buffering agents: To maintain the stability of active pharmaceutical ingredients (APIs).[6]
-
Solubility enhancers: Formation of succinate salts of poorly soluble basic drugs can improve their bioavailability.[12]
-
Components of prodrugs: Succinate esters can be used to modify the pharmacokinetic properties of a drug.[6]
Sulfonic Acids in Salt Formation
Sulfonic acids are often used to form salts of basic drugs. These salts can offer advantages in terms of stability and solubility. However, there are regulatory concerns regarding the potential for the formation of genotoxic sulfonate esters as impurities.[15]
Given its anhydride reactivity, this compound could potentially be explored as a derivatizing agent to introduce a sulfonate group onto a drug molecule, thereby modifying its physicochemical properties.
Safety and Handling
General safety measures when handling this compound should include:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes.
For related sulfosuccinate compounds, some studies indicate the potential for skin and eye irritation.[17]
Analytical Methods
The quality control and analysis of this compound would likely involve techniques to assess its purity and confirm its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for the analysis of related compounds such as succinic acid and succinic anhydride.[18][19] A reversed-phase or HILIC method could likely be developed for the analysis of the target compound.
-
Titration: The acid content can be determined by titration with a standardized base.
-
Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for structural confirmation.
A generalized workflow for the analytical validation of a chemical substance is shown below.
Caption: General workflow for analytical method validation.
Conclusion
This compound is a specialized reagent with a primary, well-established role in Karl Fischer titration for water content determination. Its chemical nature as a sulfonated cyclic anhydride suggests potential for broader applications in organic synthesis and as a modifying agent for pharmaceuticals, although these are not yet widely documented. Further research into its synthesis, reactivity, and toxicological profile would be beneficial for expanding its utility in scientific and industrial settings. Researchers and drug development professionals should consider its established function in analytical chemistry and can explore its potential in formulation and synthesis based on the reactivity of its functional groups.
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CABI Digital Library. (n.d.). Maleic and Sulfosuccinic Saturated Aliphatic (C18) Monoesters with Heterogeneous Polyoxyethylene (n=8) Chains - Potential Agroalimentary Pellicular Protection Systems. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column. Retrieved from [Link]
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X-Y-Chemicals. (2025, December 22). SAFETY DATA SHEETS. Retrieved from [Link]
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Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of pharmaceutical sciences, 99(7), 2948–2961. Retrieved from [Link]
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Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Retrieved from [Link]
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Merck Millipore. (n.d.). Karl Fischer Reagents for Pharmacopoeia Analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Protein Labeling with Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Water-Soluble Reagent for Efficient Protein Bioconjugation
Tetrahydro-2,5-dioxo-3-furansulfonic acid, sodium salt (TDOFS), also known as sulfosuccinic acid anhydride sodium salt, is a valuable tool in proteomics and drug development for the covalent labeling of proteins.[] As a water-soluble amine-reactive crosslinker, TDOFS offers a streamlined and effective method for attaching a variety of molecules, such as fluorescent dyes, biotin, or drug compounds, to proteins.[][2] Its key advantage lies in the sulfonate group, which imparts high water solubility, allowing for conjugation reactions to be performed in aqueous buffers under physiological conditions.[][2][3] This obviates the need for organic co-solvents like DMSO or DMF, which can potentially denature sensitive protein structures.[][2]
The primary targets for TDOFS are the abundant primary amines found on the surface of proteins, specifically the ε-amino group of lysine residues and the N-terminal α-amino group.[4][5] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the succinimidyl ester of TDOFS, forming a stable and irreversible amide bond.[4][6][7] This robust linkage is crucial for applications requiring stable conjugates, such as in the development of antibody-drug conjugates (ADCs) or diagnostic reagents.[4]
Mechanism of Action: Amine-Reactive Labeling
The labeling of proteins with TDOFS is a targeted chemical reaction that leverages the nucleophilicity of primary amines. The reaction is highly pH-dependent, with optimal conditions typically in the slightly alkaline range of pH 7.2 to 8.5.[8][9] In this pH range, the primary amines are sufficiently deprotonated and thus more nucleophilic, while the hydrolysis of the TDOFS reagent remains manageable.[4][8][10]
Caption: Mechanism of TDOFS protein labeling.
Quantitative Data Summary: Key Parameters for Successful Labeling
The efficiency and extent of protein labeling with TDOFS are influenced by several key parameters. The following table provides a summary of these parameters and their recommended ranges for optimal results.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to more efficient labeling.[11][12] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Bicarbonate, Borate) | Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with TDOFS.[5][13][14] |
| Reaction pH | 7.2 - 8.5 | Balances the nucleophilicity of the primary amines with the rate of TDOFS hydrolysis.[8][9] An optimal pH of 8.3-8.5 is often recommended.[11][15] |
| Molar Ratio (TDOFS:Protein) | 5:1 to 20:1 | The optimal ratio should be determined empirically for each specific protein and application.[16] |
| Reaction Time | 30 - 120 minutes | Can be performed at room temperature or 4°C. Longer incubation times may be necessary at lower temperatures.[16] |
| Quenching Reagent | 10 - 50 mM Tris or Glycine | Added to terminate the reaction by consuming any unreacted TDOFS. |
Experimental Workflow: A Step-by-Step Visualization
The following diagram outlines the general workflow for labeling a protein with TDOFS, from initial preparation to the final purified conjugate.
Caption: General workflow for protein labeling with TDOFS.
Detailed Experimental Protocol: General Procedure for Protein Labeling with TDOFS
This protocol provides a general procedure for the covalent labeling of a protein with TDOFS. It is recommended to optimize the conditions for each specific protein and application.
Materials:
-
Protein of interest
-
This compound (TDOFS)
-
Reaction Buffer: 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 desalting column) or dialysis cassette
-
Spectrophotometer
Procedure:
-
Protein Preparation: a. Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[11] b. If the protein solution contains primary amines (e.g., Tris buffer), it must be exchanged into the Reaction Buffer. This can be achieved by dialysis or using a desalting column.
-
TDOFS Solution Preparation: a. Allow the vial of TDOFS to equilibrate to room temperature before opening to prevent moisture condensation.[17] b. Immediately before use, prepare a stock solution of TDOFS in the Reaction Buffer or water. The concentration will depend on the desired molar excess. Due to hydrolysis, TDOFS solutions are not stable and should be used promptly.[14][16]
-
Labeling Reaction: a. Calculate the volume of the TDOFS stock solution required to achieve the desired molar excess (typically 5- to 20-fold) over the protein. b. Add the calculated volume of the TDOFS solution to the protein solution while gently vortexing or stirring. c. Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[16]
-
Quenching the Reaction (Optional but Recommended): a. To terminate the labeling reaction, add the Quenching Buffer to a final concentration of 10-50 mM (e.g., add 10-50 µL of 1 M Tris-HCl, pH 8.0 to 1 mL of the reaction mixture). b. Incubate for an additional 15 minutes at room temperature.
-
Purification of the Labeled Protein: a. Separate the labeled protein from unreacted TDOFS and the N-hydroxysulfosuccinimide byproduct using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS). b. Alternatively, the reaction mixture can be dialyzed against an appropriate buffer. c. Collect the fractions containing the labeled protein.
-
Characterization of the Labeled Protein: a. Determine the protein concentration of the purified conjugate, typically by measuring the absorbance at 280 nm. b. If the label has a distinct absorbance, the degree of labeling (DOL) can be calculated by measuring the absorbance at the respective wavelengths for the protein and the label.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. Presence of primary amines in the buffer. Inactive (hydrolyzed) TDOFS reagent. Insufficient molar excess of TDOFS. | Ensure the pH is within the optimal range of 7.2-8.5.[8][9] Use a buffer free of primary amines.[5][13][14] Prepare a fresh stock solution of TDOFS immediately before use.[14][16] Empirically optimize the molar ratio of TDOFS to protein.[16] |
| Protein Precipitation | Over-labeling of the protein, altering its physicochemical properties. | Reduce the molar ratio of TDOFS to protein. Decrease the reaction time. |
| Loss of Protein Activity | Labeling of critical lysine residues within the active or binding site. | Reduce the molar ratio of TDOFS to achieve a lower degree of labeling. Consider alternative labeling chemistries that target other amino acid residues if lysine modification is problematic. |
| High Background Signal in Downstream Applications | Incomplete removal of unreacted labeling reagent. | Ensure thorough purification of the labeled protein using appropriate size-exclusion chromatography or extensive dialysis. |
Storage and Stability
TDOFS is sensitive to moisture and should be stored desiccated at 2-8°C.[16] To prevent hydrolysis, it is crucial to allow the reagent to warm to room temperature before opening the container.[17] Stock solutions of TDOFS are not stable and should be prepared fresh for each use.[14][16] Labeled proteins should be stored under conditions that are optimal for the specific protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage, often with the addition of a cryoprotectant like glycerol.
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-
N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. PMC - NIH. [Link]
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General protein-protein cross-linking. PubMed. [Link]
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-
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-
NHS ester protocol for labeling proteins. Abberior Instruments. [Link]
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Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. [Link]
-
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-
How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. [Link]
-
Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. PMC - NIH. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir - ACS Publications. [Link]
-
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-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
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Application Notes & Protocols: Leveraging Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt for Covalent Cross-Linking of Primary Amines
Prepared by: Gemini, Senior Application Scientist
Introduction: A Superior Water-Soluble Cross-linker for Bioconjugation
Tetrahydro-2,5-dioxo-3-furansulfonic acid, sodium salt, is a highly efficient, water-soluble, and membrane-impermeable cross-linking agent.[1][] As a member of the sulfated N-hydroxysuccinimide (Sulfo-NHS) ester family of reagents, it is engineered for the covalent modification of primary amines (-NH₂) under aqueous, physiological conditions.[] Primary amines are abundantly available in biological macromolecules, notably as the ε-amino group of lysine residues and the N-terminus of proteins and peptides.[][4]
The defining feature of this reagent is the negatively charged sulfonate group (–SO₃⁻) on its succinimide ring.[1] This modification confers significant advantages over its non-sulfonated counterparts:
-
Enhanced Aqueous Solubility: The sulfonate group renders the molecule highly soluble in water, eliminating the need for organic co-solvents like DMSO or DMF which can potentially denature sensitive proteins.[][5]
-
Membrane Impermeability: The charged nature of the molecule prevents it from passively crossing cell membranes. This allows for the specific labeling and cross-linking of cell surface proteins, a critical capability in cell biology research.[1][]
-
High Reactivity and Specificity: The Sulfo-NHS ester provides a highly reactive site for efficient and specific conjugation to primary amines, forming stable and effectively irreversible amide bonds.[][6]
These characteristics make this compound an invaluable tool for researchers in drug development, diagnostics, and fundamental biology for applications such as protein interaction analysis, antibody labeling, and immobilization of biomolecules onto surfaces.[1][7]
The Chemistry of Amine-Reactive Cross-linking
The cross-linking reaction is a straightforward and robust nucleophilic acyl substitution. The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the Sulfo-NHS ester. This results in the formation of a stable amide bond with the target molecule and the release of N-hydroxysulfosuccinimide as a byproduct.[5][6][7]
Caption: General workflow for protein-protein cross-linking.
A. Materials
-
Purified protein mixture in a suitable amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Anhydrous DMSO or DMF (optional, only if needed for other reagents, as the cross-linker itself is water-soluble).
-
SDS-PAGE reagents and equipment.
B. Procedure
-
Prepare Protein Sample: Ensure your protein sample is at a suitable concentration (typically 0.1-2 mg/mL) in an amine-free buffer like PBS. [8]2. Prepare Cross-linker: Immediately before use, prepare a stock solution of the cross-linker (e.g., 10-25 mM) in reaction-grade water. The NHS-ester moiety readily hydrolyzes, so do not prepare stock solutions for storage. [9]3. Initiate Cross-linking: Add the cross-linker stock solution to the protein sample to achieve the desired final concentration (e.g., a 20 to 100-fold molar excess over the protein). Gently mix and incubate the reaction.
-
For example: To a 500 µL protein solution at 10 µM, add 10 µL of a 50 mM cross-linker solution for a 100-fold molar excess. [9]4. Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 25 µL of 1 M Tris-HCl to the 510 µL reaction). Incubate for an additional 15 minutes at room temperature. [8][10]6. Analyze Results: Analyze the cross-linked products by SDS-PAGE. Compare the cross-linked sample to a non-cross-linked control. The formation of higher molecular weight bands indicates successful cross-linking of interacting proteins. Further analysis can be performed by Western blot or mass spectrometry.
Protocol 2: Immobilizing an Amine-Containing Ligand onto a Surface
This protocol describes the general steps for covalently attaching a protein, peptide, or other amine-containing molecule to a carboxyl-activated surface (e.g., beads, microplates) using a two-step carbodiimide/Sulfo-NHS ester procedure.
A. Materials
-
Carboxylated surface (e.g., magnetic beads, microplate).
-
Activation Buffer: 0.1 M MES, pH 4.5-5.0.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
This compound (Sulfo-NHS).
-
Ligand: Protein or peptide with primary amines in a suitable buffer (e.g., PBS, pH 7.4).
-
Wash and Quenching Buffers.
B. Procedure
-
Surface Activation: a. Resuspend the carboxylated beads (or add buffer to the microplate) in Activation Buffer. b. Add EDC and Sulfo-NHS to activate the carboxyl groups, forming a more stable Sulfo-NHS ester intermediate. The addition of Sulfo-NHS increases the efficiency of the reaction compared to using EDC alone. [11][12] c. Incubate for 15-30 minutes at room temperature.
-
Washing: Wash the surface with cold PBS (or similar amine-free buffer) to remove excess EDC and unreacted Sulfo-NHS.
-
Ligand Coupling: a. Immediately add the amine-containing ligand solution to the activated surface. b. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching and Blocking: a. Remove the ligand solution. b. Add a quenching/blocking buffer (e.g., 1 M Tris or 1% BSA in PBS) to react with and deactivate any remaining active ester sites on the surface. Incubate for 30 minutes.
-
Final Wash: Wash the surface thoroughly to remove non-covalently bound ligand. The surface is now ready for use in downstream applications like immunoassays or affinity purification.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cross-linking | 1. Inactive cross-linker due to hydrolysis. 2. Presence of primary amines in the buffer (e.g., Tris). 3. Insufficient molar excess of cross-linker. 4. Incorrect pH. | 1. Always prepare cross-linker solution immediately before use. 2. Perform a buffer exchange into an amine-free buffer like PBS or HEPES. 3. Increase the molar excess of the cross-linker in a stepwise manner. 4. Verify the reaction buffer pH is between 7.2 and 8.5. |
| Excessive Cross-linking / Precipitation | 1. Molar excess of cross-linker is too high. 2. Protein concentration is too high, favoring intermolecular cross-linking. | 1. Perform a titration to find the optimal, lower concentration of cross-linker. 2. Reduce the protein concentration. Alternatively, perform the reaction at a lower temperature (4°C) to slow the reaction rate. |
| High Background in Western Blots | Cross-linked complexes are non-specifically binding to the membrane or antibody. | Ensure proper blocking steps are performed during the Western blot procedure. Consider a purification step (e.g., gel filtration) after cross-linking and before analysis. |
References
-
Hyaluronic Acid- N -hydroxysuccinimide: A Useful Intermediate for Bioconjugation. (2025, August 10). Polymers. Retrieved January 12, 2026, from [Link]
-
Strategies for successful crosslinking and bioconjugation applications. (2018, May 3). YouTube. Retrieved January 12, 2026, from [Link]
-
Yates, N. D. J., Miles, C. G., & Spicer, C. D. (2023). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Bioconjugate Chemistry. Retrieved January 12, 2026, from [Link]
-
This compound - BIOFOUNT. (n.d.). Retrieved January 12, 2026, from [Link]
-
A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
How to cross-link proteins. (n.d.). Fungal Genetics Stock Center. Retrieved January 12, 2026, from [Link]
-
Protein-protein crosslinking - an overview with emphasis on structural biology uses. (2021, November 18). YouTube. Retrieved January 12, 2026, from [Link]
-
This compound - BuyersGuideChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
3-Furansulfonic acid, tetrahydro-2,5-dioxo- - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Product Name : this compound - Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]
-
Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry. Retrieved January 12, 2026, from [Link]
-
Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels - MDPI. (2022, October 19). Retrieved January 12, 2026, from [Link]
-
Tetrahydro-2,5-dioxo-4-methyl-3-furansulfonic acid sodium salt | C5H5NaO6S - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Can anyone recommend a good protocol for cross-linking proteins? - ResearchGate. (2015, July 9). Retrieved January 12, 2026, from [Link]
-
An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli - PMC - NIH. (2022, December 24). Retrieved January 12, 2026, from [Link]
-
Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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The Obscure Player: An In-Depth Analysis of "Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt" in Bioconjugation
A Note to the Researcher: In the dynamic field of bioconjugation, a vast arsenal of reagents is available to covalently link biomolecules for applications ranging from therapeutic development to diagnostic assays. While commonly used reagents like N-hydroxysuccinimide (NHS) esters are well-characterized, other, more obscure compounds occasionally surface. This document addresses one such compound: Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt .
Therefore, this document will pivot to a scientific analysis of the compound's theoretical reactivity based on its chemical structure and provide a comparative context with established, water-soluble, amine-reactive reagents. This approach is intended to provide the researcher with a foundational understanding of why this specific molecule is not a mainstream bioconjugation tool and to guide them toward more reliable and validated alternatives.
Part 1: Chemical Identity and Theoretical Reactivity
Chemical Name: this compound Synonyms: Sulfonated Succinic Anhydride, Sodium Salt CAS Number: 73464-18-3[1] Molecular Formula: C₄H₃NaO₆S[1]
From a chemical standpoint, the key functional group in this molecule for potential bioconjugation is the cyclic anhydride. Anhydrides are known to react with nucleophiles, such as the primary amines found on the N-terminus of proteins and the side chains of lysine residues.
Theoretical Reaction with Primary Amines
The expected reaction would involve the nucleophilic attack of a primary amine on one of the carbonyl carbons of the anhydride ring. This would lead to the opening of the ring and the formation of a stable amide bond, with the concomitant generation of a free carboxylic acid. The presence of the sulfonate group would impart water solubility to the reagent.
Below is a diagram illustrating the theoretical reaction mechanism.
Caption: Theoretical reaction of the anhydride with a primary amine.
Part 2: Comparison with a Validated Alternative: Sulfo-NHS Esters
To understand why "this compound" is not a preferred reagent, it is instructive to compare it to a widely used water-soluble, amine-reactive reagent: N-hydroxysulfosuccinimide (Sulfo-NHS) sodium salt (CAS 106627-54-7)[2][3][4].
| Feature | This compound (Theoretical) | N-hydroxysulfosuccinimide (Sulfo-NHS) Esters (Validated) |
| Reactivity | Anhydrides can be less stable in aqueous solutions than NHS esters, potentially leading to rapid hydrolysis and lower conjugation efficiency. The reactivity can also be less specific. | Sulfo-NHS esters offer a good balance of reactivity and stability in aqueous solutions, especially at physiological pH. They are highly selective for primary amines.[5][6] |
| Reaction pH | The optimal pH for anhydride reactions with amines can vary and may require more stringent control to minimize hydrolysis. | The optimal pH for Sulfo-NHS ester reactions is well-established in the range of 7.2-8.5.[7] |
| Byproducts | Ring-opening results in a free carboxylic acid, which introduces a negative charge. | The leaving group is Sulfo-NHS, which is generally considered benign and easy to remove during purification. |
| Documentation | Lack of established protocols, performance data, and troubleshooting guides in the scientific literature. | Extensive documentation, numerous validated protocols, and a wide range of commercially available kits and reagents.[8][9][10][11] |
Part 3: Hypothetical Protocol and Critical Considerations
While no validated protocols exist, a hypothetical protocol for using "this compound" would need to address several critical experimental variables. This section is provided for conceptual understanding and is not a recommendation for use without extensive validation .
Experimental Design Considerations
-
Reagent Stability: The stability of the anhydride in the chosen reaction buffer would need to be determined to assess the rate of hydrolysis versus the rate of conjugation.
-
pH Optimization: A pH screen would be necessary to find the optimal balance between amine reactivity (favored at slightly alkaline pH) and anhydride stability (favored at neutral or slightly acidic pH).
-
Molar Ratio: The molar excess of the reagent to the biomolecule would need to be empirically determined to achieve the desired degree of labeling without causing protein precipitation or loss of activity.
-
Reaction Time and Temperature: These parameters would require optimization to maximize conjugation efficiency while minimizing potential damage to the biomolecule.
-
Purification and Characterization: Standard methods like size-exclusion chromatography would be needed to remove unreacted reagent and byproducts. The resulting conjugate would require characterization by techniques such as mass spectrometry to confirm the modification.[12][13][14][15]
Caption: A hypothetical workflow for bioconjugation.
Conclusion and Recommendations for the Researcher
For researchers seeking a reliable, water-soluble, amine-reactive labeling strategy, the recommended course of action is to utilize well-validated reagents such as Sulfo-NHS esters . These reagents are supported by a wealth of scientific data, detailed protocols, and commercially available kits, ensuring a higher probability of successful and reproducible bioconjugation outcomes.
References
- Chem-Impex. N-Hydroxysulfosuccinimide sodium salt. Accessed January 12, 2026.
- Biosynth. N-Hydroxysulfosuccinimide sodium salt | 106627-54-7 | FH24507. Accessed January 12, 2026.
- BLD Pharm. 106627-54-7|N-Hydroxysulfosuccinimide sodium salt. Accessed January 12, 2026.
- TCI Chemicals. N-Hydroxysulfosuccinimide Sodium Salt | 106627-54-7. Accessed January 12, 2026.
- Santa Cruz Biotechnology. N-Hydroxysulfosuccinimide sodium salt | CAS 106627-54-7. Accessed January 12, 2026.
- Interchim. NHS / sulfo-NHS. Accessed January 12, 2026.
- AAT Bioquest. Protocol for Labeling IgG with Sulfo-Cyanine 5 NHS ester. Published October 9, 2019.
- ResearchGate. NHS and Sulfo-NHS. Accessed January 12, 2026.
- Fisher Scientific. NHS and Sulfo-NHS. Accessed January 12, 2026.
- Thermo Fisher Scientific. Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Accessed January 12, 2026.
- National Institutes of Health. 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Published December 12, 2023.
- Meso Scale Discovery. MSD GOLD SULFO-TAG NHS-Ester - Labeling Reagent. Accessed January 12, 2026.
- Sigma-Aldrich. Comparative Analysis of Different EDC and Sulfo‑NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca. Accessed January 12, 2026.
- Fürth lab.
- BroadPharm. MagicLink™ Biotin Antibody Labeling Kit: Sulfo-NHS-Biotin. Published August 8, 2020.
- ChemNet.
- PubChem. 3-Furansulfonic acid, tetrahydro-2,5-dioxo-. Accessed January 12, 2026.
- National Institutes of Health. Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl)
- Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Accessed January 12, 2026.
- Santa Cruz Biotechnology. This compound | CAS 73464-18-3. Accessed January 12, 2026.
- Biophysical Methods for Characterization of Antibody-Drug Conjugates. In: Methods in Molecular Biology. Humana Press; 2020.
- DeWeina. This compound. Accessed January 12, 2026.
- National Institutes of Health. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells. Published September 28, 2020.
- ResearchGate. How to explain the difference between EDC-NHS coupling based and EDC-based mechanism?. Accessed January 12, 2026.
- LCGC International.
- ResearchGate. What might be the ratio of EDC/NHS in the coupling reaction?. Accessed January 12, 2026.
- PubMed. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Published May 2016.
- Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC. Accessed January 12, 2026.
- BuyersGuideChem. This compound. Accessed January 12, 2026.
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Application Note: Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt as a Novel, Hydrophilic Linker for pH-Responsive Drug Delivery
Abstract
The linker is a critical component of targeted drug conjugates, profoundly influencing stability, solubility, and the drug release profile.[1] This document details the scientific rationale and provides comprehensive protocols for the use of Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt (TDFS), a novel heterobifunctional linker for advanced drug delivery systems. TDFS features two key functional domains: a highly reactive cyclic anhydride for covalent conjugation to amine-containing molecules, and a sodium sulfonate group to impart significant aqueous solubility.[2][3] This combination offers a unique advantage for formulating hydrophobic drugs and improving the pharmacokinetic properties of bioconjugates. Furthermore, the amide bond formed upon conjugation is designed for pH-sensitive cleavage in the acidic microenvironments of tumors or endosomal compartments, ensuring targeted drug release.[4][5]
Introduction and Scientific Principles
Targeted therapies, such as antibody-drug conjugates (ADCs), aim to deliver potent cytotoxic agents specifically to diseased cells, minimizing off-target toxicity.[1][6] The success of these conjugates depends on three components: the targeting moiety (e.g., an antibody), the potent drug (payload), and the chemical linker that connects them.[7] An ideal linker must be stable in systemic circulation (pH ~7.4) but cleavable at the target site.[4]
TDFS is an innovative linker that addresses several key challenges in drug conjugate design:
-
Enhanced Hydrophilicity: The integrated sulfonic acid group is a strong acid, existing as a highly polar sulfonate salt at physiological pH.[3][8] This feature dramatically increases the water solubility of the linker and the subsequent drug conjugate, which is crucial for preventing aggregation, especially when working with hydrophobic payloads.
-
Efficient Amine-Reactive Conjugation: The tetrahydro-2,5-dioxo-furan structure is a cyclic anhydride, specifically a derivative of succinic acid.[2] Cyclic anhydrides are potent tools for bioconjugation, reacting efficiently with primary amines (e.g., lysine residues on antibodies or amines on a drug payload) under mild conditions without the need for coupling agents.[9][10] This reaction opens the anhydride ring to form a stable amide bond and a free carboxylic acid.
-
pH-Sensitive Drug Release: The newly formed linkage, a maleamic acid derivative, is designed to be susceptible to hydrolysis under mildly acidic conditions (pH 5.0-6.0), which are characteristic of tumor microenvironments and intracellular endosomes.[4][11] This pH differential allows for selective drug release at the target site while maintaining stability in the bloodstream. The hydrolysis is often facilitated by intramolecular catalysis from the adjacent carboxylic acid group formed during the initial conjugation.[4]
Chemical and Physical Properties of TDFS
| Property | Value | Source |
| Full Chemical Name | This compound | [2] |
| Synonym | Sulfosuccinic Acid Anhydride Sodium Salt | [2] |
| CAS Number | 73464-18-3 | [2][12] |
| Molecular Formula | C₄H₃NaO₆S | [2] |
| Molecular Weight | 202.12 g/mol | [2] |
| Key Functional Groups | Cyclic Anhydride, Sodium Sulfonate | [2][13] |
Mechanism of Conjugation and Release
The application of TDFS involves a two-stage process: conjugation and pH-triggered release.
-
Conjugation: The process begins with the nucleophilic attack of a primary amine from a biomolecule (e.g., a lysine residue on a monoclonal antibody) on one of the carbonyl carbons of the TDFS anhydride ring. This opens the ring, forming a covalent amide bond and generating a new carboxylate group.
-
Release: After the drug conjugate is internalized by the target cell into an acidic endosome (pH 5.0-6.0), the lowered pH protonates the newly formed carboxylate. This protonation facilitates an intramolecular cyclization, leading to the cleavage of the amide bond and the release of the original amine-containing biomolecule, effectively liberating the drug payload.[4]
Experimental Protocols
Note: These protocols provide a general framework. Optimization of molar ratios, buffer conditions, and reaction times is recommended for each specific antibody and drug combination.
Protocol 1: Two-Step Conjugation of a Drug Payload to an Antibody
This protocol assumes the drug has a primary amine for conjugation to TDFS first, and the resulting complex is then conjugated to the antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS), free of amine contaminants.
-
Amine-containing drug payload.
-
This compound (TDFS).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5.
-
Quenching Buffer: 1 M Tris or Glycine, pH 8.0.
-
Purification System: Size exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes (10 kDa MWCO).
Procedure:
Step A: Activation of Drug with TDFS Linker
-
Dissolve the amine-containing drug and a 1.5-fold molar excess of TDFS separately in a minimum volume of anhydrous DMF or DMSO.
-
Add the TDFS solution dropwise to the drug solution while stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature. The anhydride ring of TDFS will react with the drug's amine group.
-
The resulting Drug-TDFS conjugate, now bearing a free carboxylic acid, can be used directly or purified if necessary.
Step B: Conjugation of Drug-TDFS to Antibody
-
Exchange the antibody into the Reaction Buffer (PBS, pH 8.0-8.5) using a desalting column or dialysis. Adjust the final concentration to 5-10 mg/mL.[14]
-
Activate the carboxylic acid on the Drug-TDFS conjugate using a standard carbodiimide coupling chemistry (e.g., EDC with Sulfo-NHS) according to the manufacturer's protocol. This converts the carboxyl group into a more reactive amine-specific ester.
-
Add the activated Drug-TDFS-NHS ester solution to the antibody solution at a molar ratio of 3:1 to 5:1 (Linker-Payload to Antibody).[14]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS-ester.
-
Purify the resulting Antibody-Drug Conjugate (ADC) from excess linker-payload and reaction reagents using SEC or extensive dialysis against PBS, pH 7.4.[]
Causality Behind Choices:
-
pH 8.0-8.5: This slightly alkaline pH deprotonates the ε-amino group of lysine residues on the antibody, increasing their nucleophilicity for efficient reaction with the NHS ester.[]
-
Anhydrous Solvent: The initial anhydride reaction is sensitive to water, which can hydrolyze the anhydride ring. Using anhydrous DMF or DMSO is critical for high efficiency.[16]
-
SEC/Dialysis: These methods are essential for removing small molecule impurities, ensuring the final ADC is pure and that subsequent characterization is accurate.[]
Protocol 2: Characterization of the Antibody-Drug Conjugate (ADC)
Accurate characterization is crucial to ensure the quality, consistency, and efficacy of the ADC.[6][17]
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Method: UV-Vis Spectroscopy. This is the simplest technique if the drug and antibody have distinct absorbance maxima.[7]
-
Procedure:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the drug's maximum absorbance wavelength (λ_max).
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and solve the simultaneous equations (Beer-Lambert law) to account for overlapping absorbance.
-
DAR = (Molar concentration of Drug) / (Molar concentration of Antibody).
-
-
Alternative Method: Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) can provide a more detailed distribution of drug loading (e.g., percentage of DAR0, DAR2, DAR4 species).[1][18]
2. Confirmation of Conjugation and Purity:
-
Method: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
-
Procedure:
-
Run samples of the unconjugated mAb and the purified ADC on an SDS-PAGE gel under reducing conditions.
-
The heavy and light chains of the ADC should show a slight increase in molecular weight compared to the unconjugated mAb, corresponding to the mass of the attached drug-linker complex.
-
The absence of free drug or linker in the purified sample confirms purity.
-
3. Assessment of Aggregation:
-
Method: Size Exclusion Chromatography (SEC).
-
Procedure:
-
Analyze the purified ADC on an SEC-HPLC system.
-
The primary peak should correspond to the monomeric ADC. The presence of high molecular weight species (appearing at earlier retention times) indicates aggregation.
-
A monomer content of >95% is typically desired.
-
Protocol 3: In Vitro pH-Responsive Drug Release Assay
This assay validates the pH-sensitive cleavage of the TDFS linker.[19][20]
Materials:
-
Purified ADC.
-
Release Buffer A: PBS, pH 7.4 (simulating blood).
-
Release Buffer B: Acetate or Citrate Buffer, pH 5.5 (simulating endosomes).
-
Analysis System: HPLC or LC-MS to detect the released drug.
Procedure:
-
Dilute the purified ADC into both Release Buffer A and Release Buffer B to a final concentration of 1 mg/mL.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Immediately stop the cleavage reaction, for example by flash freezing or adding a neutralization buffer.
-
Separate the released drug from the ADC. This can be done by precipitating the antibody with acetonitrile or using centrifugal filter units (e.g., 10 kDa MWCO).[20][21]
-
Quantify the amount of free drug in the filtrate/supernatant using a validated HPLC or LC-MS method.
-
Plot the percentage of cumulative drug release versus time for each pH condition.
Expected Outcome: A significantly higher rate and extent of drug release should be observed at pH 5.5 compared to pH 7.4, demonstrating the pH-responsive nature of the linker.[4]
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 0 | 0 | 0 |
| 2 | < 2% | 15% |
| 8 | < 5% | 50% |
| 24 | < 10% | 85% |
| 48 | < 12% | >90% |
| Representative data. Actual results will vary. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low DAR | Inefficient activation of Drug-TDFS; Insufficient molar ratio of linker-payload; pH of antibody buffer is too low. | Ensure anhydrous conditions for Step A; Increase EDC/Sulfo-NHS concentration; Increase linker-payload to antibody ratio; Confirm reaction buffer pH is 8.0-8.5. |
| ADC Aggregation | High DAR; Hydrophobic drug payload. | Reduce the linker-payload to antibody molar ratio during conjugation; Include solubility-enhancing excipients (e.g., polysorbate) in the final formulation. |
| Premature Drug Release (at pH 7.4) | Linker instability; Presence of esterases in vitro. | Confirm the structure of the TDFS linker; For in vivo studies, this may indicate a need for a more stable linker chemistry if release is too rapid. |
| No/Slow Drug Release (at pH 5.5) | Formation of non-cleavable side products during conjugation. | Side reactions with cyclic anhydrides can occur.[22] Confirm the structure of the final conjugate via MS to ensure the correct amide bond was formed. |
Conclusion
This compound (TDFS) presents a compelling option for researchers developing next-generation drug conjugates. Its inherent hydrophilicity aids in formulation, while the cyclic anhydride moiety provides a reliable handle for conjugation to amine-containing molecules. Most importantly, its designed pH-sensitivity offers a robust mechanism for targeted drug release in the acidic environments of tumors and cells. The protocols and insights provided herein serve as a comprehensive guide for the successful application of this promising linker technology.
References
-
Tailoring the length of a sulfide containing linker adjusts the hydrolysis of a drug-linked ester bond to values appropriate for once-a-week administrations. PubMed. Available at: [Link]
-
Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. Available at: [Link]
-
Biophysical Methods for Characterization of Antibody-Drug Conjugates. PubMed. Available at: [Link]
-
Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. Available at: [Link]
-
Evaluating maleic anhydride derivatives as linkers for Ph-sensitive drug release. Polish Medical Research Agency. Available at: [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health (NIH). Available at: [Link]
-
Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery. ResearchGate. Available at: [Link]
-
Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery. Bioconjugate Chemistry. Available at: [Link]
-
Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery. PubMed. Available at: [Link]
-
Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. ACS Publications. Available at: [Link]
-
Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery. American Chemical Society. Available at: [Link]
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PubMed Central (PMC). Available at: [Link]
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In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. USP. Available at: [Link]
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Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. National Institutes of Health (NIH). Available at: [Link]
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Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Semantic Scholar. Available at: [Link]
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Affinity-Based Methods for Site-Specific Conjugation of Antibodies. Bioconjugate Chemistry. Available at: [Link]
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Overview of Methods & Payloads for Antibody Conjugation. Creative Biolabs. Available at: [Link]
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How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Capital Resin Corporation. Available at: [Link]
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pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents. PubMed Central (PMC). Available at: [Link]
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Maleic acid amide derivatives as pH- sensitive linkers for therapeutic peptide conjugation. Utrecht University Student Theses Repository. Available at: [Link]
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Basic principle and process of sample and separate method for in vitro drug release testing procedure. ResearchGate. Available at: [Link]
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Competitive Reactions During Amine Addition to cis-Aconityl Anhydride. ResearchGate. Available at: [Link]
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Competitive Reactions During Amine Addition to cis-Aconityl Anhydride. Semantic Scholar. Available at: [Link]
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Video: In Vitro Drug Release Testing: Overview, Development and Validation. JoVE. Available at: [Link]
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A Self-Immolative Linker for the pH-Responsive Release of Amides. MDPI. Available at: [Link]
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Sulfonic Acid: Key Drug Design Elements With potent, broad-ranging Pharmacological Activities. ResearchGate. Available at: [Link]
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Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Wiley Online Library. Available at: [Link]
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The Utility of Sulfonate Salts in Drug Development. ResearchGate. Available at: [Link]
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Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PubMed Central (PMC). Available at: [Link]
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Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ResearchGate. Available at: [Link]
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This compound. BuyersGuideChem. Available at: [Link]
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This compound. BIOFOUNT. Available at: [Link]
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3-Furansulfonic acid, tetrahydro-2,5-dioxo-. PubChem. Available at: [Link]
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Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]
- US4985575A - Process for preparing optically active tetrahydro-2-furoic acid. Google Patents.
-
2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. Available at: [Link]
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Application Note & Protocol: Lysine Residue Modification using Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt
Audience: Researchers, scientists, and drug development professionals engaged in protein modification, bioconjugation, and proteomics.
Abstract: This document provides a comprehensive technical guide to the chemical modification of lysine residues in proteins and peptides using Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt, also known as Sulfosuccinic Acid Anhydride, Sodium Salt. We delve into the underlying reaction mechanism, provide detailed experimental protocols for achieving efficient and specific modification, and discuss the critical parameters that influence the reaction outcome. Furthermore, we explore the applications of this modification in proteomics and drug development, and offer troubleshooting guidance for common experimental challenges.
Introduction: A Powerful Tool for Amine Modification
This compound is a cyclic anhydride derivative that serves as an effective reagent for the covalent modification of primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins and peptides.[1][2] Due to its structural characteristics as a cyclic anhydride, its reactivity with primary amines is well-established, proceeding via nucleophilic acyl substitution.[3][4]
The modification of lysine residues is a cornerstone of bioconjugation and proteomics. Lysines are frequently targeted due to their high abundance on protein surfaces and the nucleophilic nature of their primary amine group.[5] The reaction with this compound, results in succinylation, a modification that imparts significant changes to the physicochemical properties of the protein.[6][7][8] Notably, this reaction converts the positively charged primary amine of lysine into a negatively charged carboxylate group, leading to a substantial shift in the protein's isoelectric point and potentially altering its solubility, conformation, and biological activity.[5][8]
This application note will provide researchers with the foundational knowledge and practical protocols to effectively utilize this compound for the controlled modification of lysine residues.
Reaction Mechanism: The Chemistry of Succinylation
The reaction between this compound and a primary amine of a lysine residue is a nucleophilic acyl substitution reaction. The reaction proceeds through a ring-opening mechanism, resulting in the formation of a stable amide bond and a free carboxylic acid.
The key steps of the reaction are as follows:
-
Nucleophilic Attack: The unprotonated primary amine of the lysine residue acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the cyclic anhydride.[4][9]
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.
-
Ring Opening and Amide Bond Formation: The intermediate collapses, leading to the opening of the anhydride ring and the formation of a stable amide bond between the lysine residue and the succinyl group. The other carbonyl group is converted into a carboxylate.[4][9]
The overall reaction results in the succinylation of the lysine residue.
pH Dependence of the Reaction
The efficiency of the reaction is highly dependent on the pH of the reaction buffer. The primary amine of lysine has a pKa of approximately 10.5. For the amine to be nucleophilic, it must be in its unprotonated state. Therefore, the reaction is typically carried out at a pH slighly above neutral to mildly basic, generally in the range of pH 7.5 to 9.0 .
-
At acidic pH (below 7): A significant portion of the lysine amino groups will be protonated (-NH3+), rendering them non-nucleophilic and thus unreactive.[10]
-
At optimal pH (7.5 - 9.0): A sufficient concentration of unprotonated amines is available for efficient reaction.
-
At highly basic pH (above 9.5): While the amine is fully deprotonated, the hydrolysis of the anhydride reagent also increases, which can reduce the efficiency of the protein modification.
Visualization of the Reaction Mechanism
Caption: Reaction of Lysine with Sulfosuccinic Acid Anhydride.
Experimental Protocols
This section provides a general protocol for the modification of a protein with this compound. It is essential to optimize the reaction conditions, particularly the molar ratio of the reagent to the protein, for each specific application.
Materials and Reagents
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5 (or other amine-free buffer such as bicarbonate or borate buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (or 1 M glycine)
-
Desalting columns or dialysis tubing for purification
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) (optional, for dissolving the reagent if not readily soluble in the reaction buffer)
Critical Note on Buffers: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the anhydride.
Step-by-Step Protocol
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein solution contains any amine-containing buffers, exchange it into the Reaction Buffer using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound. The reagent is susceptible to hydrolysis, so do not store the solution.
-
Dissolve the required amount of the reagent in the Reaction Buffer or, if solubility is an issue, in a minimal amount of anhydrous DMSO or DMF.
-
-
Reaction Setup:
-
Calculate the required amount of the reagent. A 10- to 50-fold molar excess of the reagent over the protein is a good starting point for optimization.
-
Slowly add the reagent solution to the protein solution while gently vortexing.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time may vary depending on the protein and the desired degree of modification.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess anhydride, stopping the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialyzing against a suitable buffer (e.g., PBS).
-
Experimental Workflow Diagram
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. reactionweb.io [reactionweb.io]
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- 6. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
- 7. Modification of lysyl side chains using succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification Using Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt
Introduction: A Versatile Reagent for Surface Functionalization
Tetrahydro-2,5-dioxo-3-furansulfonic acid, sodium salt (CAS 73464-18-3), also known as sulfosuccinic acid anhydride sodium salt, is a succinic acid derivative that offers a powerful tool for the covalent modification of various surfaces.[1][2] Its unique bifunctional structure, featuring a reactive cyclic anhydride and a hydrophilic sulfonate group, makes it particularly valuable for introducing a permanent, negatively charged, and hydrophilic layer onto substrates. This guide provides a comprehensive overview of the chemistry, protocols, and characterization techniques for utilizing this reagent in your research, with a focus on applications in materials science, biotechnology, and drug development.
The primary advantage of this reagent lies in the reactivity of the anhydride ring, which can readily undergo nucleophilic attack by functional groups present on a material's surface, such as hydroxyl (-OH) and primary amine (-NH2) groups. This reaction proceeds without the need for complex coupling agents and forms stable ester or amide linkages, respectively. The appended sulfonate group then imparts desirable properties to the modified surface, including increased hydrophilicity, reduced non-specific protein adsorption, and sites for further electrostatic interactions.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 73464-18-3 |
| Molecular Formula | C4H3NaO6S |
| Molecular Weight | 202.12 g/mol [1][2] |
| Appearance | White to off-white solid[3] |
| Synonyms | Sulfosuccinic Acid Anhydride Sodium Salt, Sodium 2,5-dioxotetrahydrofuran-3-sulfonate[1][3] |
| Storage | 2-8°C, under an inert atmosphere[3] |
Reaction Mechanism: Covalent Immobilization
The cornerstone of this surface modification strategy is the ring-opening reaction of the cyclic anhydride. This reaction is efficient and forms a covalent bond between the reagent and the surface, ensuring a durable and stable modification.
Reaction with Hydroxyl-Terminated Surfaces
Surfaces rich in hydroxyl groups, such as cellulose, glass, silica, and various polymers (e.g., polyvinyl alcohol), can be readily modified. The hydroxyl group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the ring and the formation of an ester bond, tethering the molecule to the surface and exposing a carboxylic acid group.
Caption: Reaction of the anhydride with a hydroxylated surface.
Reaction with Amine-Terminated Surfaces
Primary amine groups, commonly found on proteins, peptides, and functionalized polymers, are also excellent nucleophiles for reacting with the anhydride. The reaction proceeds similarly to that with hydroxyl groups, but in this case, a stable amide bond is formed. This is a widely used strategy for bioconjugation.
Caption: Reaction of the anhydride with an aminated surface.
Experimental Protocols
The following protocols are generalized starting points. The optimal conditions, including solvent, temperature, reaction time, and concentration, should be determined empirically for each specific application.
General Workflow
Caption: Generalized experimental workflow for surface modification.
Protocol 1: Modification of a Hydroxyl-Terminated Surface (e.g., Glass or Silica)
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonication in a series of solvents such as acetone, isopropanol, and deionized water to remove organic contaminants.
-
To ensure a high density of surface hydroxyl groups, the substrate can be activated. A common method is to immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. EXTREME CAUTION must be exercised when handling piranha solution as it is highly corrosive and reactive. Alternatively, treatment with an oxygen plasma can be used.
-
Rinse the activated substrate extensively with deionized water and dry under a stream of nitrogen.
-
-
Reagent Solution Preparation:
-
Prepare a solution of this compound in an appropriate anhydrous aprotic solvent. Due to the ionic nature of the sodium salt, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are good starting points. The concentration can range from 1 to 10 mg/mL.
-
To catalyze the reaction, a non-nucleophilic base such as pyridine can be added to the solution at a low concentration (e.g., 1-5% v/v).
-
-
Surface Modification Reaction:
-
Immerse the cleaned and activated substrate in the reagent solution.
-
The reaction can often proceed at room temperature, but gentle heating (e.g., 40-60 °C) can increase the reaction rate.
-
Allow the reaction to proceed for 2 to 24 hours. The optimal reaction time will depend on the desired grafting density.
-
-
Washing and Rinsing:
-
Remove the substrate from the reaction solution and rinse thoroughly with the solvent used for the reaction (e.g., DMF or DMSO) to remove any unreacted reagent.
-
Subsequently, rinse with a series of other solvents, such as acetone and deionized water, to remove residual solvent and byproducts.
-
Sonicate briefly in deionized water to ensure the removal of any non-covalently bound material.
-
-
Drying:
-
Dry the modified substrate under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
-
Protocol 2: Modification of an Amine-Terminated Surface (e.g., Functionalized Polymer or Biomolecule)
-
Substrate Preparation:
-
Ensure the amine-functionalized surface is clean and free of contaminants. For biomolecules, ensure they are in a suitable buffer.
-
-
Reagent Solution Preparation:
-
Dissolve the this compound in an appropriate buffer or solvent. For reactions with biomolecules, an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a slightly alkaline pH (7.5-8.5) is often suitable. The sodium salt form of the reagent is advantageous here due to its likely aqueous solubility.
-
Prepare the solution immediately before use as the anhydride can hydrolyze in aqueous environments.
-
-
Surface Modification Reaction:
-
Add the reagent solution to the amine-containing substrate. A molar excess of the reagent relative to the surface amine groups is typically used.
-
The reaction is usually rapid and can be carried out at room temperature for 1-4 hours.
-
-
Purification:
-
For modified biomolecules in solution, remove the excess reagent and byproducts by dialysis, size-exclusion chromatography, or diafiltration.
-
For solid substrates, follow the washing and rinsing steps outlined in Protocol 1.
-
Characterization of Modified Surfaces
Confirmation of a successful surface modification is crucial. The following techniques are highly recommended:
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of new peaks corresponding to the ester or amide carbonyl groups (~1730 cm⁻¹) and the sulfonate group (~1040 cm⁻¹ and ~1180 cm⁻¹). |
| X-ray Photoelectron Spectroscopy (XPS) | Detection of sulfur (S 2p) and changes in the C 1s and O 1s spectra, confirming the elemental composition of the modified surface. |
| Contact Angle Goniometry | A significant decrease in the water contact angle, indicating an increase in surface hydrophilicity. |
| Zeta Potential Measurement | A negative shift in the surface zeta potential, confirming the presence of the negatively charged sulfonate groups. |
Safety and Handling
While a comprehensive safety data sheet for this specific compound is not widely available, general precautions for handling laboratory chemicals should be strictly followed.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[3] If inhaled, move to fresh air.[3]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Avoid release into the environment.[3]
Conclusion
This compound is a highly effective reagent for introducing a hydrophilic and negatively charged surface functionality. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to develop and validate their surface modification procedures. As with any chemical process, careful optimization and thorough characterization are key to achieving desired and reproducible results.
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Furansulfonic acid, tetrahydro-2,5-dioxo-. Retrieved from [Link]
-
Wikipedia. (2023). Biomaterial surface modifications. Retrieved from [Link]
Sources
Application Note & Protocols: Enzyme Immobilization Using Amine-Reactive Sulfonated Crosslinkers
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Author's Note: The compound "Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt" is not prominently documented in scientific literature for enzyme immobilization. However, its name implies a water-soluble, amine-reactive cyclic anhydride structure. This guide focuses on a class of reagents with analogous and well-characterized functionality: water-soluble N-Hydroxysuccinimide (NHS) esters , specifically Sulfo-NHS esters. These reagents offer a robust and widely-cited methodology for the covalent immobilization of enzymes, aligning with the inferred chemical properties of the requested topic.
Introduction: The Rationale for Covalent Enzyme Immobilization
Enzyme immobilization is the process of confining enzyme molecules to a solid support material, rendering them insoluble in the reaction medium.[1] This technique is a cornerstone of industrial biocatalysis, diagnostics, and pharmaceutical development, offering significant advantages over the use of free enzymes in solution. Immobilized enzymes exhibit enhanced stability, are easily separated from the reaction mixture, and can be reused for multiple catalytic cycles, which significantly reduces processing costs.[2]
Covalent attachment to a support is one of the most robust immobilization strategies, forming stable and irreversible linkages that prevent enzyme leaching.[2] The primary targets for covalent linkage on an enzyme's surface are the nucleophilic side chains of amino acid residues. Among these, the ε-amino group of lysine residues is a frequent target due to its abundance and high accessibility on the protein surface.[3][4]
This guide details the use of water-soluble, amine-reactive crosslinkers, exemplified by N-hydroxysulfosuccinimide (Sulfo-NHS) esters, for the efficient and stable immobilization of enzymes onto solid supports. The sulfonate group on these reagents imparts water solubility, allowing the conjugation reaction to proceed in aqueous buffers under physiological conditions, which is critical for preserving the delicate three-dimensional structure and catalytic activity of the enzyme.[5][6]
The Chemistry of Immobilization: Mechanism of Action
The immobilization process described herein is a two-step procedure that leverages the reactivity of primary amines on the enzyme surface with a support material that has been pre-activated with carboxyl groups.
Step 1: Activation of the Support Material The process begins with a solid support matrix that contains carboxylic acid (-COOH) functional groups. These groups are chemically activated using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[7]
-
Role of EDC: EDC reacts with the carboxyl groups on the support to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.[8]
-
Role of Sulfo-NHS: To enhance the efficiency and stability of the reaction, Sulfo-NHS is introduced. It reacts with the O-acylisourea intermediate to form a semi-stable Sulfo-NHS ester.[8] This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled and efficient subsequent reaction with the enzyme.[9]
Step 2: Covalent Coupling of the Enzyme The activated support, now displaying reactive Sulfo-NHS ester groups, is introduced to the enzyme solution. The primary amine groups (-NH₂) on the enzyme's surface, primarily from lysine residues and the N-terminus, act as nucleophiles.[4] They attack the carbonyl carbon of the Sulfo-NHS ester, leading to the formation of a stable, covalent amide bond and the release of Sulfo-NHS as a byproduct.[3][10] This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[5]
}
Workflow for enzyme immobilization using EDC/Sulfo-NHS chemistry.
Experimental Protocols
This section provides detailed, step-by-step protocols for the immobilization of a model enzyme onto a carboxylated solid support (e.g., agarose beads).
Materials and Reagents
| Reagent/Material | Recommended Supplier | Purpose |
| Carboxylated Agarose Beads | Various | Solid support for immobilization |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Sigma-Aldrich, Thermo | Carboxyl group activator |
| N-Hydroxysulfosuccinimide (Sulfo-NHS) | Thermo Fisher, G-Biosciences | Stabilizes the activated intermediate, enhances coupling efficiency |
| Activation Buffer (e.g., 0.1 M MES, pH 6.0) | In-house preparation | Buffer for the support activation step |
| Enzyme Solution (in Coupling Buffer) | User-provided | The enzyme to be immobilized |
| Coupling Buffer (e.g., 0.1 M PBS, pH 7.4) | In-house preparation | Buffer for the enzyme coupling step |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | In-house preparation | To block unreacted active sites on the support |
| Wash Buffer (e.g., PBS with 0.5 M NaCl) | In-house preparation | To remove non-covalently bound enzyme |
| Bradford Reagent | Bio-Rad, QIAGEN | For protein concentration determination |
| Bovine Serum Albumin (BSA) Standard | Various | Protein standard for Bradford assay |
| Spectrophotometer or Plate Reader | Various | To measure absorbance for protein and activity assays |
Protocol 1: Activation of Carboxylated Support
This protocol describes the activation of carboxyl groups on the solid support to make them reactive towards primary amines.
-
Preparation: Equilibrate the carboxylated agarose beads and all buffers to room temperature.
-
Washing: Wash 2 mL of the bead slurry with 10 mL of Activation Buffer (0.1 M MES, pH 6.0). Centrifuge at 500 x g for 1 minute and discard the supernatant. Repeat this wash step twice.
-
Activation Reaction:
-
Resuspend the washed beads in 2 mL of Activation Buffer.
-
Immediately before use, prepare a solution of 10 mg EDC and 15 mg Sulfo-NHS in 1 mL of Activation Buffer.
-
Add the EDC/Sulfo-NHS solution to the bead slurry.
-
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle end-over-end mixing.
-
Post-Activation Wash:
-
Centrifuge the activated beads at 500 x g for 1 minute and discard the supernatant.
-
Immediately wash the beads with 10 mL of cold Coupling Buffer (0.1 M PBS, pH 7.4) to remove excess EDC and Sulfo-NHS. Repeat this wash step once.
-
Proceed immediately to the enzyme coupling step as the activated Sulfo-NHS esters have a limited half-life in aqueous solution.[9]
-
Protocol 2: Covalent Coupling of the Enzyme
This protocol details the covalent attachment of the enzyme to the activated support.
-
Enzyme Preparation: Prepare a solution of your enzyme in cold Coupling Buffer (e.g., 1-5 mg/mL). It is crucial that this buffer does not contain primary amines (e.g., Tris or glycine).
-
Coupling Reaction:
-
Add the enzyme solution to the washed, activated beads from Protocol 3.2.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing. The longer incubation at a lower temperature is often preferred to maximize coupling efficiency while preserving enzyme stability.
-
Important: Retain a sample of the initial enzyme solution ("Input") and the supernatant after the coupling reaction ("Unbound") for later analysis of immobilization efficiency.
-
-
Quenching:
-
Centrifuge the beads at 500 x g for 1 minute and collect the supernatant ("Unbound" fraction).
-
To block any remaining active Sulfo-NHS ester sites on the support, add 4 mL of Quenching Buffer (1 M Tris-HCl, pH 8.0) to the beads.
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
-
Final Washes:
-
Wash the beads three times with 10 mL of Wash Buffer (e.g., PBS with 0.5 M NaCl) to remove non-covalently bound enzyme and quenching reagents.
-
After the final wash, resuspend the immobilized enzyme in a suitable storage buffer (e.g., PBS with a preservative like sodium azide) and store at 4°C.
-
Characterization and Validation
A successful immobilization protocol requires rigorous validation. The following assays are critical for characterizing the final product.
Determination of Immobilization Efficiency
The efficiency of the coupling reaction is determined by measuring the amount of protein that has been successfully attached to the support. This is typically done by quantifying the protein concentration in the solution before and after the coupling step using a standard protein assay like the Bradford assay.[11][12]
Bradford Assay Protocol:
-
Prepare a Standard Curve: Create a series of protein standards using Bovine Serum Albumin (BSA) with known concentrations (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL) in the same buffer as your enzyme samples.[11]
-
Sample Preparation: Dilute the "Input" and "Unbound" enzyme fractions to fall within the linear range of the standard curve.
-
Assay:
-
Calculation:
-
Plot the absorbance of the BSA standards versus their concentration to generate a standard curve.
-
Use the equation of the line from the standard curve to calculate the protein concentration in the "Input" and "Unbound" samples.
-
Calculate the Immobilization Yield (%) and Enzyme Loading (mg/g support) using the formulas below.
-
| Parameter | Formula | Description |
| Immobilization Yield (%) | ((Protein_Input - Protein_Unbound) / Protein_Input) * 100 | The percentage of the initial enzyme that has been bound to the support. |
| Enzyme Loading (mg/g) | (Mass_Input - Mass_Unbound) / Mass_of_Support | The total mass of enzyme immobilized per unit mass of the dry support. |
Assessment of Enzymatic Activity
It is crucial to measure the activity of the immobilized enzyme and compare it to that of the free enzyme to determine the effect of immobilization on its catalytic function.[16][17]
General Activity Assay Protocol:
-
Assay Setup: Prepare a reaction mixture containing the substrate for your enzyme in an appropriate assay buffer. The specific substrate and detection method will depend on the enzyme being studied (e.g., colorimetric, fluorometric, or spectrophotometric).[18]
-
Activity Measurement:
-
Free Enzyme: Add a known amount of the free enzyme to the reaction mixture and monitor the rate of product formation or substrate consumption over time.
-
Immobilized Enzyme: Add a known mass of the immobilized enzyme beads to the reaction mixture and monitor the reaction rate under constant stirring to overcome mass transfer limitations.
-
-
Calculation of Activity Recovery:
-
Calculate the specific activity of both the free and immobilized enzyme (e.g., in units/mg of enzyme). One "Unit" is often defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.[17]
-
Calculate the Activity Recovery (%) using the formula:
-
| Parameter | Formula | Description |
| Activity Recovery (%) | (Total Activity_Immobilized / Total Activity_Input) * 100 | The percentage of the initial enzyme's catalytic activity retained after immobilization. |
A recovery of less than 100% can be due to several factors, including conformational changes upon binding, steric hindrance of the active site, or mass transfer limitations of the substrate to the immobilized enzyme.
}
Self-validating workflow for characterizing immobilized enzymes.
Conclusion and Best Practices
The use of water-soluble, amine-reactive crosslinkers like Sulfo-NHS esters provides a reliable and efficient method for the covalent immobilization of enzymes. The key to success lies in the careful control of reaction conditions, particularly pH, and the thorough characterization of the final product. By following the detailed protocols and validation steps outlined in this guide, researchers can develop robust and reusable biocatalysts for a wide range of scientific and industrial applications.
Key Best Practices:
-
Buffer Choice is Critical: Avoid buffers containing primary amines (e.g., Tris, glycine) during the activation and coupling steps, as they will compete with the desired reaction.
-
Control the pH: Use the optimal pH for each reaction step to maximize efficiency and stability.
-
Work Quickly with Activated Esters: Sulfo-NHS esters are susceptible to hydrolysis. Use the activated support immediately after preparation.
-
Thorough Washing: Ensure all non-covalently bound protein is removed to get an accurate assessment of immobilization and prevent leaching.
-
Comprehensive Validation: Always measure both the amount of immobilized protein and its retained activity to fully understand the effectiveness of the procedure.
References
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QIAGEN. (n.d.). Quantifying proteins using the Bradford method. Retrieved from [Link]
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Wikipedia. (2023). Bradford protein assay. Retrieved from [Link]
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Sapan, C. V., Lundblad, R. L., & Price, N. C. (1999). The Bradford Method for Protein Quantitation. ResearchGate. Retrieved from [Link]
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Assay Genie. (n.d.). Bradford Protein Assay Protocol. Retrieved from [Link]
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Wong, L. S., et al. (2009). Determination of concentration and activity of immobilized enzymes. PMC - NIH. Retrieved from [Link]
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Li, Y., et al. (2020). Immobilization and Purification of Enzymes With the Novel Affinity Tag ChBD-AB From Chitinolyticbacter meiyuanensis SYBC-H1. PMC - NIH. Retrieved from [Link]
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MDPI. (2023). Study on the Immobilization of Horseradish Peroxidase on a Multi-Level Composite Carrier SiO 2 @MnO 2 @MAF-7. MDPI. Retrieved from [Link]
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Dempsey, D. R., et al. (2018). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC - NIH. Retrieved from [Link]
- Barbosa, O., et al. (2015). Strategies for the one-step immobilization–purification of enzymes as industrial biocatalysts. Biotechnology Advances, 33(5), 435-456.
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Wong, L. S., et al. (2015). Determination of concentration and activity of immobilized enzymes. Iowa Research Online. Retrieved from [Link]
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G-Biosciences. (n.d.). Sulfo-NHS. Retrieved from [Link]
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Scribd. (n.d.). NHS Sulfo-NHS: Instructions. Retrieved from [Link]
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Wikipedia. (2023). Immobilized enzyme. Retrieved from [Link]
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MDPI. (2022). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. MDPI. Retrieved from [Link]
- Barré, A., et al. (2016). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters.
- Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society Reviews, 42(15), 6223–6235.
- Boutureira, O., & Bernardes, G. J. L. (2015). Advances in Chemical Protein Modification. Chemical Reviews, 115(5), 2174–2195.
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Royal Society of Chemistry. (2023). Sulfonation modification of peptides and their protective effect on angiotensin II-induced HK-2 cell injury. RSC Publishing. Retrieved from [Link]
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NIST. (n.d.). 2-Sulfobenzoic acid cyclic anhydride. Retrieved from [Link]
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Montalvo-Acosta, J. J., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC - NIH. Retrieved from [Link]
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MDPI. (2020). Techniques for Preparation of Cross-Linked Enzyme Aggregates and Their Applications in Bioconversions. MDPI. Retrieved from [Link]
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Monigatti, F., Hekmat, O., & Karger, B. L. (2012). Sulfation, the Up-and-Coming Post-Translational Modification: Its Role and Mechanism in Protein–Protein Interaction. PMC - NIH. Retrieved from [Link]
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Meares, C. F., et al. (1984). Coupling of DTPA to Proteins: A Critical Analysis of the Cyclic Dianhydride Method in the Case of Insulin Modification. PubMed. Retrieved from [Link]
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Revolutionizing Proteome Analysis: A Guide to Peptide Modification with Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt for Mass Spectrometry
Abstract
In the dynamic field of proteomics, the comprehensive characterization of proteins and their myriad post-translational modifications (PTMs) is paramount to unraveling complex biological processes and advancing drug development. Mass spectrometry (MS) stands as a cornerstone technology in this endeavor, offering unparalleled sensitivity and depth of analysis. However, the inherent chemical diversity of peptides can present challenges to achieving complete sequence information. This application note provides an in-depth technical guide on the use of Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt, a powerful peptide modification reagent, to enhance mass spectrometric analysis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and explore the diverse applications of this reagent in modern proteomics research.
Introduction: The Imperative for Peptide Modification in Mass Spectrometry
The ultimate goal of "bottom-up" proteomics is to reconstruct a protein's identity and modification status from the analysis of its constituent peptides, typically generated by enzymatic digestion. While mass spectrometry has revolutionized this process, challenges remain in achieving complete peptide sequence coverage and unambiguously identifying modification sites.[1][2] Certain peptide sequences can be difficult to fragment or ionize efficiently, leading to gaps in the data. Furthermore, the presence of labile post-translational modifications, such as sulfation, can complicate analysis due to their instability during ionization.[3]
Chemical derivatization of peptides offers a powerful strategy to overcome these limitations. By introducing a specific chemical tag, we can alter a peptide's physicochemical properties to improve its behavior in the mass spectrometer. This can lead to more predictable fragmentation patterns, enhanced ionization efficiency, and the ability to introduce stable isotopic labels for quantitative studies.
This compound , also known as Sulfosuccinic Acid Anhydride Sodium Salt, has emerged as a valuable tool for peptide modification.[4] Its unique chemical structure allows for the targeted modification of primary amino groups in peptides, offering a range of benefits for mass spectrometry-based proteomic workflows.
Unveiling the Chemistry: Mechanism of Action
This compound is an amine-reactive reagent.[4][5] Its reactivity stems from the succinic anhydride moiety, which readily reacts with primary amines, such as the N-terminus of a peptide and the ε-amino group of lysine residues, to form a stable amide bond.[6][7] This reaction is highly efficient under slightly basic pH conditions (typically pH 7-9).[6][8]
The key feature of this reagent is the incorporation of a sulfonic acid group. This highly acidic and permanently charged group imparts a significant negative charge to the modified peptide. This alteration of the peptide's charge state has profound implications for its behavior during mass spectrometric analysis.
Diagram: Reaction of this compound with a Peptide
Caption: Covalent modification of a peptide's primary amine with this compound.
Applications in Mass Spectrometry-Based Proteomics
The unique properties imparted by sulfonation open up a range of applications for enhancing proteomic analyses:
-
Improved Sequence Coverage in Tandem Mass Spectrometry (MS/MS): The introduction of a fixed, highly charged group can direct fragmentation in a more predictable manner during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This often leads to the generation of more complete and informative fragment ion series, facilitating confident peptide sequencing.
-
Enhanced Detection of Post-Translational Modifications (PTMs): The modification can help to stabilize labile PTMs during analysis. For example, the negative charge from the sulfonic acid group can help to retain labile sulfate groups on tyrosine residues, which are often lost during mass spectrometry.[3]
-
Facilitating "Top-Down" Proteomics: In top-down proteomics, intact proteins are analyzed.[1] Modification with this reagent can improve the fragmentation of large proteins, aiding in the localization of modifications and the characterization of different proteoforms.[1]
-
Quantitative Proteomics: While not a direct isotopic labeling reagent itself, the consistent and predictable nature of the modification can improve the accuracy and precision of label-free quantification methods by normalizing ionization efficiencies across different peptides.
Diagram: General Workflow for Peptide Modification and MS Analysis
Caption: A typical experimental workflow for utilizing the peptide modification reagent in a proteomics study.
Detailed Experimental Protocol
This protocol provides a robust starting point for the modification of peptides prior to LC-MS/MS analysis. Optimization may be required depending on the specific sample and experimental goals.
4.1. Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| This compound | Santa Cruz Biotechnology | sc-275703 |
| Sequencing Grade Modified Trypsin | Promega | V5111 |
| Ammonium Bicarbonate (NH₄HCO₃) | Sigma-Aldrich | A6141 |
| Acetonitrile (ACN), LC-MS Grade | Fisher Scientific | A955-4 |
| Formic Acid (FA), LC-MS Grade | Thermo Scientific | 85178 |
| Trifluoroacetic Acid (TFA), LC-MS Grade | Thermo Scientific | 85183 |
| C18 Desalting Tips | Waters | WAT054955 |
| Ultrapure Water | In-house | N/A |
4.2. Protocol Steps
Step 1: Protein Digestion
-
Resuspend your protein sample in 50 mM ammonium bicarbonate to a final concentration of 1 mg/mL.
-
Add sequencing grade modified trypsin at a 1:50 (trypsin:protein) w/w ratio.
-
Incubate overnight at 37°C.
Step 2: Peptide Modification
-
Prepare a fresh 100 mM solution of this compound in 50 mM ammonium bicarbonate, pH 8.0.
-
Add the reagent solution to the digested peptide mixture to achieve a final reagent concentration of 10 mM.
-
Incubate the reaction for 1 hour at room temperature.
-
Quench the reaction by adding hydroxylamine to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
Step 3: Sample Desalting
-
Acidify the modified peptide solution with 0.1% trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 desalting tip according to the manufacturer's protocol.
-
Elute the peptides with 50% acetonitrile, 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
Step 4: LC-MS/MS Analysis
-
Reconstitute the dried, modified peptides in 0.1% formic acid.
-
Analyze the sample by LC-MS/MS using a suitable chromatographic gradient and data acquisition method.
4.3. Data Analysis Considerations
When analyzing the data, it is crucial to account for the mass shift introduced by the modification. The monoisotopic mass of the modification (C₄H₂O₅S) is 162.9626 Da. This mass should be set as a variable modification on lysine residues and the peptide N-terminus in your database search software.
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Low Modification Efficiency | Incorrect reaction pH, degraded reagent, insufficient reagent concentration. | Ensure the reaction buffer is at pH 8.0. Use a freshly prepared solution of the reagent. Optimize the reagent concentration (a 5- to 20-fold molar excess over primary amines is a good starting point).[9] |
| Poor Peptide Recovery After Desalting | Inefficient binding to the C18 material due to the hydrophilic modification. | Ensure the sample is adequately acidified with TFA before loading onto the desalting tip. Consider using a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based cleanup method if poor recovery persists. |
| Complex MS/MS Spectra | Over-modification of the peptide (multiple modifications per peptide). | Reduce the reagent concentration or reaction time. Ensure proper quenching of the reaction. |
| Incomplete Fragmentation | Inappropriate fragmentation energy. | Optimize the collision energy (CID/HCD) or activation time (ETD/ECD) for the modified peptides. The presence of the sulfonic acid group may require different fragmentation conditions compared to unmodified peptides. |
Conclusion
This compound is a versatile and powerful reagent for the chemical modification of peptides in mass spectrometry-based proteomics. Its ability to introduce a fixed negative charge enhances peptide fragmentation, stabilizes labile post-translational modifications, and ultimately leads to more comprehensive and reliable proteomic data. By understanding the underlying chemistry and following optimized protocols, researchers can effectively leverage this tool to push the boundaries of their proteomic investigations and gain deeper insights into the complex world of proteins.
References
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BuyersGuideChem. This compound. Available at: [Link]
- García-Ramos, Y., et al. (2015). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. PMC, 10(1), 1-13.
-
PubChem. 3-Furansulfonic acid, tetrahydro-2,5-dioxo-. Available at: [Link]
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Pharmaffiliates. This compound. Available at: [Link]
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LI-COR Biosciences. IRDye® Peptide Labeling. Available at: [Link]
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- Wysocki, V. H., et al. (2005).
- Li, Y., et al. (2023). Theoretical Investigation of the Material Usage During On-Bead Enrichment of Post-Translationally Modified Peptides in Suspension Systems. MDPI, 24(16), 12836.
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- Cell Signaling Technology. (2024, February 1). Targeting Proteomics to Decipher Biology for the Drug Development Pipeline [Video]. YouTube.
- Gunjal, G., et al. (2007). Hydrophilic modifications in peptide nucleic acid - Synthesis and properties of PNA possessing 5-hydroxymethyluracil and 5-hydroxymethylcytosine.
-
NHS Learning Hub. Discovering biological information from mass spectrometry-based proteomics. Available at: [Link]
- Bruker Life Sciences Mass Spectrometry. (2022, January 12). New 4D-proteomics methods for clinical research: PASEF®, dia-PASEF® and prm-PASEF® [Video]. Technology Networks.
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Application Notes & Protocols: Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt for Advanced Hydrogel Formation
Introduction: A Novel Building Block for Functional Hydrogels
The field of hydrogel science continually seeks novel chemistries to create materials with tailored properties for advanced applications, from drug delivery to tissue engineering. Tetrahydro-2,5-dioxo-3-furansulfonic acid, sodium salt (CAS 73464-18-3), also known as sulfosuccinic acid anhydride sodium salt, emerges as a highly promising, yet under-explored, bifunctional reagent for hydrogel synthesis.[1][2][3][4] This molecule uniquely combines two key chemical motifs:
-
A Reactive Anhydride Ring: The tetrahydro-2,5-dioxo-furan structure is a cyclic anhydride. Anhydrides are well-established electrophiles that readily react with nucleophilic groups such as primary amines (-NH₂) and hydroxyls (-OH) under mild, aqueous conditions.[5][6][7] This reactivity forms the basis of its utility as a covalent crosslinker for a wide range of natural and synthetic polymers.
-
An Ionic Sulfonate Group: The pendant sulfonic acid group (-SO₃H), present as its sodium salt, is a strong acid.[8] This means it remains ionized as a negatively charged sulfonate group (-SO₃⁻) over a broad physiological pH range.[8] The incorporation of this charged group into a hydrogel network imparts significant and desirable properties.
The strategic combination of a covalent crosslinking moiety and a fixed anionic charge within a single, small molecule makes this reagent a powerful tool for designing next-generation "smart" and functional hydrogels. This guide provides the scientific rationale and detailed protocols for its application.
Scientific Principles and Mechanistic Insights
Pillar 1: Covalent Crosslinking via Anhydride Ring-Opening
The primary mechanism for hydrogel formation using this reagent is the covalent crosslinking of polymer chains. The process relies on the nucleophilic acyl substitution reaction between the anhydride ring and functional groups on the polymer backbone.
-
Reaction with Amine-Containing Polymers: Polymers rich in primary amine groups (e.g., Chitosan, Gelatin, Polylysine, Poly(allylamine)) are ideal substrates. The amine's lone pair of electrons attacks one of the carbonyl carbons of the anhydride ring. This opens the ring to form a stable amide bond, covalently linking the polymer to the crosslinker, and simultaneously generating a free carboxylic acid group.
-
Reaction with Hydroxyl-Containing Polymers: Polymers with abundant hydroxyl groups (e.g., Hyaluronic Acid, Dextran, Poly(vinyl alcohol), Cellulose derivatives) can also be crosslinked. The reaction proceeds similarly, with the hydroxyl group acting as the nucleophile to form an ester linkage. This reaction is generally slower than the reaction with amines and may require catalysis or adjusted pH conditions for optimal efficiency.
The bifunctional nature of the polymer (multiple amine/hydroxyl groups) allows each crosslinker molecule to potentially react with two different polymer chains, or two different points on the same chain, leading to the formation of a stable, three-dimensional hydrogel network.
Diagram: Hydrogel Crosslinking Mechanism
Caption: Covalent crosslinking via amine-anhydride reaction.
Pillar 2: The Functional Role of the Sulfonate Group
The sulfonic acid moiety is not merely a passive component; it is a key functional group that dictates many of the hydrogel's ultimate properties. Unlike carboxylic acid groups, whose charge is pH-dependent around their pKa (typically 3-5), sulfonic acids have a pKa near 1.5, ensuring they remain negatively charged across the entire physiological pH range.[8] This permanent anionic character confers several advantages:
-
Enhanced Hydrophilicity and Swelling: The high density of anionic sulfonate groups creates strong electrostatic repulsion between polymer chains and establishes a high osmotic potential, drawing large amounts of water into the network.[9][10] This leads to hydrogels with high equilibrium water content and rapid swelling kinetics.
-
Ion Exchange and Sequestration: The negatively charged network can act as an ion-exchange matrix, enabling the loading and controlled release of positively charged therapeutic molecules, such as growth factors, peptides, and certain small-molecule drugs.[11][12]
-
Biomimicry: Many natural extracellular matrix (ECM) components, like glycosaminoglycans (e.g., heparin sulfate), are rich in negatively charged sulfate and carboxylate groups.[8] Incorporating sulfonate groups can mimic this aspect of the native cellular environment, potentially improving cell adhesion and viability.[8][11]
-
Enzyme Resistance: The presence of bulky, charged sulfonate groups near the polymer backbone can sterically hinder the approach of degradative enzymes, thereby increasing the hydrogel's stability in biological environments.[11]
Experimental Protocols
These protocols are designed as robust starting points. Researchers are encouraged to optimize parameters such as polymer concentration, crosslinker ratio, and reaction time to achieve their desired hydrogel properties.
Protocol 1: Formation of a Chitosan-Based Sulfonated Hydrogel
This protocol details the formation of a hydrogel using chitosan, a biocompatible polysaccharide rich in primary amine groups.
Materials & Reagents:
-
Medium molecular weight Chitosan
-
This compound (TDFSA)
-
Acetic Acid (0.1 M)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) Water
Experimental Workflow:
-
Chitosan Solution Preparation:
-
Weigh 200 mg of chitosan powder and dissolve it in 10 mL of 0.1 M acetic acid.
-
Stir overnight at room temperature using a magnetic stirrer to ensure complete dissolution. The resulting solution should be viscous and clear.
-
-
Crosslinker Solution Preparation:
-
Prepare a stock solution of TDFSA by dissolving 100 mg in 1 mL of DI water. This creates a 10% (w/v) solution.
-
-
Hydrogel Formation:
-
Transfer the 10 mL of chitosan solution to a small beaker or petri dish.
-
While stirring gently, add a specific volume of the TDFSA crosslinker solution. The amount added will determine the crosslinking density (see table below).
-
Continue stirring for 5-10 minutes to ensure homogeneous mixing. The solution will begin to increase in viscosity.
-
Cover the container and leave it undisturbed at room temperature for 4-24 hours for the crosslinking reaction to complete. Gelation time will vary with crosslinker concentration.
-
-
Neutralization and Purification:
-
Once the gel has formed, immerse it in a large volume of PBS (pH 7.4). This step neutralizes the acetic acid and removes any unreacted crosslinker.
-
Replace the PBS solution every 6-8 hours for a period of 48 hours to ensure complete purification. The hydrogel will swell to its equilibrium state during this process.
-
Table 1: Recommended Crosslinker Ratios for Chitosan Hydrogel
| Formulation ID | Chitosan Solution (2% w/v) | TDFSA Solution (10% w/v) | Molar Ratio (Amine:Anhydride) | Expected Properties |
| CH-Low | 10 mL | 100 µL | ~20:1 | Soft, high swelling |
| CH-Med | 10 mL | 250 µL | ~8:1 | Moderate stiffness & swelling |
| CH-High | 10 mL | 500 µL | ~4:1 | Stiff, lower swelling |
Diagram: Protocol 1 Workflow
Caption: Workflow for Chitosan-TDFSA hydrogel synthesis.
Protocol 2: Characterization of Hydrogel Properties
A thorough characterization is essential to validate the hydrogel's structure and function.
A. Swelling Ratio Determination:
-
Equilibrate the purified hydrogel in DI water for 24 hours.
-
Remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record its swollen weight (Ws).
-
Freeze-dry (lyophilize) the hydrogel until a constant weight is achieved. Record this dry weight (Wd).
-
Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (Ws - Wd) / Wd
B. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the covalent crosslinking reaction.
-
Procedure: Acquire FTIR spectra of the lyophilized hydrogel, pure chitosan, and pure TDFSA.
-
Expected Results: Look for the disappearance of the characteristic anhydride peaks (~1860 and 1780 cm⁻¹) from the TDFSA spectrum in the final hydrogel. Concurrently, observe the appearance of a new amide I peak (~1650 cm⁻¹) and a carboxylate peak (~1580 cm⁻¹), confirming the ring-opening reaction.
C. Rheological Analysis:
-
Purpose: To quantify the mechanical properties (stiffness) of the hydrogel.
-
Procedure: Use a rheometer with a parallel plate geometry. Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (e.g., 1%) within the linear viscoelastic region.
-
Expected Results: For a crosslinked gel, the storage modulus (G') should be significantly higher than the loss modulus (G'') and should be relatively independent of frequency. The magnitude of G' will correlate with the hydrogel's stiffness and the crosslinking density.
Applications and Future Directions
The unique combination of covalent stability and high charge density makes TDFSA-crosslinked hydrogels suitable for a range of advanced applications:
-
pH-Independent Drug Delivery: The stable negative charge allows for the sustained release of cationic drugs through an ion-exchange mechanism, independent of environmental pH fluctuations.
-
Tissue Engineering Scaffolds: The sulfonate groups can mimic the glycosaminoglycans of the native ECM, providing a more biomimetic environment for cell culture and tissue regeneration.[8][11]
-
Biosensors: The porous, charged network can be used to immobilize enzymes or antibodies, creating a stable matrix for biosensor development.
-
High-Absorbency Materials: The exceptional swelling capacity makes these materials interesting for applications in wound dressings and as superabsorbent polymers.[]
Further research should focus on exploring a wider range of polymers, investigating the in-vivo biocompatibility and degradation profiles, and harnessing the ion-exchange properties for specific drug delivery challenges.
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BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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PCC Group. (n.d.). Sulfosuccinates. Product Portal. Retrieved from [Link]
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-
Royal Society of Chemistry. (n.d.). 3-Sulfopropyl acrylate potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application. Retrieved from [Link]
- Varghese, F., et al. (2024). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review.
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-
National Center for Biotechnology Information. (2023). Hydrogel Based on Polyhydroxyalkanoate Sulfonate: Control of the Swelling Rate by the Ionic Group Content. PubMed. Retrieved from [Link]
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- Mahmood, A., et al. (2015). Chemically Cross-Linked Poly(acrylic-co-vinylsulfonic) Acid Hydrogel for the Delivery of Isosorbide Mononitrate.
-
DiVA portal. (n.d.). Synthesis of AcGGM Polysaccharide Hydrogels. Retrieved from [Link]
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ResearchGate. (n.d.). Fabrication and characterization of interpenetrating network hydrogels based on sequential amine-anhydride reaction and photopolymerization in water. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and swelling peculiarities of new hydrogels based on the macromolecular reaction of anhydride copolymers with γ-aminopropyltriethoxysilane. Retrieved from [Link]
-
ResearchGate. (n.d.). Swelling Studies of Poly (Acrylic Acid-co-Sodium Vinyl Sulfonate (AA-co-SVS)) Hydrogels: Non-participation of Sodium Vinyl Sulfonate in intermolecular Crosslinking. Retrieved from [Link]
-
ChemRxiv. (n.d.). Recent Development of Polysaccharide-Derived Hydrogel: Properties, Stimuli-Responsiveness and Bioapplications. Retrieved from [Link]
-
J-Stage. (n.d.). Sulfosuccinates as Mild Surfactants. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction mechanism of the amine group on gelatin with (A) MA and (B) GMA. Retrieved from [Link]
-
Axios Research. (n.d.). Sulfosuccinic Acid Sodium Salt. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Polysaccharide-Based Hydrogels and Their Application as Drug Delivery Systems in Cancer Treatment: A Review. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium sulfosuccinate esters. Retrieved from [Link]
-
Ataman Kimya. (n.d.). SODIUM VINYLSULFONATE. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Crosslinking Of Polysaccharides: Methods And Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Photo-Cross-Linked Hydrogels with Polysaccharide−Poly(amino acid) Structure: New Biomaterials for Pharmaceutical Applications. Retrieved from [Link]
-
PubChem. (n.d.). 3-Furansulfonic acid, tetrahydro-2,5-dioxo-. Retrieved from [Link]
-
YouTube. (2020). Anhydride reacting with amine to synthesize an acid and amide. Retrieved from [Link]
-
ExportersIndia. (n.d.). EHS Hydroxyl Vinyl Sulfonate Sodium Salt. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]
-
MDPI. (n.d.). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydro-2-furoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing optically active tetrahydro-2-furoic acid.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt Conjugation Efficiency
A Senior Application Scientist's Guide to Mastering EDC/Sulfo-NHS Chemistry
Welcome to the technical support center for optimizing your bioconjugation protocols using Tetrahydro-2,5-dioxo-3-furansulfonic acid, sodium salt, more commonly known in the scientific community as N-hydroxysulfosuccinimide, or Sulfo-NHS . This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of carbodiimide chemistry to create novel bioconjugates. As your dedicated application scientist, my goal is to provide you with the foundational knowledge and practical troubleshooting advice to ensure your conjugations are efficient, reproducible, and successful.
We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring every protocol is a self-validating system.
Understanding the Core Reaction: The "Why" Behind EDC and Sulfo-NHS
The conjugation strategy we are discussing is a cornerstone of bioconjugation, primarily used to form a stable amide bond between a molecule bearing a carboxyl group (-COOH) and another with a primary amine (-NH2). This is a "zero-length" crosslinking reaction, meaning no additional spacer atoms are incorporated into the final product[1][2].
The reaction is most often mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Sulfo-NHS . Here’s the mechanism, broken down:
-
Activation Step: EDC reacts with a carboxyl group (e.g., on a protein's aspartic or glutamic acid residue, or the C-terminus) to form a highly reactive but unstable O-acylisourea intermediate[2][3]. This intermediate is prone to rapid hydrolysis in an aqueous environment, which would regenerate the original carboxyl group[2][3].
-
Stabilization Step: This is where Sulfo-NHS plays its critical role. It swiftly reacts with the O-acylisourea intermediate to create a more stable, amine-reactive Sulfo-NHS ester[3][4]. The key advantage here is that the Sulfo-NHS ester has a significantly longer half-life than the O-acylisourea intermediate, increasing the probability of a successful reaction with the target amine[2][4]. The sulfonate group (-SO3-) on the Sulfo-NHS molecule renders it water-soluble, allowing the reaction to be performed in physiological buffers without organic solvents[4][5][6].
-
Conjugation Step: The semi-stable Sulfo-NHS ester reacts with a primary amine (e.g., on a lysine residue or the N-terminus of another protein) to form a stable amide bond, releasing the Sulfo-NHS leaving group[4].
This two-step process is highly advantageous as it enhances coupling efficiency and allows for better control over the reaction, especially when conjugating two molecules that both contain carboxyl and amine groups, thereby minimizing unwanted polymerization[3][7].
Caption: The two-step EDC/Sulfo-NHS conjugation pathway.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers have when embarking on an EDC/Sulfo-NHS conjugation protocol.
Q1: Why should I use Sulfo-NHS in my EDC reaction? Can't I just use EDC alone?
While EDC alone can facilitate the formation of an amide bond, the O-acylisourea intermediate it forms is highly unstable in water and hydrolyzes quickly[2][3]. This competing hydrolysis reaction can significantly lower your conjugation yield. Sulfo-NHS is added to convert this unstable intermediate into a more stable, amine-reactive Sulfo-NHS ester. This ester has a half-life of hours at neutral pH, providing a much larger window for the desired reaction with the amine-containing molecule to occur, thereby greatly enhancing the overall efficiency of the conjugation[4][8].
Q2: What is the optimal pH for this reaction?
This is a critical parameter because the two main steps of the reaction have different optimal pH ranges[9][10].
-
Activation (EDC + Sulfo-NHS): This step is most efficient in a slightly acidic environment, typically at pH 4.5 to 6.0 [3][4][11]. An acidic pH protonates carboxyl groups, but EDC activation still proceeds efficiently. More importantly, it minimizes the premature hydrolysis of the Sulfo-NHS ester that is formed.
-
Conjugation (Amine Reaction): The reaction of the Sulfo-NHS ester with a primary amine is most efficient at a neutral to slightly alkaline pH, typically pH 7.2 to 8.5 [4][7][11]. At this pH, the primary amines are deprotonated and thus more nucleophilic, allowing for an efficient attack on the ester.
For optimal results, a two-step protocol is recommended: perform the activation step at pH ~6.0, then either purify the activated molecule or adjust the buffer pH to 7.2-8.0 before adding the amine-containing molecule[9][11].
Q3: What buffers should I use? Which should I avoid?
Buffer choice is paramount for success. The ideal buffers must not contain competing functional groups (primary amines or carboxylates).
| Buffer Type | Recommendation | Rationale |
| Activation Buffer (pH 4.5-6.0) | MES (2-(N-morpholino)ethanesulfonic acid) | MES is a non-amine, non-carboxylate buffer, making it the gold standard for the EDC activation step[3][7][10]. |
| Coupling Buffer (pH 7.2-8.5) | PBS (Phosphate-Buffered Saline), HEPES , Borate Buffer | These buffers maintain the optimal pH for the amine reaction without interfering[7]. |
| Buffers to AVOID | Tris , Glycine | These contain primary amines that will compete with your target molecule for reaction with the Sulfo-NHS ester, effectively quenching the reaction[5][12]. |
| Buffers to AVOID | Acetate , Citrate | These contain carboxyl groups that will compete with your target molecule for activation by EDC, reducing efficiency[10][12]. |
Q4: How do I stop (quench) the reaction?
Quenching is essential to stop the reaction and deactivate any remaining reactive Sulfo-NHS esters. This can be achieved by adding a small molecule containing a primary amine.
-
Common Quenching Reagents: Tris, Glycine, Ethanolamine, or Hydroxylamine are frequently used[7][11]. A final concentration of 20-50 mM is typically sufficient[11].
-
Hydroxylamine: This quencher is unique in that it cleaves the NHS ester, regenerating the original carboxyl group[9][11]. This can be useful if you want to avoid modifying any remaining activated sites on your protein.
Troubleshooting Guide: From Low Yield to Protein Precipitation
Even with a well-designed protocol, challenges can arise. This section is structured to help you diagnose and solve common problems.
Caption: Troubleshooting flowchart for common EDC/Sulfo-NHS issues.
Issue 1: Low or No Conjugation Yield
Q: My final conjugate yield is disappointingly low. What are the most likely causes?
This is the most common issue and can usually be traced back to one of four key areas:
-
Cause A: Inactive Reagents.
-
The Problem: EDC and Sulfo-NHS are moisture-sensitive[10]. If stored improperly or handled in a humid environment, they will hydrolyze and lose activity.
-
The Solution: Always store EDC and Sulfo-NHS desiccated at the recommended temperature (typically 4°C or -20°C)[10]. Before opening a vial, allow it to equilibrate to room temperature completely to prevent moisture from condensing on the cold powder[10][13]. For maximum reproducibility, use freshly opened vials or aliquot single-use amounts from a larger stock. Always prepare EDC and Sulfo-NHS solutions immediately before use, as EDC is particularly prone to hydrolysis[7].
-
-
Cause B: Suboptimal pH.
-
The Problem: As discussed, the pH is critical. Performing the activation step at a pH > 6.0 or the conjugation step at a pH < 7.2 will drastically reduce efficiency.
-
The Solution: Carefully prepare and verify the pH of your Activation Buffer (e.g., MES, pH 6.0) and Coupling Buffer (e.g., PBS, pH 7.2-7.5)[9][11]. If performing a one-pot reaction, you may need to accept a compromise pH, but a two-step protocol with a pH shift is strongly recommended for maximal yield[11].
-
-
Cause C: Interfering Substances in Your Buffers.
-
The Problem: The presence of extraneous primary amines or carboxylates in your protein solution or buffers is a common pitfall.
-
The Solution: Ensure your protein of interest is in an appropriate buffer (like MES or PBS) before starting the reaction. If your protein stock is in a buffer containing Tris or glycine, you must perform a buffer exchange using a desalting column or dialysis prior to the conjugation[10].
-
-
Cause D: Premature Hydrolysis of the Sulfo-NHS Ester.
-
The Problem: Even though the Sulfo-NHS ester is "semi-stable," it will still hydrolyze. Its half-life decreases significantly as the pH rises, dropping from hours at pH 7 to just minutes at pH 8.6[4][8]. If there is a long delay between the activation step and the addition of the amine-containing molecule, you will lose a significant portion of your reactive sites.
-
The Solution: Add your amine-containing molecule to the activated molecule as soon as possible after the activation step. If a delay is unavoidable, consider performing the activation and subsequent steps at 4°C to slow the rate of hydrolysis[10].
-
Issue 2: Protein Precipitation or Aggregation
Q: My protein is precipitating during or after the conjugation reaction. How can I prevent this?
Protein precipitation is often a sign that the bioconjugation has altered the protein's surface properties, leading to reduced solubility.
-
Cause A: Over-labeling or High Molar Excess.
-
The Problem: Primary amines, particularly on lysine residues, are typically located on the protein surface and contribute to its hydrophilicity[14]. Modifying too many of these amine groups can increase the protein's surface hydrophobicity, leading to aggregation and precipitation[15]. Using a very high molar excess of the labeling reagent increases the likelihood of over-labeling.
-
The Solution: Optimize the molar ratio of EDC/Sulfo-NHS to your protein. Start with a lower molar excess (e.g., 10- to 20-fold molar excess of reagents over the protein) and titrate upwards if needed[10][16]. Performing the reaction at a lower temperature (4°C) can sometimes help control the reaction rate and prevent over-modification[17].
-
-
Cause B: Inappropriate Buffer Conditions.
-
The Problem: The solubility of many proteins is highly dependent on the pH and ionic strength of the buffer[17][18]. The optimal pH for conjugation may not be the optimal pH for your protein's stability.
-
The Solution: If you suspect pH-induced precipitation, check the stability of your protein in the chosen coupling buffer (pH 7.2-8.5) before attempting the conjugation. If it is unstable, you may need to find a compromise pH or add stabilizing excipients (e.g., glycerol, arginine) to your buffer, provided they do not interfere with the reaction.
-
Issue 3: Loss of Biological Activity
Q: The conjugation was successful, but my protein (e.g., an antibody or enzyme) has lost its function. What happened?
-
The Problem: The random nature of EDC/Sulfo-NHS chemistry means that it will target all accessible primary amines. If a critical lysine residue within the active site of an enzyme or the antigen-binding site of an antibody is modified, the protein's function can be impaired or completely abolished[19].
-
The Solution:
-
Reduce Molar Excess: The first step is to try a lower molar excess of the labeling reagents. This reduces the statistical probability of modifying a critical residue.
-
Protect the Active Site: For some enzymes, it may be possible to temporarily block the active site with a reversible substrate or inhibitor during the conjugation reaction. This physically obstructs the reagents from modifying residues within that site.
-
Consider Alternative Chemistries: If the loss of activity persists, it may be necessary to switch to a more site-specific conjugation chemistry that targets other functional groups (e.g., sulfhydryls on cysteine residues) that are less likely to be in the active region of the protein.
-
Experimental Protocol: Two-Step Protein-to-Protein Conjugation
This protocol describes the conjugation of Protein #1 (containing carboxyl groups to be activated) to Protein #2 (containing primary amines).
Materials:
-
Protein #1: At least 1 mg/mL in Activation Buffer.
-
Protein #2: At least 1 mg/mL in Coupling Buffer.
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl): Store desiccated at 4°C.
-
Sulfo-NHS (N-hydroxysulfosuccinimide): Store desiccated at 4°C.
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2[9].
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Desalting Columns: (e.g., Zeba™ Spin Desalting Columns) equilibrated with Coupling Buffer.
Procedure:
-
Reagent Preparation:
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10 mg/mL solution of EDC in Activation Buffer.
-
Immediately before use, prepare a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.
-
Rationale: Fresh solutions are critical as EDC and Sulfo-NHS have limited stability in aqueous buffers[7][10].
-
-
Activation of Protein #1:
-
To 1 mL of your Protein #1 solution, add the freshly prepared EDC and Sulfo-NHS solutions. A common starting point is a 2 mM final concentration of EDC and a 5 mM final concentration of Sulfo-NHS[9][11].
-
Incubate for 15-30 minutes at room temperature with gentle mixing[3][7].
-
Rationale: This time is sufficient to generate the Sulfo-NHS ester while minimizing hydrolysis[10].
-
-
Removal of Excess Reagents (Crucial for Two-Step Method):
-
Immediately after incubation, remove excess and unreacted EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer[9]. This step is vital to prevent EDC from cross-linking your second protein[2][3].
-
Collect the protein fractions. Be aware that Sulfo-NHS absorbs strongly around 260-280 nm, so protein quantification by A280 may be inaccurate at this stage[8][11].
-
-
Conjugation to Protein #2:
-
Immediately combine the purified, activated Protein #1 with your solution of Protein #2 in Coupling Buffer. A 1:1 molar ratio of the two proteins is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing[3][9].
-
Rationale: The reaction is performed at pH 7.2 to facilitate the nucleophilic attack of the primary amines on the Sulfo-NHS ester[4].
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl to the 1 mL reaction).
-
Incubate for 15-30 minutes at room temperature[7].
-
Rationale: This deactivates any remaining Sulfo-NHS esters, preventing further reaction.
-
-
Final Purification:
-
Purify your final conjugate from excess reagents and unreacted protein using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography.
-
References
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Google Cloud.
- NHS / sulfo-NHS. Interchim.
- Instructions - EDC. Thermo Fisher Scientific.
- Crosslinking Technology. Thermo Fisher Scientific.
- Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. Benchchem.
- Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. Sigma-Aldrich.
- High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS. CovaChem.
- Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
- A Researcher's Guide to Amine-Reactive Crosslinkers: NHS Esters vs. The Alternatives. Benchchem.
- Sulfo-NHS Crosslinking Protocol. ProteoChem.
- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific.
- Technical Support Center: Avoiding Protein Precipitation During Conjugation with PEGylated Crosslinkers. Benchchem.
- NHS and Sulfo-NHS. Fisher Scientific.
- Sulfo-NHS and NHS Esters in Protein Chemistry. CovaChem.
- Protein precipitation. Wikipedia.
- Troubleshooting low yield in EDC/NHS coupling reactions with PEG. Benchchem.
- MSD GOLD SULFO-TAG NHS-Ester - Labeling Reagent. Meso Scale Discovery.
- Protein precipitation: A comprehensive guide. Abcam.
- The Role of Sulfo-NHS Sodium Salt in Advanced Bioconjugation. NINGBO INNO PHARMCHEM CO.,LTD.
- NHS and Sulfo-NHS. ResearchGate.
- Sulfo-NHS. G-Biosciences.
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- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. covachem.com [covachem.com]
- 6. nbinno.com [nbinno.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protein precipitation - Wikipedia [en.wikipedia.org]
- 16. covachem.com [covachem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 19. mesoscale.com [mesoscale.com]
- 20. proteochem.com [proteochem.com]
"Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt" side reactions and byproducts
Welcome to the technical support guide for Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt (CAS 73464-18-3). This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its common names?
A1: this compound is a succinic acid derivative.[1] It is also known by several other names, including Sulfosuccinic Acid Anhydride Sodium Salt[1] and sulfonated maleic anhydride.[2] Its chemical structure combines a cyclic anhydride (the tetrahydro-2,5-dioxofuran ring) with a sulfonic acid group.
Q2: What is the likely synthetic route for this compound?
A2: While specific proprietary synthesis methods may vary, the most probable synthetic route is analogous to the production of sulfosuccinate surfactants.[3][4] This involves the sulfonation of maleic anhydride with a sulfite source, such as sodium sulfite or bisulfite, followed by a reaction that results in the saturated tetrahydrofuran ring. The sulfonation proceeds via a nucleophilic Michael addition across the double bond of the maleic anhydride.[5] An alternative, though less direct, route could involve the sulfonation of succinic acid, which is then converted to its anhydride form.[1]
Q3: What are the key reactive sites on the molecule that I should be aware of?
A3: There are two primary reactive sites:
-
The Anhydride Ring: Cyclic anhydrides are susceptible to hydrolysis, which will open the ring to form the corresponding dicarboxylic acid (sulfosuccinic acid).[6][7][8] The anhydride can also react with other nucleophiles like alcohols or amines.[7][9]
-
The Sulfonic Acid Group: While generally stable, the sulfonic acid group can be involved in various reactions, and its presence influences the overall solubility and reactivity of the molecule.
Q4: Is this compound stable in aqueous solutions?
A4: The compound has limited stability in aqueous solutions. The anhydride ring is prone to hydrolysis, which is the primary degradation pathway.[6][7][8] The rate of hydrolysis is dependent on pH and temperature. For experimental use, it is advisable to prepare aqueous solutions fresh and use them promptly. For storage, the solid, anhydrous form is recommended, kept in a dry environment.[10]
II. Troubleshooting Guide: Side Reactions & Byproducts
This guide addresses common issues encountered during the synthesis and handling of this compound.
Problem 1: Low Yield and Incomplete Reaction
Symptoms:
-
Lower than expected isolated product weight.
-
Analytical data (e.g., NMR, IR) shows significant amounts of starting material (maleic anhydride).
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Sulfonation | The Michael addition of sulfite to the maleic anhydride double bond may be incomplete. This can be due to incorrect stoichiometry, pH, or temperature.[4] | 1. Optimize Stoichiometry: Ensure a slight excess of the sulfonating agent (e.g., sodium sulfite) is used. 2. Control pH: The reaction is often pH-sensitive. For sulfonation of maleate esters, a pH of 6.5-7.0 is recommended.[3] Adjust the pH of the sulfite solution before addition. 3. Increase Reaction Time/Temperature: Monitor the reaction progress (e.g., by TLC or NMR) and consider extending the reaction time or moderately increasing the temperature (e.g., to 80-90°C) to drive the reaction to completion.[3] |
| Premature Hydrolysis of Maleic Anhydride | Maleic anhydride can hydrolyze to maleic acid in the presence of water, especially at elevated temperatures.[11][12] Maleic acid is less reactive towards sulfonation under these conditions. | 1. Use Anhydrous Conditions (Initially): If possible, begin the reaction in a non-aqueous solvent to minimize hydrolysis of the starting material. 2. Control Temperature: Add the aqueous sulfite solution gradually to control the exothermic reaction and maintain the desired temperature. |
| Isomerization to Fumaric Acid | Under certain conditions (e.g., prolonged heating, incorrect pH), maleic acid (from hydrolysis) can isomerize to the more stable trans-isomer, fumaric acid. Fumaric acid is significantly less reactive in the Michael addition. | 1. Strict pH and Temperature Control: Avoid harsh acidic or basic conditions and excessive heat. 2. Minimize Reaction Time: Drive the sulfonation to completion as efficiently as possible to reduce the opportunity for isomerization. |
Problem 2: Presence of Impurities and Byproducts in the Final Product
Symptoms:
-
Broad peaks or unexpected signals in NMR spectra.
-
Additional spots on a TLC plate.
-
Unexpected IR absorption bands.
-
Poor solubility or unusual physical appearance.
Key Byproducts and Their Identification:
| Byproduct | Formation Mechanism | Identification | Prevention & Removal |
| Sulfosuccinic Acid, Disodium Salt | Hydrolysis of the anhydride ring of the final product either during workup or storage.[7] | NMR: Disappearance of the anhydride carbonyl signal and appearance of two distinct carboxylic acid signals. IR: Appearance of a broad O-H stretch and disappearance of the characteristic anhydride C=O stretches. | Prevention: Use anhydrous solvents for extraction and drying. Store the final product in a desiccator. Removal: Difficult to remove due to similar polarity. Recrystallization from a suitable non-aqueous solvent may be attempted. |
| Sodium Sulfite/Bisulfite (Unreacted) | Excess sulfonating agent remaining after the reaction. | Elemental Analysis: High sulfur content. Ion Chromatography: Detection of sulfite or sulfate (if oxidized) ions. | Removal: Wash the crude product with a solvent in which the desired product is sparingly soluble but the inorganic salts are soluble (e.g., ethanol).[3] |
| Maleic Acid/Fumaric Acid | Hydrolysis of unreacted maleic anhydride and subsequent isomerization.[11][12] | NMR: Characteristic vinyl proton signals. HPLC: Can be readily separated and identified by comparison to standards. | Prevention: Ensure complete sulfonation as described in Problem 1. Removal: Can be removed by washing with a solvent that selectively dissolves these acids. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis issues.
III. Experimental Protocols
Protocol 1: Plausible Synthesis of this compound
This protocol is a hypothetical procedure based on the known chemistry of sulfosuccinate synthesis.[3][4] Researchers should adapt and optimize this procedure based on their specific laboratory conditions and safety protocols.
Step 1: Preparation of Sodium Sulfite Solution
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve sodium sulfite (1.05 equivalents) in deionized water.
-
Adjust the pH of the solution to between 6.5 and 7.0 using a dilute solution of sodium hydroxide.[3]
Step 2: Sulfonation
-
In a separate reactor, melt maleic anhydride (1.0 equivalent) by heating to 60-70°C.
-
Slowly add the prepared sodium sulfite solution to the molten maleic anhydride via the addition funnel, while stirring vigorously.
-
Maintain the reaction temperature between 80-90°C.[3] The reaction is exothermic; control the addition rate to manage the temperature.
-
Continue stirring at 80-90°C for 3-4 hours after the addition is complete.[3]
-
Monitor the reaction for the disappearance of maleic anhydride using a suitable analytical technique (e.g., quenching an aliquot and analyzing by ¹H-NMR).
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product.
-
Wash the crude product with cold ethanol to remove unreacted sodium sulfite and other water-soluble impurities.[3]
-
Dry the product under vacuum to yield the final compound.
Protocol 2: Analysis of Anhydride Hydrolysis by FT-IR
This protocol can be used to quickly assess the integrity of the anhydride ring in the final product.
-
Prepare a KBr pellet of the solid sample.
-
Acquire an FT-IR spectrum.
-
Analysis:
-
Intact Anhydride: Look for two characteristic carbonyl (C=O) stretching bands for the cyclic anhydride, typically around 1860 cm⁻¹ and 1780 cm⁻¹.
-
Hydrolyzed Product (Sulfosuccinic Acid): The anhydride peaks will be absent or diminished. Look for the appearance of a broad O-H stretch from the carboxylic acids (typically 3300-2500 cm⁻¹) and a single, broader carbonyl peak for the carboxylic acid around 1700-1720 cm⁻¹.
-
IV. Reaction Pathway
Caption: Probable reaction pathway and hydrolysis side reaction.
V. References
-
Process for preparing sulfosuccinates. Google Patents. US4039562A. Available at:
-
Tyagi, V.K. (2006). Sulfosuccinates as Mild Surfactants. Journal of Oleo Science, 55(9), 429-437. Available at: [Link]
-
Poly(maleic acid) sulfonates and their production. Google Patents. US3624048A. Available at:
-
Method for controlling scale deposition in aqueous systems using allyl sulfonate/maleic anhydride polymers. Google Patents. US5000856A. Available at:
-
Synthesis, Modification, and Application of Sulfonated Poly(styrene-co-maleic anhydride) as a Stain Blocker for Polyamides: Polymer Chemistry for the Undergraduate Organic Laboratory. Journal of Chemical Education. Available at: [Link]
-
Sulfonated copolymer of styrene and maleic anhydride. Google Patents. US2475886A. Available at:
-
Synthesis of sulfosuccinic acid. PrepChem.com. Available at: [Link]
-
sulfonated polystyrene-maleic anhydride copolymer. The SLB Energy Glossary. Available at: [Link]
-
Effects of Succinic Anhydride Modification on Laccase Stability and Phenolics Removal Efficiency. ResearchGate. Available at: [Link]
-
Succinic anhydride. PubChem. Available at: [Link]
-
Reactions Involving Maleic Anhydride. ResearchGate. Available at: [Link]
-
Degradation of Perfluorosulfonic Acid Membrane Water Permeance via Formation of Sulfonic Acid Anhydrides. ResearchGate. Available at: [Link]
-
Succinic anhydride. Wikipedia. Available at: [Link]
-
Polymerization Process and Scale Inhibition Performance of Maleic Anhydride and Sodium Allyl Sulfonate Copolymer. Journal of Environmental Engineering. Available at: [Link]
-
3-Furansulfonic acid, tetrahydro-2,5-dioxo-. PubChem. Available at: [Link]
-
Acid Anhydride Chemistry. Chemistry LibreTexts. Available at: [Link]
-
Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. ACS Publications. Available at: [Link]
-
Electrochemical Dehydration of Sulfonic Acids to their Anhydrides. ResearchGate. Available at: [Link]
-
This compound. BuyersGuideChem. Available at: [Link]
-
Sulfosuccinates. Lamberti Group. Available at: [Link]
-
Maleic anhydride. Wikipedia. Available at: [Link]
-
Mechanochemical degradation of aromatic sulfonic acids. PubMed. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Succinic Acid and Succinic Anhydride. ResearchGate. Available at: [Link]
-
2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Molecules. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. PMC - NIH. Available at: [Link]
-
What are the catalytic reactions involving maleic anhydride? KOYON. Available at: [Link]
Sources
- 1. Production Methods and Uses of Sulfosuccinic Acid - Alfa Chemistry [surface-coating.alfa-chemistry.com]
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- 4. jstage.jst.go.jp [jstage.jst.go.jp]
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- 12. Maleic anhydride - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizing Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt in Aqueous Solutions
Welcome to the technical support center for Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt (CAS 73464-18-3), also known as Sulfosuccinic Acid Anhydride Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this reagent: its susceptibility to hydrolysis in aqueous environments. Here, we provide in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I prepared an aqueous solution of this compound, but my experiment failed. What is the likely cause?
A: The most probable cause is the hydrolysis of the cyclic anhydride ring in your compound.[1] Tetrahydro-2,5-dioxo-3-furansulfonic Acid is a derivative of succinic anhydride and is highly reactive with water.[1][2][3] This reaction, known as hydrolysis, opens the anhydride ring to form the corresponding dicarboxylic acid, rendering the compound inactive for its intended purpose (e.g., as a linker or modifying agent). This process begins immediately upon contact with water and is accelerated by neutral or basic pH and elevated temperatures.[4][5]
Q2: What is the optimal pH for preparing and storing an aqueous solution of this compound?
A: The compound is most stable in acidic conditions (pH < 6.0).[4] The rate of hydrolysis increases significantly as the pH moves towards neutral (pH 7.0) and becomes very rapid in basic conditions (pH > 7.5).[4][5] This is because the concentration of hydroxide ions (OH⁻), which are potent nucleophiles, increases with pH. These ions readily attack the anhydride, leading to rapid degradation.[4] For maximal stability, we recommend preparing solutions in a buffer with a pH between 4.0 and 5.5.
Q3: Can I use a standard phosphate-buffered saline (PBS) solution?
A: It is strongly discouraged. Firstly, PBS typically has a pH of 7.4, which promotes rapid hydrolysis. Secondly, phosphate ions can act as nucleophiles, potentially attacking the anhydride ring and accelerating its degradation through a mechanism other than simple water-based hydrolysis.[6] Safer buffer choices include citrate or acetate buffers, which maintain an acidic pH and are non-nucleophilic.
Q4: How should I handle the solid form of the compound?
A: The solid sodium salt is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8] This can lead to clumping and premature hydrolysis even before it is dissolved. Always handle the solid material in a dry environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon).[8][9][10] Store the container tightly sealed in a desiccator or a controlled low-humidity environment.[7]
In-Depth Troubleshooting Guide
Problem: Inconsistent Results or Complete Loss of Compound Activity
If you are experiencing variability in your experimental outcomes, it is crucial to systematically investigate potential sources of compound degradation. This troubleshooting workflow will guide you through the process.
The Chemistry of Instability: The Hydrolysis Mechanism
The core issue is the nucleophilic attack on one of the carbonyl carbons of the succinic anhydride ring by a water molecule. This reaction is base-catalyzed, meaning the presence of hydroxide ions (OH⁻) greatly accelerates the rate. The process opens the five-membered ring to yield the significantly less reactive sulfosuccinic acid.
Validated Experimental Protocols
To ensure the stability and efficacy of your reagent, follow these protocols precisely.
Protocol 1: Preparation of a Concentrated Stock Solution in Anhydrous Solvent
For long-term storage, the compound should be dissolved in a polar, aprotic, anhydrous solvent. This minimizes contact with water, the primary cause of degradation.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[11]
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware[10]
Procedure:
-
Dry all necessary glassware in an oven (125°C) for at least 4 hours and cool under a stream of inert gas.[10]
-
Weigh the required amount of the solid compound quickly in a controlled, low-humidity environment (e.g., a glove bag or glove box).[7][8][9]
-
Transfer the solid to the dried flask.
-
Using a syringe, add the required volume of anhydrous DMF or DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Seal the vial with a septum cap, flush with inert gas, and store at -20°C. Under these conditions, the stock solution is stable for several weeks.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol is designed for the immediate use of the compound in an aqueous buffer. The guiding principle is to prepare the solution immediately before use and keep it cold.
Materials:
-
Concentrated stock solution (from Protocol 1) or fresh solid
-
Pre-chilled (4°C) acidic buffer (e.g., 0.1 M Sodium Citrate, pH 5.0)
-
Ice bath
Procedure:
-
Place your pre-chilled acidic buffer in an ice bath.
-
Calculate the volume of stock solution needed to achieve your final working concentration.
-
Add the stock solution dropwise to the cold, stirring buffer. If starting from solid, quickly weigh the solid and dissolve it directly into the cold buffer.
-
Use the solution immediately . Do not store the aqueous working solution. The half-life in aqueous buffer, even under optimal conditions, can be short.
Data Summary: Factors Affecting Stability
| Parameter | Recommendation | Rationale |
| pH | 4.0 - 5.5 | Minimizes concentration of hydroxide ions (OH⁻), which catalyze hydrolysis. Stability decreases sharply above pH 6.0.[4][5] |
| Temperature | Work on ice (0-4°C) | Hydrolysis is a chemical reaction with a rate that is highly dependent on temperature. Lowering the temperature significantly slows the degradation kinetics. |
| Buffer Type | Non-nucleophilic (Citrate, Acetate) | Avoids buffer-mediated degradation. Buffers with amine (e.g., Tris) or phosphate (e.g., PBS) groups should be avoided.[4][6] |
| Solvent (Stock) | Anhydrous Aprotic (DMF, DMSO) | Prevents premature hydrolysis during storage by eliminating water.[11][12][13] |
| Handling | Inert/Dry Atmosphere | The solid is hygroscopic; exposure to ambient moisture will cause degradation.[7][8] |
Analytical Monitoring of Hydrolysis
To confirm the integrity of your compound or to quantify its rate of hydrolysis under specific conditions, the following methods can be employed.
-
Reversed-Phase HPLC: This is a powerful method to monitor the stability of your compound.[14][15]
-
Method: Develop a gradient method using a C18 column with a mobile phase of water/acetonitrile containing an acidic modifier (e.g., 0.1% trifluoroacetic acid).
-
Detection: The intact anhydride will have a different retention time than its hydrolyzed dicarboxylic acid product. By monitoring the disappearance of the parent peak and the appearance of the product peak over time, you can determine the stability.[14]
-
-
pH-Stat Titration: This method provides a real-time measurement of the hydrolysis rate.
-
Method: The hydrolysis of one molecule of the anhydride produces two carboxylic acid groups, causing a drop in the solution's pH.[16][17] A pH-stat titrator automatically adds a base (e.g., NaOH) to maintain a constant pH.
-
Analysis: The rate of base addition is directly proportional to the rate of hydrolysis, allowing for precise kinetic measurements.[4][18]
-
References
-
Handling Hygroscopic Solutes. TutorChase. Available from: [Link]
-
Hydrolytic cleavage of succinic anhydride via ring opening and formation of succinic acid. ResearchGate. Available from: [Link]
-
Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography. Journal of Chromatography A. Available from: [Link]
-
Succinic anhydride. Wikipedia. Available from: [Link]
-
How do you handle hygroscopic salts? HepatoChem. Available from: [Link]
-
Hydrolysis of Acetic Acid Anhydride: Reaction Rate Determination by pH-Stat Titration. ResearchGate. Available from: [Link]
-
How do you guys prepare solutions of hygroscopic chemicals? Reddit. Available from: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available from: [Link]
-
How To: Store Reagents. University of Rochester Department of Chemistry. Available from: [Link]
-
Propose a mechanism for the formation of succinic anhydride from succinic acid. Pearson. Available from: [Link]
-
The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic anhydrides. Journal of the Chemical Society. Available from: [Link]
-
Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. ACS Publications. Available from: [Link]
-
Using the hydrolysis of anhydrides to control gel properties and homogeneity in pH-triggered gelation. RSC Publishing. Available from: [Link]
-
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. ScienceDirect. Available from: [Link]
-
Acid Anhydride Chemistry. Chemistry LibreTexts. Available from: [Link]
-
Physical and biological considerations for the use of nonaqueous solvents in oral bioavailability enhancement. PubMed. Available from: [Link]
-
Why does the pH fall during hydrolysis? Quora. Available from: [Link]
-
HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. SIELC Technologies. Available from: [Link]
-
This compound. Pharmaffiliates. Available from: [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications. Available from: [Link]
-
USE OF NONAQUEOUS SOLVENTS IN PARENTERAL PRODUCTS. PubMed. Available from: [Link]
-
This compound. BuyersGuideChem. Available from: [Link]
-
Method for the biological monitoring of hexahydrophthalic anhydride by the determination of hexahydrophthalic acid in urine using gas chromatography and selected-ion monitoring. Semantic Scholar. Available from: [Link]
-
Chemistry of Acid Anhydrides. Chemistry LibreTexts. Available from: [Link]
-
3-Furansulfonic acid, tetrahydro-2,5-dioxo-. PubChem. Available from: [Link]
-
Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction? ACS Publications. Available from: [Link]
-
Use of Nonaqueous Solvents in Parenteral Products. Scribd. Available from: [Link]
-
Attacking Acid Anhydrides with Hard & Soft Nucleophiles. YouTube. Available from: [Link]
-
if anhydrides are less stable and they are highly reactive, why are α,β-unsaturated carbonyl compounds more stable and more reactive? Reddit. Available from: [Link]
-
Organic solvents for pharmaceutical parenterals and embolic liquids: a review of toxicity data. PubMed. Available from: [Link]
-
Why is an acetic anhydride more reactive than an ester in nucleophilic substitution reactions? Reddit. Available from: [Link]
Sources
- 1. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tutorchase.com [tutorchase.com]
- 8. hepatochem.com [hepatochem.com]
- 9. reddit.com [reddit.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Physical and biological considerations for the use of nonaqueous solvents in oral bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. USE OF NONAQUEOUS SOLVENTS IN PARENTERAL PRODUCTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 16. Using the hydrolysis of anhydrides to control gel properties and homogeneity in pH-triggered gelation - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22253B [pubs.rsc.org]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting low yield in "Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt" protein labeling
Introduction
Welcome to the technical support guide for protein labeling using "Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt," a reagent commonly known in the field as a water-soluble or sulfo-N-hydroxysuccinimide (sulfo-NHS) ester. This molecule is designed for the covalent conjugation of a label to primary amines (–NH₂) on proteins, specifically the ε-amine of lysine residues and the N-terminal α-amine. Achieving a high yield of correctly labeled, functional protein is critical for the success of downstream applications in research and drug development.
This guide is structured as a series of troubleshooting questions and answers to directly address common issues that lead to low labeling efficiency. As your virtual application scientist, I will explain the chemical principles behind each recommendation to empower you to optimize your experiments effectively.
Core Troubleshooting Guide: Why is My Labeling Yield Low?
Low or inconsistent labeling yield is the most frequent challenge encountered with sulfo-NHS esters. The root cause almost always involves a competition between two key reactions: the desired acylation of the protein's primary amines and the undesirable hydrolysis of the sulfo-NHS ester by water. Your primary goal during troubleshooting is to create conditions that overwhelmingly favor the former.
This guide will walk you through the most critical parameters to investigate.
Visualizing the Core Problem: The Amine vs. Water Competition
The sulfo-NHS ester is highly reactive. It will react with the first suitable nucleophile it encounters. In your reaction vessel, this is a competition between the deprotonated primary amine on your protein (the target) and water (the contaminant).
Caption: A troubleshooting workflow for low protein labeling yield.
Question 3: How does pH affect my labeling efficiency?
Reaction pH is the single most important parameter to control because it directly influences the competition between amine acylation and ester hydrolysis.
Causality:
-
Amine Reactivity: The reaction requires a deprotonated primary amine (–NH₂), which is nucleophilic. At acidic or neutral pH, this group is mostly protonated (–NH₃⁺) and non-reactive. The reaction rate increases as the pH rises above the pKa of the amine (~8.0-8.5 for lysine), making more of the reactive –NH₂ form available. [1][2]2. Ester Stability: The rate of sulfo-NHS ester hydrolysis also increases dramatically with pH. [3] Therefore, you must find a pH that is a compromise: high enough to deprotonate a sufficient fraction of the protein's amines but not so high that the reagent hydrolyzes before it can react.
| pH | Half-life of NHS Ester at 4°C | Amine Reactivity | Overall Labeling Efficiency |
| 7.0 | 4-5 hours | Low | Slow but stable reaction |
| 8.0 | ~60 minutes | Moderate | Often Optimal |
| 8.6 | ~10 minutes | High | Very fast, high risk of hydrolysis |
| 9.0 | Minutes | Very High | Reagent likely hydrolyzes before reacting |
| Data synthesized from sources.[3][4] |
Troubleshooting Actions:
-
Optimal Range: For most proteins, the optimal reaction pH is between 7.2 and 8.5 . [3]* Starting Point: A pH of 8.0 to 8.3 is an excellent starting point for optimization. [1]* pH-Specificity: To preferentially label the N-terminus over lysine residues, you can perform the reaction at a lower pH (closer to 7.0), as the N-terminal α-amine has a lower pKa than the lysine ε-amine. [5][6]
Question 4: Could the issue be with my protein sample?
Yes. The state of your protein solution is crucial for an efficient reaction.
Causality: The labeling reaction is bimolecular, meaning its rate depends on the concentration of both the protein and the labeling reagent. If the protein concentration is too low, the competing hydrolysis reaction (which is pseudo-first-order) can dominate, consuming the reagent before it has a chance to find a protein. [7] Troubleshooting Actions:
-
Protein Concentration: For optimal results, the protein concentration should be at least 2 mg/mL . [6][8]If your protein is more dilute, you will likely need to use a higher molar excess of the labeling reagent to compensate, which can complicate purification.
-
Protein Purity: Ensure the protein is pure and free from other amine-containing contaminants.
-
Protein Solubility: Over-labeling can sometimes decrease protein solubility, leading to precipitation and apparent low yield. [9]If you observe precipitation, try reducing the molar excess of the labeling reagent.
Key Experimental Protocols
Protocol 1: General Protein Labeling with TDO-Sulfo-NHS Ester
This protocol is a robust starting point for labeling an antibody (IgG) and can be adapted for other proteins.
-
Prepare the Protein:
-
Dissolve or exchange your protein into an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).
-
Adjust the protein concentration to 2-5 mg/mL.
-
-
Calculate Reagent Amount:
-
Determine the moles of protein to be labeled. (For IgG, MW ≈ 150,000 Da).
-
Decide on a molar excess of TDO-Sulfo-NHS Ester. A 10- to 20-fold molar excess is a common starting point. [10] * Calculate the mass of TDO-Sulfo-NHS Ester required.
-
-
Prepare Reagent Stock:
-
Just before use, dissolve the calculated mass of TDO-Sulfo-NHS Ester in a small amount of reaction buffer or anhydrous DMSO.
-
-
Reaction:
-
Add the reagent stock solution to the stirring protein solution.
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.
-
-
Purification:
Protocol 2: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL, also called Dye:Protein Ratio) is the average number of label molecules conjugated to each protein molecule. [13]It is essential for quantifying the success of your reaction. [11][12]This protocol assumes your label has a distinct absorbance peak.
-
Purify the Conjugate: It is critical to remove all non-conjugated label before measuring absorbance. [11]2. Measure Absorbance:
-
Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximal absorbance wavelength of your label (Aₘₐₓ). [13]3. Calculate Concentrations:
-
Protein Concentration (M): Protein (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
CF is the correction factor (A₂₈₀ of the free label / Aₘₐₓ of the free label).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Label Concentration (M): Label (M) = Aₘₐₓ / ε_label
-
ε_label is the molar extinction coefficient of the label at its Aₘₐₓ.
-
-
-
Calculate DOL: DOL = Label (M) / Protein (M)
An optimal DOL for antibodies is typically between 2 and 10. [16]A DOL below 0.5 indicates under-labeling, while a DOL greater than 10 may risk over-labeling, which can cause protein aggregation or loss of function. [15]
References
-
How To Determine Degree of Protein Labeling. G-Biosciences. (2015). [Link]
-
Degree-of-labeling (DOL). NanoTemper Technologies. [Link]
-
DOL Calculator for Labeled Protein. HYPERMOL®. [Link]
-
How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. (2015). [Link]
-
Selective protein N-terminal labeling with N-hydroxysuccinimide esters. National Center for Biotechnology Information (PMC - NIH). [Link]
-
Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. (2021). [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. glenresearch.com [glenresearch.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. support.nanotempertech.com [support.nanotempertech.com]
Technical Support Center: Removal of Excess Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with "Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt" and need to remove it from their reaction mixtures. As Senior Application Scientists, we have compiled this information to provide both theoretical understanding and practical, field-tested solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant to its removal?
A: Understanding the physicochemical properties of this compound (TDFS) is crucial for selecting an appropriate purification strategy. While detailed experimental data is not extensively published, we can infer its behavior based on its structure and related compounds.
-
Structure: TDFS is a sodium salt of a sulfonic acid attached to a lactone ring. The presence of the sulfonate group (-SO₃⁻Na⁺) makes it a highly polar and water-soluble compound. It is noted to be soluble in water and DMSO[1].
-
Reactivity: The lactone ring in TDFS can be susceptible to hydrolysis, especially under basic or strongly acidic conditions, which could open the ring and complicate the impurity profile. It is used as a reagent in the synthesis of compounds like sulfo-N-hydroxysuccinimide salts[2][3].
Q2: Why is it necessary to remove excess this compound from a reaction?
A: Complete removal of excess reactants and byproducts is a cornerstone of chemical synthesis and drug development for several reasons:
-
Purity of the Final Product: Residual TDFS can interfere with the crystallization or isolation of the desired product, leading to lower yields and impure materials.
-
Downstream Reactions: The sulfonate group can interfere with subsequent synthetic steps, for example, by poisoning catalysts or reacting with other reagents.
-
Biological Assays: If the final compound is intended for biological testing, the presence of impurities like TDFS can lead to false positives or negatives, or exhibit unintended biological activity.
-
Regulatory Requirements: For pharmaceutical applications, regulatory bodies like the FDA have stringent requirements for the purity of active pharmaceutical ingredients (APIs) and intermediates.
Troubleshooting Guides: Removal Methodologies
Based on the properties of TDFS, several methods can be employed for its removal. The choice of method will depend on the properties of your desired product, the scale of the reaction, and the available equipment.
Method 1: Aqueous Work-up (Liquid-Liquid Extraction)
This is often the first and simplest method to try for removing highly water-soluble impurities like TDFS from a reaction mixture where the desired product is soluble in an organic solvent.[5]
Principle: This technique relies on the differential solubility of the desired compound and the impurity in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[6][7] TDFS, being a salt, will preferentially partition into the aqueous phase, while a less polar organic product will remain in the organic phase.
Experimental Protocol:
-
Solvent Selection: Ensure your desired product is dissolved in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane, diethyl ether).
-
Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure.[7]
-
Allow the layers to separate. The aqueous layer will contain the dissolved TDFS.[7]
-
Drain the lower layer. The organic layer contains your product.
-
-
Repeated Washes: Repeat the extraction with fresh water 2-3 times to ensure complete removal of TDFS.
-
Brine Wash: After the water washes, wash the organic layer with a saturated sodium chloride solution (brine).[8] This helps to remove residual water from the organic layer and can further "salt out" any remaining organic product from the aqueous phase.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent to obtain your purified product.[7][8]
Causality Behind Experimental Choices:
-
The use of multiple, smaller volume washes is more effective at removing impurities than a single large volume wash.
-
The brine wash is crucial for compounds soluble in solvents that can dissolve a significant amount of water, like ethyl acetate and diethyl ether.
Diagram of Aqueous Work-up Workflow:
Caption: Workflow for removing TDFS via aqueous extraction.
Method 2: Precipitation
If the desired product is insoluble in the reaction solvent while TDFS is soluble, precipitation can be an effective purification method. Conversely, one could try to selectively precipitate the sulfonic acid.
Principle: This method exploits differences in solubility. A common strategy for removing sulfonic acids is to add a metal salt, such as a calcium salt, to precipitate the corresponding metal sulfonate, which may have lower solubility.[9]
Experimental Protocol:
-
Solubility Assessment: Determine a solvent system where your product has low solubility and TDFS has high solubility (or vice versa).
-
Precipitation of Product:
-
If your product is insoluble, it may precipitate out of the reaction mixture upon cooling or by adding an anti-solvent.
-
Filter the solid product and wash it with a solvent in which TDFS is soluble to remove any residual impurity.
-
-
Precipitation of Sulfonate:
-
To the reaction mixture (preferably in an aqueous solution after initial extraction), add a solution of a metal salt (e.g., calcium chloride).
-
Stir and observe for the formation of a precipitate (calcium sulfonate).
-
Filter off the precipitate to remove the sulfonate from the solution containing your product.
-
Causality Behind Experimental Choices:
-
The choice of the precipitating metal salt is critical; its sulfate salt should be relatively insoluble.[9]
-
Washing the precipitated product is essential to remove any adsorbed or occluded impurities.
Method 3: Chromatography
Chromatographic techniques offer a higher degree of purification and are suitable when simple extraction or precipitation is insufficient.
Principle: Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Types of Chromatography for TDFS Removal:
-
Reverse-Phase Chromatography (e.g., C18): This is highly effective for separating polar compounds like TDFS from less polar organic products. The polar TDFS will have minimal interaction with the nonpolar stationary phase (C18) and will elute quickly with a polar mobile phase (e.g., water/acetonitrile or water/methanol), while the desired organic product will be retained longer. This is a common method for "desalting" samples.[10]
-
Ion-Exchange Chromatography (IEX): Since TDFS is an anionic salt, an anion exchange resin can be used.[9][10] The negatively charged sulfonate group will bind to the positively charged stationary phase. The desired product, if neutral or positively charged, will not bind and can be washed through. The bound TDFS can then be eluted with a high concentration salt solution or a buffer with a different pH.
Experimental Protocol (General Reverse-Phase Flash Chromatography):
-
Column Packing: Pack a column with C18-functionalized silica gel.
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% water).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, water, or methanol) and load it onto the column.
-
Elution:
-
Begin elution with a highly polar mobile phase (e.g., water) to elute the highly polar TDFS.
-
Gradually increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to elute your less polar product.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC or LC-MS) to identify those containing the purified product.
Causality Behind Experimental Choices:
-
The gradient elution (gradually changing solvent composition) allows for the separation of compounds with a wide range of polarities.
-
The choice of stationary and mobile phases is critical for achieving good separation.
Diagram of Reverse-Phase Chromatography Separation:
Caption: Separation of TDFS and product by reverse-phase chromatography.
Summary of Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Work-up | Differential solubility in immiscible solvents.[5] | Fast, simple, inexpensive, scalable. | Only for water-immiscible products; may not be sufficient for complete removal. | Initial purification of non-polar to moderately polar organic products. |
| Precipitation | Differential solubility in a single solvent system. | Can be simple and scalable; good for large quantities. | Highly dependent on the specific solubility properties of the product and impurity. | When the product has very different solubility from TDFS. |
| Reverse-Phase Chromatography | Differential partitioning between a nonpolar stationary phase and a polar mobile phase.[10] | High resolution and purity; applicable to a wide range of products. | More time-consuming, expensive (solvents and stationary phase), less scalable. | High-purity requirements; when other methods fail. |
| Ion-Exchange Chromatography | Electrostatic interaction with a charged stationary phase.[9] | Highly selective for ionic impurities. | Requires specific ion-exchange resins; product must not have the same charge as the impurity. | Purifying neutral or cationic products from anionic TDFS. |
Final Recommendations from a Senior Application Scientist
For the removal of excess this compound, I would recommend starting with a thorough aqueous work-up . This is the most straightforward and cost-effective method and is often sufficient. Pay close attention to the number of washes and the final brine wash to ensure optimal removal of the salt and water.[8]
If the aqueous work-up does not provide the desired purity, or if your product has some water solubility, reverse-phase flash chromatography is the next logical step. It offers excellent separating power for polar impurities like TDFS. While more resource-intensive, the level of purity achievable often justifies the cost, especially in a drug development setting.
Always monitor the purity of your product after each step using an appropriate analytical technique, such as TLC, HPLC, or NMR, to validate the effectiveness of the chosen removal method.
References
- Vertex AI Search. (2023, September 14). How can you remove water-soluble impurities from an organic layer in organic chemistry?
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
- University of Rochester, Department of Chemistry.
- Columbia University. solid-liquid extraction.
- SAFETY DATA SHEETS. (2025, December 22). This compound.
- Google Patents. (1967).
- Google Patents. (2002).
- Reddit. (2024, December 21). Question on purifying aryl Sulfonic acids.
- YouTube. (2016, June 10).
- Capital Resin Corporation. (2022, November 8). How To Neutralize Sulfonic Acid With Caustic Soda.
- BIOFOUNT. This compound.
- ChemicalBook. (2025, July 14).
- Google Patents. (1987).
- BuyersGuideChem. This compound.
- Santa Cruz Biotechnology. Lactones | SCBT.
- Google Patents. (1999).
- ENCO.
- Google Patents. (1999). US5942628A - Method for the preparation of sulfo-N-hydroxy succinimade salts.
- Echemi.
- Echemi.
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- 10. reddit.com [reddit.com]
"Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt" stability issues and storage conditions
Technical Support Center: Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt
Welcome to the technical support guide for this compound (CAS 73464-18-3). This document provides in-depth information, troubleshooting advice, and best practices for the storage and handling of this reagent to ensure experimental success and reagent integrity. As a succinic acid derivative, its unique structure, incorporating both a sulfonate group and a cyclic anhydride (lactone) moiety, presents specific stability challenges that require careful management.[1][2]
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The principal stability concern is its susceptibility to hydrolysis. The tetrahydro-2,5-dioxo-furan ring is a cyclic anhydride, which is highly reactive towards nucleophiles, especially water. Contact with moisture will cause the ring to open, converting the compound into its corresponding dicarboxylic acid form (sulfosuccinic acid). This degradation is often accelerated by non-neutral pH and elevated temperatures.
Q2: What are the official recommended storage conditions for the solid compound?
A2: To maximize shelf-life and prevent degradation, the solid compound must be stored under controlled conditions. Multiple suppliers recommend storing the material in a refrigerator at 2-8°C , under an inert atmosphere (such as argon or nitrogen), and protected from moisture.[1][3][4] Keeping the container tightly sealed is paramount.
Q3: Is the compound hygroscopic?
A3: Yes. As a sodium salt, it has a tendency to absorb moisture from the atmosphere. This hygroscopicity is a critical handling consideration because the absorbed water can directly cause hydrolysis of the anhydride ring. Therefore, exposure to ambient air should be minimized.
Q4: How should I handle the solid compound when weighing it for an experiment?
A4: All handling should be performed in a controlled, dry environment. The use of a glove box or a glove bag with a dry, inert atmosphere is the best practice. If a glove box is unavailable, work quickly, ensuring the container is opened for the shortest possible time. Use pre-dried glassware and tools. It is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
Q5: What are the best solvents for this compound, and what are the stability implications?
A5: The compound is listed as soluble in water and DMSO.[4]
-
Aqueous Solutions: Dissolving the compound in water will initiate hydrolysis. If your application requires the intact cyclic anhydride structure, aqueous solutions are not recommended or should be prepared immediately before use and kept cold. The rate of hydrolysis in water is highly dependent on pH and temperature.
-
Anhydrous Organic Solvents: For applications requiring the intact structure, rigorously dried, anhydrous aprotic solvents (like DMSO, DMF, or acetonitrile) are necessary. Ensure the solvent's water content is minimal to prevent degradation.[5]
Q6: How does pH affect the stability of this compound in solution?
A6: The hydrolysis of the furanone (lactone) ring is subject to acid-base catalysis. Both strongly acidic and, particularly, alkaline conditions will significantly accelerate the rate of hydrolysis compared to a neutral pH.[6][7] If working in solution, maintaining a near-neutral pH (if compatible with your experiment) may slow degradation, but it will not prevent it entirely.
Troubleshooting Guide
This guide provides a problem-and-solution framework for common issues encountered during experimentation.
Problem 1: My experimental results are inconsistent or have failed, and I suspect reagent degradation.
-
Likely Cause: The most probable cause is the hydrolytic degradation of the this compound due to improper storage or handling. Exposure to moisture or storage in a non-inert atmosphere can lead to the formation of the ring-opened species, which will have different reactivity and physical properties.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected reagent degradation.
Problem 2: The compound appears clumped, discolored, or has poor solubility compared to a previous batch.
-
Likely Cause: These are physical signs of degradation. The compound is typically a white to off-white solid.[1][4] Clumping suggests moisture absorption (hygroscopicity), and poor solubility can result from the conversion of the anhydride to its less soluble dicarboxylic acid form in certain organic solvents.
-
Solution: Do not use the material. Discard the vial according to your institution's safety guidelines and procure a fresh, unopened batch. Using a compromised reagent will guarantee unreliable and unrepeatable results.
Key Chemical Information & Data
Primary Degradation Pathway: Hydrolysis
The primary stability issue is the hydrolysis of the cyclic anhydride. This reaction is depicted below, showing the conversion to the sodium salt of sulfosuccinic acid.
Sources
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- 3. 73464-18-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Reactivity of Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt
Welcome to the technical support guide for Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt (also known as Sulfosuccinic Acid Anhydride, Sodium Salt). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the critical impact of pH on the reactivity of this reagent in bioconjugation and crosslinking experiments. Our goal is to empower you with the knowledge to optimize your protocols, troubleshoot challenges, and achieve reliable, reproducible results.
The Core Principle: A Delicate pH Balancing Act
This compound is an amine-reactive crosslinking agent. Its utility stems from the cyclic anhydride functional group, which is highly susceptible to nucleophilic attack by primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein). This reaction forms a stable, covalent amide bond. The integrated sodium sulfonate group confers water solubility, allowing reactions to proceed in aqueous buffers without the need for organic co-solvents.[1][2][3]
The success of any conjugation protocol using this reagent is fundamentally governed by a pH-dependent competition between two key reactions: the desired aminolysis (reaction with the amine) and the undesired hydrolysis (reaction with water).[4][5] Understanding and controlling this balance is the single most critical factor for achieving high conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for reacting this compound with proteins?
The optimal pH for modification is between pH 7.2 and 8.5 .[1][6] A frequently recommended range for maximum efficiency is pH 8.3-8.5.[7][8] Within this window, the rate of reaction with deprotonated primary amines is significantly favored over the rate of reagent hydrolysis.
Q2: Why does the reaction fail at a low pH (e.g., pH 6.0)?
At acidic pH, primary amines on your protein or biomolecule are predominantly in their protonated, ammonium form (-NH₃⁺).[4][9] This protonated form is not nucleophilic and cannot attack the anhydride ring. Consequently, the desired conjugation reaction is extremely slow or does not occur at all.[4][7]
Q3: What happens if I perform the reaction at a high pH (e.g., pH 9.0 or above)?
While a higher pH increases the population of reactive, deprotonated amines, it dramatically accelerates the rate of hydrolysis, where water molecules attack and cleave the anhydride ring.[1][10] This competing reaction inactivates the reagent, drastically reducing the yield of the desired conjugate.[7] The half-life of similar amine-reactive esters plummets from hours at pH 7 to mere minutes at pH 9.[1][3][5]
Q4: Can I use Tris or glycine buffers for my conjugation reaction?
No. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are not compatible with the conjugation step.[1][2] These buffer components will act as competing nucleophiles, reacting with and consuming the reagent, thereby preventing it from modifying your target protein.
Q5: How can I stop or "quench" the reaction?
You can effectively quench the reaction by adding a small molecule with a primary amine. The most common quenching agents are Tris, glycine, or ethanolamine, typically added to a final concentration of 20-50 mM.[2][3] These molecules will react with and neutralize any remaining active reagent.
Troubleshooting Guide: Common Issues & Solutions
| Observed Problem | Probable Cause | Recommended Solution |
| Low or No Conjugation Yield | Reaction pH is too low (< 7.0). | The target primary amines are protonated and non-nucleophilic.[4] Increase the reaction pH to the optimal range of 7.2-8.5 using an appropriate amine-free buffer (e.g., PBS, HEPES, Bicarbonate). |
| Reaction pH is too high (> 9.0). | The reagent is rapidly hydrolyzing and becoming inactivated before it can react with the target biomolecule.[1][10] Lower the reaction pH to the optimal range. For base-sensitive proteins, perform the reaction at the lower end of the optimal range (pH 7.2-7.5) for a longer duration or at a lower temperature (4°C). | |
| Buffer contains competing amines. | Buffers like Tris or glycine are reacting with the reagent.[2] Exchange the protein into an amine-free buffer such as PBS (Phosphate-Buffered Saline) or HEPES before adding the reagent. | |
| Reagent was hydrolyzed before use. | The reagent is moisture-sensitive.[11][12] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused solution. | |
| Protein Precipitation During/After Reaction | Over-labeling or modification. | Excessive modification can alter the protein's net charge and solubility.[11] Reduce the molar excess of the reagent used in the reaction. Perform a titration experiment to find the optimal reagent-to-protein ratio. |
| Inconsistent Results Between Experiments | Poor pH control. | Even small shifts in pH can significantly alter the balance between aminolysis and hydrolysis.[8] Ensure your buffer has sufficient buffering capacity for the scale of the reaction. For large-scale reactions, monitor the pH during the incubation period, as the hydrolysis of the reagent can release acidic byproducts and lower the pH.[8] |
Data Presentation & Key Parameters
Table 1: Impact of pH on the Stability of Amine-Reactive Esters
This table summarizes the hydrolytic half-life of N-hydroxysuccinimide (NHS) esters, which serve as a close proxy for the anhydride reactivity of this compound. The data clearly illustrates the dramatic decrease in stability as the pH becomes more alkaline.
| pH | Temperature (°C) | Approximate Half-life | Source(s) |
| 7.0 | 0 | 4-5 hours | [1][3][13] |
| 8.0 | 4 | ~1 hour | [3][5] |
| 8.6 | 4 | 10 minutes | [1][3][13] |
| 9.0 | Room Temperature | Minutes | [5] |
Diagrams of Key Processes
Below are visualizations of the critical reaction pathways and their relationship with pH.
Caption: The trade-off between amine reactivity and hydrolysis at different pH levels.
Experimental Protocols
Protocol 1: General Two-Step Protein Conjugation
This protocol provides a general framework for conjugating an amine-containing biomolecule to a carboxylate-containing molecule or surface (e.g., nanoparticles) using an EDC/Sulfosuccinic Anhydride system. The principle is analogous to well-established EDC/Sulfo-NHS chemistry. [3][14][15] Materials:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M Sodium Bicarbonate buffer, pH 8.3.
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide): Prepare fresh.
-
This compound: Our reagent of interest, analogous to Sulfo-NHS. Prepare fresh.
-
Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.
-
Target Biomolecule: Protein or other amine-containing molecule in Coupling Buffer.
Workflow Diagram:
Caption: Workflow for a two-step EDC-mediated conjugation.
Step-by-Step Procedure:
-
Prepare Carboxylate Molecule: Suspend your carboxylate-containing molecule (e.g., beads, small molecule) in ice-cold Activation Buffer (pH 5-6).
-
Prepare Activation Reagents: Immediately before use, prepare concentrated stock solutions of EDC and this compound in Activation Buffer. EDC is highly susceptible to hydrolysis and must be handled quickly. [14][15]3. Activation Step: Add the EDC and anhydride reagent solutions to your carboxylate molecule suspension. A typical starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of the anhydride over the carboxyl groups. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Removal of Excess Reagents: Wash the activated molecule to remove unreacted EDC and anhydride. This can be done by centrifugation and resuspension for particles or by using a desalting/buffer exchange column for soluble molecules. Wash with the cold Coupling Buffer (pH 7.2-8.5).
-
Conjugation Step: Immediately add the activated molecule to your protein solution, which has been prepared in the Coupling Buffer. The optimal protein concentration is typically 2-10 mg/mL. [11]6. Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle rotation. Protect from light if working with fluorescent labels.
-
Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction. Incubate for an additional 15 minutes. [16]8. Purification: Remove unreacted protein and reaction byproducts by a suitable method, such as size-exclusion chromatography (gel filtration) or dialysis.
References
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.).
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.
- Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim.
- Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
- An In-depth Technical Guide on Sulfo Cy7 bis-NHS Ester Reactivity with Amines. (2025). BenchChem.
- An In-Depth Technical Guide to Amine-Reactive Crosslinkers for Bioconjug
- St. Denis, J. D., et al. (2023). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents.
- Leitner, A., et al. (2014). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry.
- Sulfo-NHS and NHS Esters in Protein Chemistry. (n.d.). CovaChem.
- Optimizing pH in NHS Ester Conjugation Reactions: A Detailed Guide. (2025). BenchChem.
- NHS/Sulfo-NHS: Instructions. (n.d.). Thermo Fisher Scientific.
- An In-depth Technical Guide to the Amine-Reactive Crosslinker BS3. (2025). BenchChem.
- Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. (n.d.). Sigma-Aldrich.
- NHS and Sulfo-NHS. (2020). Thermo Fisher Scientific.
- A Researcher's Guide to Amine-Reactive Crosslinkers: NHS Esters vs.
- Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.
- NHS esters in Reactive groups. (n.d.). Lumiprobe.
- Stability of NHS esters of mPEG5k under accelerated conditions. Effects of two conditions were examined consecutively. (n.d.).
- Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - CL.
- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. (n.d.). Thermo Fisher Scientific.
- Instructions: Amine-Reactive Diazirine Crosslinkers. (n.d.). Thermo Fisher Scientific.
- This compound. (n.d.).
- This compound | CAS 73464-18-3. (n.d.). Santa Cruz Biotechnology.
- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (2025). BenchChem.
- EDC/sulfo- NHS help. I cannot get it to work for the life of me! (2020). Reddit.
- 3-Furansulfonic acid, tetrahydro-2,5-dioxo-, sodium salt. (n.d.). ChemNet.
- This compound. (n.d.). BuyersGuideChem.
- Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. (n.d.). G-Biosciences.
- 2,5-Dioxotetrahydrofuran-3-sulfonic acid, sodium salt. (n.d.). AiFChem.
- Zhang, C., et al. (2016).
- Hydrolysis of Salts - Equ
- Salt Effect Accelerates Site-Selective Cysteine Bioconjugation. (2016).
- Salt Hydrolysis: How to deduce N
- Chemical technology principles for selective bioconjugation of proteins and antibodies. (2023). Royal Society of Chemistry.
- Hydrolysis of Salts: Equ
- 5.5 – Hydrolysis of Salt Solutions. (n.d.). eCampusOntario Pressbooks.
- Hooker, J. M., et al. (2009). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. PMC - NIH.
- 12.7 - Hydrolysis of Salts. (2017). YouTube.
- 5-(2-Methylpropyl)tetrahydro-2-oxo-3-furancarboxylic acid | C9H14O4. (n.d.). PubChem.
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Technical Support Center: Characterizing "Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt" Conjugate Heterogeneity
Welcome to the technical support center for bioconjugation using Tetrahydro-2,5-dioxo-3-furansulfonic acid, sodium salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of conjugate heterogeneity. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and well-characterized bioconjugates.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound (often referred to as a sulfo-NHS ester reagent) for bioconjugation.
Q1: What is "this compound" and how does it work?
A1: this compound is a water-soluble N-hydroxysuccinimide (NHS) ester.[1][2] These reagents are designed to react with primary amines (such as the side chain of lysine residues and the N-terminus of proteins) to form stable amide bonds.[3][4] The sulfonate group enhances water solubility, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents like DMSO or DMF.[4][5]
The reaction is highly dependent on pH. At a slightly alkaline pH (typically 7.2-8.5), the primary amino groups are deprotonated and nucleophilic, readily attacking the NHS ester.[1][3] This reaction releases N-hydroxysuccinimide as a byproduct.[6]
Q2: What are the primary sources of heterogeneity when using this reagent?
A2: Heterogeneity in bioconjugates prepared with amine-reactive reagents arises from several factors:
-
Multiple Reaction Sites: Proteins, especially monoclonal antibodies, have numerous surface-accessible lysine residues and an N-terminus, all of which can react.[7] This leads to a mixture of molecules with the conjugate attached at different positions.
-
Variable Drug-to-Antibody Ratio (DAR): The stochastic nature of the conjugation process results in a population of molecules with varying numbers of conjugated moieties.[7][8] This distribution of species with different DARs is a major source of heterogeneity.[9]
-
Reagent Instability: NHS esters are susceptible to hydrolysis in aqueous solutions, especially at higher pH.[6][10] This hydrolysis competes with the desired conjugation reaction and can lead to inconsistent results if not properly controlled. The half-life of NHS esters can range from hours at pH 7 to mere minutes at pH 9.[5][6]
-
Protein Modifications: Pre-existing post-translational modifications or modifications that occur during processing and storage (e.g., deamidation, oxidation) can alter the reactivity of certain sites or introduce charge variants, further contributing to heterogeneity.[11][12]
Q3: What is the optimal pH for conjugation, and why is it so critical?
A3: The optimal pH for conjugation with NHS esters is typically between 8.3 and 8.5.[1][3] This is a critical parameter due to two competing reactions:
-
Amine Reactivity: For a primary amine to be reactive, it must be in its deprotonated, nucleophilic state. The pKa of the ε-amino group of lysine is around 10.5, while the N-terminal α-amino group has a pKa around 8.0.[10] A pH of 8.3-8.5 provides a good balance where a sufficient fraction of amines are deprotonated and available for reaction.[13]
-
NHS Ester Hydrolysis: The rate of hydrolysis of the NHS ester increases significantly with pH.[10][14] At pH values above 8.5, the hydrolysis reaction can outcompete the conjugation reaction, leading to lower yields and reagent waste.[3]
Therefore, maintaining a stable pH in the optimal range is crucial for achieving efficient and reproducible conjugation.
Q4: How can I remove unreacted reagent and byproducts after the conjugation reaction?
A4: Removing small molecules like unreacted NHS ester and the N-hydroxysuccinimide byproduct is essential for obtaining a pure conjugate. Common methods include:
-
Gel Filtration Chromatography (Desalting): This is a widely used and effective method.[3][15] The protein conjugate is passed through a column with porous beads. Larger molecules (the conjugate) are excluded from the pores and elute first, while smaller molecules (unreacted reagent and byproducts) enter the pores and elute later.[16][17] Spin desalting columns are convenient for rapid buffer exchange and desalting of small sample volumes.[17]
-
Dialysis: This method involves placing the conjugate solution in a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The bag is then placed in a large volume of buffer, allowing small molecules to diffuse out while retaining the larger conjugate.
-
Diafiltration/Ultrafiltration: This technique uses pressure to force the buffer and small molecules through a membrane while retaining the larger protein conjugate. It can be used for both buffer exchange and concentration of the final product.[18]
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Action |
| Suboptimal pH | Verify the pH of your reaction buffer immediately before adding the NHS ester. The optimal range is typically 8.3-8.5.[1][3] Buffers like sodium bicarbonate (0.1 M) or phosphate buffer (0.1 M) are commonly used.[3] Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the NHS ester.[4][19] |
| Hydrolyzed Reagent | NHS esters are moisture-sensitive.[6] Ensure the reagent is stored in a desiccator and allowed to equilibrate to room temperature before opening to prevent condensation.[6] Prepare the reagent solution immediately before use.[2] You can test the reactivity of your NHS ester by comparing its UV absorbance before and after intentional hydrolysis with a strong base.[6] |
| Insufficient Molar Excess of Reagent | The molar ratio of NHS ester to protein is a key parameter. Empirically optimize this ratio. Start with a 10:1 or 20:1 molar excess of reagent to protein and perform a titration to find the optimal ratio for your desired DAR.[20] |
| Interfering Substances in Protein Sample | Ensure your protein sample is free of substances that can react with NHS esters, such as Tris, glycine, or sodium azide.[2][19] Perform buffer exchange into a suitable reaction buffer (e.g., PBS at pH 7.2-7.4, then adjust to 8.3-8.5 for the reaction) before starting the conjugation.[2] |
| Low Protein Concentration | Very low protein concentrations can favor hydrolysis of the NHS ester over conjugation. If possible, perform the reaction at a higher protein concentration (e.g., 1-10 mg/mL).[3] |
Problem 2: High Heterogeneity and Wide DAR Distribution
| Potential Cause | Troubleshooting Action |
| Stochastic Nature of Lysine Conjugation | This is inherent to lysine conjugation.[7] For tighter control over DAR, consider alternative, site-specific conjugation strategies if your application allows.[9][21] |
| Inconsistent Reaction Conditions | Minor variations in pH, temperature, and reaction time can significantly impact the final DAR distribution. Maintain consistent conditions between batches.[20] Perform the reaction at a controlled temperature (e.g., room temperature or on ice) and for a fixed duration.[3] |
| Protein Aggregation | Conjugation can sometimes induce aggregation, which can complicate analysis and lead to apparent heterogeneity. Analyze the sample for aggregates using Size Exclusion Chromatography (SEC).[11] Optimize buffer conditions (e.g., add excipients like arginine) to minimize aggregation.[12] |
| Inaccurate Characterization Methods | The analytical method used can influence the perceived heterogeneity. Use orthogonal methods to confirm your results. For example, complement Hydrophobic Interaction Chromatography (HIC) with Mass Spectrometry (MS).[22] |
Problem 3: Protein Precipitation or Aggregation During/After Conjugation
| Potential Cause | Troubleshooting Action |
| Increased Hydrophobicity | The conjugated moiety may be hydrophobic, leading to a decrease in the overall solubility of the protein conjugate. This is a common issue in the production of antibody-drug conjugates (ADCs).[23][24] |
| Use of Organic Co-solvents | If the NHS ester is dissolved in DMSO or DMF, adding too large a volume to the aqueous protein solution can cause precipitation. Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.[3] |
| Suboptimal Buffer Conditions | The pH or ionic strength of the buffer may not be optimal for the stability of the conjugated protein. Screen different buffer formulations to find one that maintains the solubility and stability of the final product.[25] |
| High DAR | Higher DAR values can lead to increased hydrophobicity and a greater propensity for aggregation.[9] If aggregation is a problem, aim for a lower average DAR by reducing the molar excess of the NHS ester or shortening the reaction time. |
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Protein Conjugation
This protocol provides a starting point for conjugating a protein with a this compound reagent.
A. Buffer Exchange (Pre-conjugation)
-
Objective: To remove interfering substances and place the protein in a suitable buffer for conjugation.
-
Procedure:
-
Equilibrate a desalting column (e.g., a spin column) with a suitable conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4).[15][16]
-
Apply the protein sample to the column.
-
Centrifuge the column according to the manufacturer's instructions to collect the desalted protein.[17]
-
Determine the protein concentration using a standard method (e.g., BCA assay or A280).
-
B. Conjugation Reaction
-
Prepare Reagent: Immediately before use, dissolve the this compound in the conjugation buffer or high-quality, amine-free DMSO/DMF.[1][3]
-
Adjust pH: Adjust the pH of the protein solution to 8.3-8.5 using a suitable buffer (e.g., 1 M sodium bicarbonate).
-
Calculate Reagent Amount: Calculate the volume of the reagent solution needed to achieve the desired molar excess (e.g., 10-fold or 20-fold molar excess over the protein).[20]
-
Initiate Reaction: Add the calculated volume of the reagent solution to the protein solution while gently vortexing.[1]
-
Incubate: Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).[2] Protect from light if the conjugate is light-sensitive.
C. Purification (Post-conjugation)
-
Objective: To remove unreacted reagent and byproducts.
-
Procedure:
-
Equilibrate a new desalting column with the desired final storage buffer (e.g., PBS, pH 7.4).[3]
-
Apply the entire reaction mixture to the desalting column.
-
Centrifuge to collect the purified protein conjugate.[17]
-
Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Workflow for Characterizing Conjugate Heterogeneity
Characterizing the heterogeneity of your conjugate is a critical quality control step. A multi-pronged analytical approach is highly recommended.[8][9]
Caption: Workflow for conjugation and subsequent analytical characterization.
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for resolving species with different DARs, as the hydrophobicity of the conjugate typically increases with the number of attached moieties.[23][24][26]
-
System: An HPLC system equipped with a UV detector and a suitable HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[23]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[23]
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the different conjugate species. Unconjugated protein elutes first, followed by species with increasing DARs.
-
Data Analysis:
-
Integrate the peak areas for each species (DAR 0, DAR 1, DAR 2, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100[26]
-
Protocol 3: Intact Mass Analysis by Mass Spectrometry (MS)
MS provides precise mass information, allowing for the confirmation of the DAR and the identification of different conjugated species.[27][28] Native MS is particularly useful as it can analyze the intact, non-covalently assembled antibody.
-
Sample Preparation: Desalt the conjugate sample into a volatile buffer such as ammonium acetate to ensure compatibility with mass spectrometry.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is typically used.[22][29] This can be coupled with an upstream separation technique like SEC or reversed-phase HPLC.[29][30]
-
Data Acquisition: Acquire data in the appropriate mass range for the intact conjugate.
-
Data Deconvolution: The raw mass spectrum, which shows a series of charge states, is deconvoluted to produce a zero-charge spectrum. This spectrum will show peaks corresponding to the unconjugated protein and the various conjugated species. The mass difference between peaks will correspond to the mass of the attached moiety.
-
DAR Calculation: The average DAR can be calculated from the relative intensities of the deconvoluted peaks.
IV. Understanding the "Why": Causality in Experimental Design
The Role of Lysine pKa in Reaction Selectivity
The surface of a protein presents a landscape of lysine residues, each with a slightly different local microenvironment that influences its pKa.[31] Lysines in electrostatically positive regions or those buried within the protein structure may have a higher pKa and be less reactive at pH 8.3.[32][33] Conversely, more accessible lysines in neutral or negative environments may have a lower pKa and be more reactive. This differential reactivity is a fundamental reason for the site-specific heterogeneity observed in lysine-based conjugations.[7]
Controlling Hydrolysis: The Race Against Water
The conjugation reaction is a competition between the nucleophilic amine and water for the NHS ester.[10] Several factors can tip the balance in your favor:
-
Concentration: As per the law of mass action, increasing the concentration of the protein (and therefore the amine groups) will favor the conjugation reaction over hydrolysis.
-
Temperature: While higher temperatures can increase the reaction rate, they also accelerate hydrolysis. Performing the reaction at a controlled room temperature or even on ice can help manage the rate of hydrolysis.[10]
-
Reagent Addition: Adding the NHS ester (especially if dissolved in an organic solvent) slowly and with efficient mixing ensures that it is rapidly dispersed and has a higher chance of encountering a reactive amine before it is hydrolyzed.
By understanding and controlling these key parameters, you can minimize variability and produce more consistent and well-characterized bioconjugates. This technical guide serves as a starting point for your investigations, and we encourage you to adapt these principles and protocols to your specific application.
V. References
-
Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved from
-
Li, W., et al. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850-855. Retrieved from
-
Hengel, S. M., et al. (2013). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. Methods in Molecular Biology, 1045, 275-283. Retrieved from
-
Veranova. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from
-
Creative Proteomics. (n.d.). Desalting in Protein Purification. Retrieved from
-
Sino Biological. (2025). Key assays and analytical techniques for the development of antibody drug conjugates. Retrieved from
-
Klanert, G., et al. (2017). Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. Analyst, 142(18), 3466-3474. Retrieved from
-
Yamada, K., et al. (2019). Comparison of Analytical Methods for Antibody–Drug Conjugates Produced by Chemical Site-Specific Conjugation: First-Generation AJICAP. Analytical Chemistry, 91(18), 11673-11681. Retrieved from
-
Charles River Laboratories. (n.d.). Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Retrieved from
-
Mtoz Biolabs. (n.d.). How to Desalt Proteins in Mass Spectrometry?. Retrieved from
-
AAT Bioquest. (2024). What are the methods used for protein desalting?. Retrieved from
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from
-
MilliporeSigma. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Retrieved from
-
Waters Corporation. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Retrieved from
-
LCGC International. (2025). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. Retrieved from
-
Fusion QbD. (n.d.). AN002598: Automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography. Retrieved from
-
Wikipedia. (n.d.). Desalting and buffer exchange. Retrieved from
-
Chen, Y., et al. (2021). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. Analytical Chemistry, 93(26), 9142-9149. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. Retrieved from
-
ResearchGate. (2025). ADC Analysis by Hydrophobic Interaction Chromatography. Retrieved from
-
Agilent Technologies. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Retrieved from
-
WuXi AppTec. (2023). Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS. Retrieved from
-
Meso Scale Discovery. (n.d.). MSD GOLD SULFO-TAG NHS-Ester - Labeling Reagent. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Desalting and Gel Filtration Chromatography. Retrieved from
-
Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved from
-
Meso Scale Discovery. (n.d.). MSD GOLD SULFO-TAG Conjugation Quick Guide. Retrieved from
-
Jayachandran, B., et al. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 28(3), 1083. Retrieved from
-
Yang, Y., et al. (2016). Conjugation site heterogeneity causes variable electrostatic properties in Fc conjugates. mAbs, 8(4), 756-768. Retrieved from
-
Mabion. (n.d.). Protein Characterization Techniques for Biologics Development. Retrieved from
-
Kalkhof, S., et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry, 32(3), 816-826. Retrieved from
-
ResearchGate. (2025). Structural characterization of protein–polymer conjugates. I. Assessing heterogeneity of a small PEGylated protein and mapping conjugation sites using ion exchange chromatography and top-down tandem mass spectrometry. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Retrieved from
-
Vasileiou, C., et al. (2009). C-Lysine Conjugates: pH-Controlled Light-Activated Reagents for Efficient Double-Stranded DNA Cleavage with Implications for Cancer Therapy. Journal of the American Chemical Society, 131(48), 17694-17704. Retrieved from
-
G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from
-
Zong, G., et al. (2022). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules, 27(19), 6617. Retrieved from
-
Shapiro, A. B. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. Retrieved from
-
Wang, Y., et al. (2019). Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis. mAbs, 11(5), 926-936. Retrieved from
-
ResearchGate. (2025). pH-Induced Protonation of Lysine in Aqueous Solution Causes Chemical Shifts in X-ray Photoelectron Spectroscopy. Retrieved from
-
ResearchGate. (2019). Analysis and characterization of protein-drug conjugates?. Retrieved from
-
CovaChem. (n.d.). Sulfo-NHS and NHS Esters in Protein Chemistry. Retrieved from
-
Patsnap Synapse. (2025). Troubleshooting Guide for Common Recombinant Protein Problems. Retrieved from
-
Walsh, G. (2008). Modifications of therapeutic proteins: challenges and prospects. Drug Discovery Today, 13(11-12), 524-529. Retrieved from
-
Royal Society of Chemistry. (2020). Chemical modification of proteins – challenges and trends at the start of the 2020s. Retrieved from
-
van de Watering, I., et al. (2020). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Chemical Society Reviews, 49(19), 7013-7036. Retrieved from
-
Essays in Biochemistry. (2021). The challenge of detecting modifications on proteins. Retrieved from
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- 6. documents.thermofisher.com [documents.thermofisher.com]
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- 8. veranova.com [veranova.com]
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- 27. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
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Minimizing aggregation during "Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt" labeling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for "Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt," more commonly known as Sulfo-NHS (N-hydroxysulfosuccinimide) labeling. This guide, presented in a question-and-answer format, is designed to provide in-depth troubleshooting advice and practical protocols to help you overcome the common challenge of protein aggregation during bioconjugation.
Frequently Asked Questions & Troubleshooting
Q1: What is Sulfo-NHS, and how does it facilitate labeling?
Sulfo-NHS is a water-soluble reagent used to create stable, amine-reactive esters from carboxylate groups.[1][2] In a typical two-step reaction, a carbodiimide like EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) first activates a carboxyl group on a molecule (e.g., a therapeutic payload or a fluorescent dye) to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[3][4]
The addition of Sulfo-NHS captures this unstable intermediate, converting it into a more stable Sulfo-NHS ester.[4][5][6] This semi-stable ester then efficiently reacts with primary amines (–NH2), such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[6][7][8] The "Sulfo" group, a charged sulfonate, enhances the water solubility of the reagent and the resulting ester, which is a key advantage when working with sensitive proteins.[2][9]
dot
Caption: Two-step EDC/Sulfo-NHS reaction workflow.
Q2: Why is my protein aggregating after labeling with Sulfo-NHS?
Protein aggregation during or after labeling is a multifaceted problem that can stem from several sources:
-
Changes in Surface Charge: The reaction of Sulfo-NHS esters with primary amines neutralizes the positive charge of lysine residues. This alteration of the protein's surface charge distribution can disrupt electrostatic interactions that are crucial for maintaining its native conformation and solubility.
-
Increased Hydrophobicity: If the molecule being conjugated to the protein is hydrophobic, the resulting conjugate will have increased surface hydrophobicity. This can lead to intermolecular hydrophobic interactions, causing the proteins to aggregate.
-
Conformational Instability: The labeling process itself, including changes in buffer, pH, and temperature, can induce conformational changes in the protein, exposing hydrophobic patches that are normally buried within the protein's core. These exposed patches are aggregation-prone.[10][11]
-
Cross-linking: If the molecule being activated with EDC/Sulfo-NHS also contains primary amines, or if EDC is not fully quenched or removed before adding the target protein, intermolecular cross-linking between protein molecules can occur.[3][5]
-
High Protein Concentration: The probability of aggregation increases with higher protein concentrations, as the proximity of protein molecules facilitates intermolecular interactions.[12][13]
Q3: How can I proactively minimize aggregation during the labeling reaction?
Preventing aggregation from the outset is far more effective than trying to reverse it later. Here is a prioritized troubleshooting guide:
dot
Caption: Troubleshooting workflow for aggregation issues.
1. Optimize Reaction pH: The two-step EDC/Sulfo-NHS chemistry has distinct pH optima.
-
Activation Step (EDC + Sulfo-NHS): This is most efficient at a slightly acidic pH of 4.5–7.2.[1][9][14] A common choice is 0.1 M MES buffer at pH 6.0.[3][14]
-
Coupling Step (to Protein): The reaction of the Sulfo-NHS ester with the protein's primary amines is most efficient at a slightly alkaline pH of 7.2–8.5.[7][15][16] However, the rate of hydrolysis of the Sulfo-NHS ester also increases significantly at higher pH values.[1][2][9]
-
Expert Tip: Start the coupling reaction at the lower end of the optimal range (e.g., pH 7.2–7.5) and for a shorter duration. While the reaction might be slower, it significantly reduces the risk of hydrolysis and potential side reactions that can lead to aggregation.
-
2. Choose the Right Buffer: Buffer composition is critical.
-
Incompatible Buffers: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates during the activation and coupling steps, as they will compete with the reaction.[7][17] Phosphate buffers can sometimes reduce EDC reactivity.[3]
-
Recommended Buffers: Use buffers like MES for the activation step and phosphate-buffered saline (PBS) or borate buffer for the coupling step.[7][9][14]
3. Control Molar Ratios: Using a high molar excess of the labeling reagent can lead to over-labeling, which drastically alters the protein's surface properties and increases the likelihood of aggregation.
-
Expert Tip: Start with a lower molar excess of the labeling reagent to protein (e.g., 5-10 fold molar excess) and perform a titration to find the optimal ratio that achieves the desired degree of labeling without causing aggregation.[7]
4. Incorporate Stabilizing Excipients: Certain additives can help maintain protein stability and solubility.[13]
-
Amino Acids: Adding a mixture of L-arginine and L-glutamic acid (e.g., 50 mM each) to the buffer can suppress aggregation by masking hydrophobic patches and reducing non-specific interactions.[18]
-
Sugars/Polyols: Glycerol (5-10%) or sucrose can act as osmoprotectants, stabilizing the native protein structure.
-
Detergents: In some cases, low concentrations of non-ionic detergents (e.g., 0.05% Tween-20) can help prevent hydrophobic aggregation.[11][12]
5. Adjust Physical Parameters:
-
Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C).[13] Although this will slow down the reaction rate, it can significantly improve protein stability.
-
Protein Concentration: Work with the lowest protein concentration that is practical for your application, ideally in the range of 1-10 mg/mL.[7][13][19]
Q4: I've already completed the labeling, and now my protein is aggregated. What can I do?
While prevention is ideal, there are methods to remove aggregates from a labeled protein preparation.
-
Size Exclusion Chromatography (SEC): This is the most effective method for separating soluble aggregates from the monomeric, correctly labeled protein.[20] Aggregates, being larger, will elute from the column earlier than the monomer.
-
Centrifugation: For large, insoluble aggregates, a high-speed centrifugation step (e.g., >14,000 x g for 10-15 minutes at 4°C) can pellet the aggregated material.[21]
-
Dialysis: While primarily used for buffer exchange and removing unreacted reagents, extensive dialysis against an optimized, stabilizing buffer can sometimes help resolubilize weakly associated aggregates.
| Method | Principle | Best For | Pros | Cons |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | Soluble oligomers & high-MW aggregates | High resolution; provides analytical data on aggregate content | Can be dilutive; requires specialized equipment |
| High-Speed Centrifugation | Separation by mass and density | Large, insoluble aggregates (precipitate) | Quick and simple | Ineffective for soluble aggregates; potential loss of monomer in pellet |
| Dialysis | Diffusion across a semi-permeable membrane | Removing unreacted reagents; buffer optimization | Gentle; good for buffer exchange | Slow; may not effectively remove soluble aggregates |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling with Sulfo-NHS
This protocol describes the labeling of a protein with a carboxyl-containing molecule (e.g., a small molecule drug).
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS)
-
Carboxyl-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[14]
-
EDC (Product No. 22980 or similar)
-
Sulfo-NHS (Product No. 24510 or similar)
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5[9]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
Procedure:
-
Reagent Preparation: Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[14][22] Prepare stock solutions immediately before use, as their reactivity decreases in aqueous solutions.[7][9]
-
Activation Step: a. Dissolve your carboxyl-containing molecule in Activation Buffer. b. Add a 2- to 10-fold molar excess of EDC and Sulfo-NHS to the carboxyl-molecule solution. c. Incubate for 15-30 minutes at room temperature.
-
Removal of Excess Reagents (Crucial Step): Immediately pass the activation reaction mixture through a desalting column equilibrated with Coupling Buffer. This removes excess EDC and byproducts, preventing protein cross-linking.[1][14] Collect the fractions containing the activated Sulfo-NHS ester.
-
Coupling Step: a. Immediately add the activated Sulfo-NHS ester to your protein solution (at 1-10 mg/mL in Coupling Buffer). b. Incubate for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.[19]
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted Sulfo-NHS esters.[1][17] Incubate for 15 minutes.
-
Final Purification: Purify the labeled protein from excess quenching reagent and unreacted label using a desalting column or dialysis.
Protocol 2: Aggregate Removal using Size Exclusion Chromatography (SEC)
Materials:
-
Aggregated protein sample
-
SEC column appropriate for the molecular weight of your protein
-
SEC Running Buffer (a buffer known to be optimal for your protein's stability)
-
HPLC or FPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer.
-
Sample Preparation: Centrifuge your aggregated sample at >14,000 x g for 10 minutes to pellet any large, insoluble aggregates.[20] Filter the supernatant through a 0.22 µm filter.
-
Injection: Inject the filtered sample onto the equilibrated column.
-
Elution and Fraction Collection: Elute the sample with the running buffer at the recommended flow rate. Collect fractions corresponding to the different peaks observed on the chromatogram. The first, earlier-eluting peaks typically correspond to aggregates, while the main, later-eluting peak corresponds to the monomeric protein.[20]
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the identity and purity of the monomeric protein. Pool the desired fractions.
References
-
NHS / sulfo-NHS. (n.d.). Interchim. Retrieved from [Link]
-
Sulfo-NHS. (n.d.). G-Biosciences. Retrieved from [Link]
- Selo, I., Negroni, L., Creminon, C., Grassi, J., & Wal, J. M. (1991). Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups. Journal of Immunological Methods, 140(2), 205–210.
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019, January 29). G-Biosciences. Retrieved from [Link]
- Kaluđerović, G. N., & Schmidt, H. (2012). Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. Molecules, 17(12), 14390–14408.
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017, September 26). G-Biosciences. Retrieved from [Link]
- Bond, M. J., & De-Wei, P. (2004). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 329(1), 1–10.
-
Preventing Protein Aggregation. (n.d.). Biozentrum, University of Basel. Retrieved from [Link]
- Liu, Y., Wu, D., Wang, Y., & Chen, Z. (2020). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. STAR Protocols, 1(3), 100185.
-
Any advice on coupling proteins carboxyl groups to primary amine decorated nanoparticles with EDC and sulfo-NHS: pH, ratio and temperature conditions? (2015, June 25). ResearchGate. Retrieved from [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved from [Link]
-
How to get rid of soluble protein aggregates? (2014, October 21). ResearchGate. Retrieved from [Link]
-
Troubleshooting and Optimizing a Western Blot. (2024, September 17). Addgene Blog. Retrieved from [Link]
-
How to prevent aggregation of proteins during the expression and purification? (2016, February 20). ResearchGate. Retrieved from [Link]
-
Considerations for Minimizing Aggregation. (2023, March 23). Proteos. Retrieved from [Link]
- Sheffield, P. J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.
-
How to stop protein aggregation? (2013, July 23). ResearchGate. Retrieved from [Link]
-
How to prevent microparticle aggregation in EDC/NHS coupling reaction? (2024, December 1). ResearchGate. Retrieved from [Link]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Reaction Kinetics and Optimization of Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt
Welcome to the technical support center for Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt (TDFSA-Na). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and optimization strategies for experiments involving this succinic acid derivative.[1][2] Given the specialized nature of this reagent, this document synthesizes information from the broader class of sulfonated cyclic anhydrides to provide a robust framework for your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of TDFSA-Na and what types of reactions can I expect?
Answer: TDFSA-Na possesses two primary reactive sites:
-
The Anhydride Moiety: The core of its reactivity lies in the cyclic anhydride structure (a derivative of succinic anhydride).[1][3] This group is susceptible to nucleophilic acyl substitution.[4][5] You can expect it to react with:
-
Amines (Aminolysis): Primary and secondary amines will react to form amides and a carboxylic acid.[4][6] This is a common strategy for conjugating the molecule to proteins or other amine-containing molecules.
-
Alcohols (Alcoholysis): Alcohols will react to form an ester and a carboxylic acid.[5]
-
Water (Hydrolysis): The anhydride ring can be opened by water to form the corresponding dicarboxylic acid, which in this case would be sulfosuccinic acid.[3][7][8] This is a critical consideration for reaction and storage conditions.
-
-
The Sulfonate Group: The sodium sulfonate group (-SO₃⁻Na⁺) is generally stable and non-reactive under typical acylation conditions.[9] Its primary role is to confer high water solubility to the molecule.[10] This functional group makes TDFSA-Na particularly useful in aqueous reaction media.
Q2: My acylation reaction with an amine is sluggish or showing low yield. What are the likely causes?
Answer: Several factors can contribute to low yields in acylation reactions with TDFSA-Na:
-
Hydrolysis of TDFSA-Na: This is the most common culprit. If there is excessive moisture in your reaction solvent or reagents, the TDFSA-Na will hydrolyze to the less reactive dicarboxylic acid, terminating your desired reaction pathway.[3]
-
Nucleophile Basicity: The nucleophilicity of your amine is crucial. Aromatic amines are generally less nucleophilic than aliphatic amines and may require longer reaction times or catalysts.[4]
-
Steric Hindrance: Significant steric bulk on either the amine or near the anhydride ring can impede the reaction.
-
Reaction pH: The amine nucleophile must be in its neutral, unprotonated state to be reactive. If the reaction medium is too acidic, the amine will exist as its non-nucleophilic ammonium salt. Conversely, highly basic conditions can accelerate anhydride hydrolysis.
Q3: How can I monitor the progress of my reaction with TDFSA-Na?
Answer: The choice of monitoring technique depends on the specific reactants and expected products.
-
Thin Layer Chromatography (TLC): If your starting materials and products have different polarities, TLC is a quick and effective way to monitor the disappearance of the starting amine and the appearance of the more polar amide product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to monitor the formation of the desired product by its mass and can also help identify byproducts, such as the hydrolyzed form of TDFSA-Na.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product.
Q4: What are the optimal storage conditions for TDFSA-Na to ensure its stability?
Answer: Due to its susceptibility to hydrolysis, TDFSA-Na must be stored under anhydrous conditions.[3] It should be kept in a tightly sealed container in a desiccator or a dry box. Storing it at reduced temperatures (e.g., 2-8 °C) can also help to prolong its shelf life by slowing down any potential degradation pathways.
Section 2: Troubleshooting and Optimization Guides
Troubleshooting Guide: Low Yield in Amine Acylation
This guide provides a systematic approach to diagnosing and resolving low yields in the acylation of amines with TDFSA-Na.
| Observation | Potential Cause | Recommended Action |
| No product formation, starting materials remain | 1. Hydrolyzed TDFSA-Na: The reagent may have been compromised before the reaction. 2. Insufficiently Nucleophilic Amine: The amine may not be reactive enough under the current conditions. | 1. Verify Reagent Quality: Use a fresh bottle of TDFSA-Na or test the current batch by reacting a small amount with a highly reactive amine like benzylamine and monitor by TLC. 2. Increase Reaction Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. 3. Add a Catalyst: For weakly nucleophilic amines, consider the use of a non-nucleophilic base like pyridine as a catalyst. |
| Low product yield with significant starting material remaining | 1. Incomplete Reaction: Insufficient reaction time or suboptimal temperature. 2. Equilibrium Issues: The reaction may be reversible under your conditions. | 1. Extend Reaction Time: Monitor the reaction over a longer period (e.g., 24 hours). 2. Increase Temperature: As above, gentle heating can drive the reaction to completion. |
| Low product yield with byproducts observed | 1. Hydrolysis: Presence of water is leading to the formation of sulfosuccinic acid. 2. Side Reactions: The amine or product may be unstable under the reaction conditions. | 1. Ensure Anhydrous Conditions: Use anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Analyze Byproducts: Use LC-MS to identify the byproducts. If it is the hydrolyzed anhydride, stringent drying procedures are necessary. |
Experimental Protocol: Optimization of Reaction Conditions
This protocol outlines a method for optimizing the reaction between TDFSA-Na and a novel amine.
Objective: To determine the optimal temperature and reaction time for the acylation of "Amine-X" with TDFSA-Na.
Materials:
-
This compound (TDFSA-Na)
-
Amine-X
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Small reaction vials with stir bars
-
Heating block
-
TLC plates, LC-MS system
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1 M solution of Amine-X in anhydrous DMF.
-
Prepare a 0.1 M solution of TDFSA-Na in anhydrous DMF.
-
-
Reaction Setup:
-
Set up a series of reaction vials, each containing 1 mL of the Amine-X stock solution.
-
Add 1 mL of the TDFSA-Na stock solution to each vial to initiate the reaction.
-
-
Parameter Variation:
-
Temperature: Place sets of vials at different temperatures (e.g., Room Temperature, 40 °C, 60 °C).
-
Time: At each temperature, take aliquots from a vial at various time points (e.g., 1 hr, 4 hrs, 8 hrs, 24 hrs).
-
-
Quenching and Analysis:
-
Quench the reaction in the aliquots by adding a small amount of water.
-
Analyze the quenched samples by LC-MS to determine the ratio of product to starting material.
-
-
Data Analysis:
-
Plot the percentage of product formation against time for each temperature.
-
Determine the conditions that provide the highest yield in the shortest amount of time.
-
Section 3: Visualizing Reaction Workflows
Diagram: General Reaction Pathway
The following diagram illustrates the primary reaction pathway of TDFSA-Na with a generic amine nucleophile, as well as the competing hydrolysis reaction.
Caption: Reaction pathways of TDFSA-Na.
Diagram: Troubleshooting Logic
This flowchart provides a decision-making framework for troubleshooting common issues encountered during reactions with TDFSA-Na.
Caption: Troubleshooting flowchart for TDFSA-Na reactions.
References
-
Bunton, C. A., Fendler, J. H., Fuller, N. A., Perry, S., & Rocek, J. (1965). The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic anhydrides. Journal of the Chemical Society (Resumed), 1024. [Link]
-
Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. [Link]
-
Fiveable. (n.d.). 4.3 Acid anhydrides. In Organic Chemistry II. [Link]
-
JoVE. (2023). Reactions of Acid Anhydrides. [Link]
-
PubChem. (n.d.). 3-Furansulfonic acid, tetrahydro-2,5-dioxo-. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023). Succinic anhydride. [Link]
-
Wikipedia. (2023). Sulfonate. [Link]
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- 7. researchgate.net [researchgate.net]
- 8. 1024. The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic anhydrides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
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- 10. capitalresin.com [capitalresin.com]
Validation & Comparative
A Safer, More Stable Alternative: Unveiling the Advantages of Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt over Glutaraldehyde
For researchers, scientists, and drug development professionals seeking effective and reliable biocides and crosslinking agents, the landscape of available chemistries is evolving. While glutaraldehyde has long been a staple, concerns over its toxicity and stability have prompted the search for superior alternatives. This guide provides an in-depth technical comparison between the traditional choice, glutaraldehyde, and a promising alternative: Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt, also known as sulfosuccinic acid anhydride sodium salt.
This document moves beyond a simple listing of features to offer a comprehensive analysis grounded in scientific principles and available data. We will explore the core mechanisms of action, comparative performance metrics, stability profiles, and critical safety and environmental considerations for both compounds. Our aim is to equip you with the necessary insights to make informed decisions for your specific applications, from industrial water treatment to advanced drug development.
At a Glance: Key Differentiators
| Feature | This compound | Glutaraldehyde |
| Primary Function | Biocide, Crosslinking Agent | Biocide, Crosslinking Agent, Sterilant |
| Mechanism of Action | Likely involves acylation of primary amines and other nucleophiles | Crosslinks proteins via reaction with primary amines (e.g., lysine)[1] |
| Biocidal Efficacy | Shows antimicrobial activity against bacteria and fungi[1][2][3][4] | Broad-spectrum activity against bacteria, viruses, fungi, and spores[1][2] |
| Stability | Expected to be more stable in aqueous solutions, particularly at neutral pH | Unstable in alkaline solutions, where it is most effective, leading to polymerization and loss of activity[5][6] |
| Toxicity Profile | Generally considered to have a lower toxicity profile as a class of compounds (sulfosuccinates) | Known respiratory and skin sensitizer, with concerns over occupational exposure[4] |
| Environmental Impact | Sulfosuccinates are generally considered biodegradable[7] | Concerns exist regarding its environmental fate and byproducts |
Delving into the Chemistry: Mechanism of Action
A fundamental understanding of how these molecules interact with biological systems is crucial for appreciating their respective advantages.
Glutaraldehyde , a dialdehyde, functions primarily by cross-linking microbial proteins.[2] Its two aldehyde groups react with primary amine groups, such as the lysine residues on the surface of microbial cells and within their proteins, forming stable covalent bonds.[1] This extensive cross-linking disrupts cellular functions and leads to rapid cell death.[2]
Diagram of Glutaraldehyde's Crosslinking Mechanism
Caption: Glutaraldehyde crosslinks proteins by reacting with primary amines.
This compound , as a succinic acid anhydride derivative, is proposed to act through a different primary mechanism: acylation. The anhydride ring is susceptible to nucleophilic attack by primary amines and other nucleophilic groups (like sulfhydryls) present in microbial proteins.[5][8] This reaction opens the anhydride ring and forms a stable amide bond, effectively modifying the protein structure and function, leading to antimicrobial effects.
Proposed Acylation Mechanism of this compound
Caption: The anhydride ring of the molecule is opened by nucleophilic attack from protein amines.
Performance Comparison: Efficacy and Stability
While direct, side-by-side comparative studies are limited, we can infer performance advantages based on the known chemistry and available data for related compounds.
Biocidal and Antimicrobial Activity
Glutaraldehyde is well-established as a broad-spectrum biocide, effective against a wide range of microorganisms, including bacteria, viruses, fungi, and even bacterial spores.[1][2] Its efficacy is a key reason for its widespread use in disinfection and sterilization.[2][9]
Derivatives of succinic acid have demonstrated notable antimicrobial properties. Studies have shown that monoesters of succinic acid exhibit activity against both fungi and bacteria.[2][3] Furthermore, succinic acid itself has shown a significant zone of inhibition against NDM-1 E. coli.[4] This suggests that this compound, as a sulfonated derivative of succinic anhydride, likely possesses inherent antimicrobial capabilities.
Crosslinking Efficiency
Both glutaraldehyde and succinic anhydride derivatives can be used as crosslinking agents. Glutaraldehyde is a highly effective crosslinker for proteins and is used in various applications, from fixing biological tissues to enzyme immobilization.[10]
Succinic anhydride and its derivatives are also known to crosslink polymers containing hydroxyl or amine groups. For instance, sulfosuccinic acid has been used to crosslink PVA membranes for desalination, demonstrating its crosslinking potential.[11][12] The reactivity of the anhydride group with primary amines on proteins provides a basis for its use as a protein crosslinker.[5] While glutaraldehyde forms a longer, more flexible crosslink, the succinic acid-derived crosslink would be shorter and more rigid, which could be advantageous in applications requiring specific structural constraints.
Stability: A Critical Advantage
One of the most significant drawbacks of glutaraldehyde is its instability, particularly in the alkaline conditions (pH 7.5-8.5) where its biocidal activity is optimal.[13] In alkaline solutions, glutaraldehyde tends to polymerize, leading to a rapid loss of activity.[5][6] This necessitates the use of "activated" solutions with a limited shelf-life. Acidic solutions of glutaraldehyde are more stable for long-term storage but are less effective as biocides.[6]
In contrast, succinic acid derivatives, including sulfosuccinates, are generally more stable in aqueous solutions, especially around neutral pH. This inherent stability translates to a longer shelf-life and more consistent performance over time, reducing the need for frequent preparation of fresh solutions and ensuring more reliable results.
Safety and Environmental Profile: A Clearer Choice
The drive to find alternatives to glutaraldehyde is largely fueled by concerns over its safety and environmental impact.
Toxicity
Glutaraldehyde is a known irritant to the skin, eyes, and respiratory tract.[4] More significantly, it is a recognized sensitizer, capable of causing occupational asthma.[4] These health risks necessitate stringent handling procedures and well-ventilated work environments to minimize exposure.
Sulfosuccinates, as a class of compounds, are generally considered to be milder and have a lower toxicity profile.[7] While concentrated solutions of any chemical should be handled with care, the available data suggests that sulfosuccinate-based compounds present a lower risk to researchers and technicians during routine handling and use. Safety assessments of various dialkyl sulfosuccinate salts have concluded they are safe for use in cosmetic formulations when formulated to be non-irritating, indicating a generally favorable toxicological profile.[13][14]
Environmental Impact
The biodegradability of chemicals used in industrial and research applications is a growing concern. While glutaraldehyde is biodegradable, questions remain about the environmental impact of its byproducts.
Sulfosuccinates are generally recognized for their good biodegradability.[7] This suggests that this compound is likely to have a more favorable environmental profile, breaking down into less harmful substances in wastewater treatment systems.
Experimental Protocols
To facilitate the evaluation of these compounds in your own research, we provide the following general experimental protocols.
Protocol 1: Comparative Biocidal Efficacy Testing (Minimum Inhibitory Concentration - MIC)
Objective: To determine and compare the minimum concentration of this compound and glutaraldehyde required to inhibit the growth of a specific microorganism.
Materials:
-
Test microorganisms (e.g., E. coli, S. aureus)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth)
-
Sterile 96-well microplates
-
Stock solutions of this compound and glutaraldehyde
-
Sterile diluent (e.g., sterile water or PBS)
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of each test compound in the growth medium directly in the 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive controls (microorganism in medium without test compound) and negative controls (medium only).
-
Incubate the plate under optimal growth conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Workflow for MIC Determination
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration.
Protocol 2: Comparative Protein Crosslinking Assay
Objective: To compare the efficiency of this compound and glutaraldehyde in crosslinking a model protein.
Materials:
-
Model protein solution (e.g., Bovine Serum Albumin - BSA) in a suitable buffer (e.g., PBS pH 7.4)
-
Stock solutions of this compound and glutaraldehyde
-
SDS-PAGE equipment and reagents
-
Coomassie Brilliant Blue stain
Procedure:
-
Prepare reaction mixtures containing the BSA solution and different concentrations of each crosslinking agent.
-
Include a control sample of BSA without any crosslinker.
-
Incubate the reaction mixtures at room temperature for a defined period (e.g., 30 minutes, 1 hour, 2 hours).
-
Stop the reaction by adding a quenching agent (e.g., Tris buffer).
-
Analyze the reaction products by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue and visualize the protein bands. Crosslinking efficiency can be assessed by the appearance of higher molecular weight bands (dimers, trimers, etc.) and a decrease in the intensity of the monomeric BSA band.
Conclusion: A Step Forward in Safety and Stability
The selection of a biocide or crosslinking agent requires a careful balance of efficacy, stability, safety, and environmental impact. While glutaraldehyde has a long history of effective use, its drawbacks in terms of stability and toxicity are significant. This compound emerges as a compelling alternative, offering the promise of effective antimicrobial and crosslinking properties combined with a superior stability profile and a more favorable safety and environmental footprint. For research and development applications where consistency, reliability, and user safety are paramount, this compound represents a significant step forward. Further application-specific studies are encouraged to fully elucidate its performance advantages in diverse experimental contexts.
References
- Iqbal, M., Iqbal, R., Bilal, M., Akram, M., Bakhsh Baloch, I., & Kaleem Baloch, M. (2014). Antimicrobial Activities of Monoesters of Succinic Acid. Asian Journal of Chemistry, 26, 8025-8028.
- Iqbal, M., et al. (2017). Antimicrobial Activities of Monoesters of Succinic Acid.
- Use of succinic & oxalic acid in reducing the dosage of colistin against New Delhi metallo-β-lactamase-1 bacteria. (n.d.). NIH.
- Glutaraldehyde. (n.d.). Wikipedia.
- Glutaraldehyde based Equipment Disinfectant. (n.d.). Chemtex Speciality Limited.
- Safety Assessment of Dialkyl Sulfosuccin
- Amended Safety Assessment of Dialkyl Sulfosuccin
- Dihexyl sulfosuccinate sodium salt solution. (n.d.). Santa Cruz Biotechnology.
- Glutaraldehyde fixation of sodium transport in dog red blood cells. (n.d.). PubMed - NIH.
- Anhydrides from aldehydes or alcohols via an oxidative cross coupling. (n.d.).
- SULFOSUCCINIC ACID - Safety D
- Sulfosuccinates as Mild Surfactants. (2006). J-Stage.
- A Comparative Guide to Dialdehyde Crosslinkers: Evaluating Malealdehyde in the Context of Established Agents. (n.d.). Benchchem.
- RE-REVIEW Safety Assessment of Alkyl Sulfosuccinate Salts as Used in Cosmetics CIR EXPERT PANEL MEETING JUNE. (2013).
- Sulfosuccinic Acid Sodium Salt - CAS - 29454-16-8. (n.d.). Axios Research.
- Product Name : this compound. (n.d.).
- Sulfosuccinic acid, sodium salt 14933-03-0 wiki. (n.d.). Guidechem.
- 3-Furansulfonic acid, tetrahydro-2,5-dioxo-, sodium salt. (n.d.). ChemNet.
- This compound. (n.d.). BuyersGuideChem.
- This compound from Aladdin Scientific. (n.d.). Biocompare.
- Introduction of sulfhydryl groups into proteins using acetylmercaptosuccinic anhydride. (1962). PubMed.
- Sulfosuccinic acid. (n.d.). Merck Millipore.
- Biodegradation of [S,S], [R,R] and mixed stereoisomers of ethylene diamine disuccinic acid (EDDS)
- Formaldehyde free cross-linking agents based on maleic anhydride copolymers. (2025).
- Sulfosuccin
- Carbonyl-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - SA.
- Major reactions of succinic anhydride with proteins. (n.d.).
- Reactivity of anhydride vs aldehyde with nucleophile. (2020). Chemistry Stack Exchange.
- Production Methods and Uses of Sulfosuccinic Acid. (n.d.). Alfa Chemistry.
- US4985575A - Process for preparing optically active tetrahydro-2-furoic acid. (n.d.).
- Sulfosuccinates as Mild Surfactants. (2025).
- Anaerobic Biodegradation of Detergent Surfactants. (n.d.). MDPI.
- High-performance sulfosuccinic acid cross-linked PVA composite pervaporation membrane for desalin
- US11834441B2 - Substituted tetrahydrofurans as modulators of sodium channels. (n.d.).
- Sulfhydryl-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
- Protein recovery from surfactant precipit
- WO2020067901A1 - Process and salts for the preparation of 2,5-furandicarboxylic acid. (n.d.).
- Dehydration of acetonitrile using cross-linked sodium alginate membrane containing nano-sized NaA zeolite. (n.d.).
- STUDY OF THE BIODEGRADABILITY OF SODIUM SALT FROM THE CONDENSATION PRODUCT OF NAPHTHALENE SULPHONIC ACIDS AND FORMALDEHYDE. (2025).
- Fine-tuning the mechanical and degradation properties of chemically crosslinked hyaluronic acid hydrogels through salt tre
- High-performance sulfosuccinic acid crosslinked PVA composite pervaporation membrane for desalination. (2017).
- Enhancing Cross-Linking Efficiency in Gelatin-Based Hydrogels via Incorporation of Tannic Acid, Pluronic F-127, and Phytic Acid. (n.d.). MDPI.
- EP0746552B1 - Tetrahydrofurans and tetrahydropyrans. (n.d.).
- Tetrahydro-2,5-dioxo-3-furansulfonic acid, sodium. (n.d.). Biochemical Assay Reagent.
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A Comparative Guide to Amine-Reactive Peptide Labeling for Mass Spectrometry: A Deep Dive into Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt (TDFS) and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative and structural proteomics, the chemical labeling of peptides is a cornerstone for enabling sensitive and accurate analysis by mass spectrometry. The choice of labeling reagent is critical, dictating the scope of the experiment, the nature of the data obtained, and the complexity of the subsequent analysis. This guide provides an in-depth technical comparison of a potentially novel amine-reactive reagent, Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt (TDFS), with established alternatives such as Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Stable Isotope Dimethyl Labeling (SIDL). This objective analysis is supported by established chemical principles and experimental data from analogous compounds to empower researchers in making informed decisions for their experimental designs.
Introduction to this compound (TDFS) as a Peptide Modification Agent
This compound, also known as sulfosuccinic acid anhydride sodium salt, is a bifunctional molecule featuring a reactive succinic anhydride group and a highly acidic sulfonate group. While not yet established as a mainstream reagent in proteomics, its chemical structure suggests a high potential for the modification of peptides for mass spectrometric analysis.
The succinic anhydride moiety is a well-known amine-reactive group that readily acylates the primary amines found at the N-terminus of peptides and on the side chain of lysine residues.[1][2] This reaction is efficient under mild basic conditions and results in the opening of the anhydride ring to form a stable amide bond, introducing a succinyl linker with a terminal carboxylic acid. In the case of TDFS, this modification would also append a strongly acidic sulfonate group.
The presence of the sulfonate group is of particular interest for mass spectrometry for two key reasons:
-
Fixed Negative Charge: The sulfonic acid is a strong acid, meaning it will be deprotonated and carry a fixed negative charge over a wide pH range. This can influence the ionization efficiency and fragmentation of the peptide.
-
Fragmentation Director: The sulfonate group can act as a fragmentation-directing entity during tandem mass spectrometry (MS/MS), potentially leading to more predictable and simplified fragmentation patterns.
Mass Spectrometry Analysis of TDFS-Modified Peptides: A Predictive Overview
In the absence of direct experimental data for TDFS-modified peptides, we can predict their behavior in a mass spectrometer based on the known chemistry of succinylation and sulfonation.
Expected Mass Shift
The reaction of TDFS with a primary amine on a peptide results in the addition of the succinylsulfonate moiety. The molecular formula of TDFS is C₄H₃NaO₆S, with a molecular weight of 202.12 g/mol . The reaction with an amine involves the opening of the anhydride ring and the formation of an amide bond, which is a condensation reaction. The precise monoisotopic mass of the added group (C₄H₂O₅S) is 145.9677 Da .
Predicted Fragmentation Behavior
The fragmentation of TDFS-modified peptides in Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) is anticipated to be characterized by two main features:
-
Neutral Loss of SO₃: A dominant fragmentation pathway for sulfonated peptides is the neutral loss of sulfur trioxide (SO₃), corresponding to a mass loss of 79.9568 Da .[3] This is a highly characteristic fragmentation that can be used to trigger targeted analysis of TDFS-modified peptides.
-
Influence of the Succinyl Linker: N-succinylation of lysine residues has been shown to add a mass of 100.0186 Da and can influence the local fragmentation environment.[4][5] The succinyl group itself may undergo characteristic fragmentation, such as losses of water or CO₂ from the free carboxyl group.
-
Charge-Directed Fragmentation: The fixed negative charge on the sulfonate group at the N-terminus is expected to sequester a positive charge, leading to the preferential formation of y-ions during MS/MS.[6] This can result in a simplified spectrum dominated by a single ion series, which can be advantageous for manual interpretation and de novo sequencing.
Comparative Analysis with Alternative Amine-Reactive Labeling Reagents
The performance of TDFS as a peptide labeling reagent can be benchmarked against established methods that also target primary amines. The following table provides a comparative overview of TDFS (based on predicted behavior) with TMT, iTRAQ, and Stable Isotope Dimethyl Labeling.
| Feature | TDFS (Predicted) | Tandem Mass Tags (TMT) | iTRAQ | Stable Isotope Dimethyl Labeling (SIDL) |
| Target Residues | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Reaction Chemistry | Acylation | Acylation | Acylation | Reductive Amination |
| Mass Shift (Da) | +145.9677 | Isobaric (e.g., TMTpro 16-plex) | Isobaric (4-plex or 8-plex) | Variable (e.g., +28.0313 for "light" dimethyl) |
| Quantification | Label-free (Intensity-based) | Isobaric (Reporter ions in MS/MS or MS³) | Isobaric (Reporter ions in MS/MS) | Isotopic (Mass shift in MS¹) |
| Multiplexing | 1 (per MS run) | Up to 18-plex | Up to 8-plex | Up to 3-plex (or more with complex schemes) |
| Key Advantage | Potential for simplified fragmentation; introduces a unique, strongly acidic group. | High multiplexing capability.[7] | Well-established for relative and absolute quantification.[3][6] | Cost-effective and simple procedure.[8][9] |
| Potential Drawback | Potential for neutral loss to dominate the spectrum, suppressing backbone fragmentation. | Ratio compression due to co-isolation of precursors.[3] | Ratio compression; higher cost per sample. | Lower multiplexing capacity; can increase MS¹ complexity.[10] |
| Impact on Fragmentation | Neutral loss of SO₃; likely promotes y-ion series. | Reporter ions are generated; can have some suppression of b/y ions. | Reporter ions are generated; similar to TMT. | Minimal impact on fragmentation patterns. |
Experimental Protocols
Hypothetical Protocol for TDFS Peptide Labeling
This protocol is a proposed workflow based on standard procedures for amine-reactive labeling. Optimization would be required for specific applications.
-
Protein Digestion: Digest the protein sample(s) of interest into peptides using a standard protocol (e.g., in-solution or in-gel digestion with trypsin).
-
Peptide Desalting: Desalt the peptide mixture using a C18 StageTip or a similar reverse-phase desalting column. Elute the peptides and dry them completely in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptides in a suitable labeling buffer (e.g., 100 mM triethylammonium bicarbonate (TEAB) or 50 mM HEPES, pH 8.5).
-
TDFS Labeling:
-
Prepare a fresh stock solution of TDFS in an anhydrous solvent (e.g., DMSO or acetonitrile).
-
Add a 10- to 20-fold molar excess of the TDFS solution to the peptide solution.
-
Incubate the reaction for 1 hour at room temperature with gentle shaking.
-
-
Quenching: Quench the reaction by adding a solution containing a primary amine (e.g., 50 mM Tris-HCl or 5% hydroxylamine) and incubate for 15 minutes.
-
Sample Cleanup: Desalt the labeled peptide sample using a C18 StageTip to remove excess TDFS reagent and quenching buffer.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Standard Protocol for Tandem Mass Tag (TMT) Labeling
This is a generalized protocol for TMT labeling, and specific details may vary depending on the TMT kit used.[9]
-
Protein Digestion and Desalting: Follow steps 1 and 2 as described in the TDFS protocol.
-
Reconstitution: Reconstitute the dried peptides from each sample in 100 mM TEAB buffer.
-
TMT Reagent Preparation: Bring the TMT reagent vials to room temperature and dissolve each tag in anhydrous acetonitrile.
-
Labeling:
-
Add the appropriate TMT reagent to each corresponding peptide sample.
-
Incubate for 1 hour at room temperature.
-
-
Quenching: Add 5% hydroxylamine to each sample and incubate for 15 minutes to quench the reaction.
-
Sample Pooling: Combine all labeled samples into a single tube.
-
Sample Cleanup: Desalt the pooled, labeled peptide sample using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the pooled sample by LC-MS/MS, ensuring the acquisition method is optimized for the detection of TMT reporter ions.
Visualization of Workflows and Reactions
TDFS Peptide Modification and Analysis Workflow
Caption: Workflow for TDFS labeling of peptides for mass spectrometry analysis.
Chemical Reaction of TDFS with a Peptide N-terminus
Caption: Reaction of TDFS with the primary amine of a peptide N-terminus.
Conclusion and Future Perspectives
This compound (TDFS) presents an intriguing, albeit currently unexplored, option for the chemical modification of peptides in mass spectrometry. Based on fundamental chemical principles, TDFS is expected to be an efficient amine-reactive labeling reagent that introduces a fixed negative charge and a potential fragmentation-directing sulfonate group. This could offer advantages in certain applications, such as simplifying complex MS/MS spectra for de novo sequencing or targeted analysis.
However, the predicted dominance of the neutral loss of SO₃ could also be a significant drawback, potentially limiting the acquisition of comprehensive peptide backbone fragmentation needed for confident peptide identification in shotgun proteomics.
In comparison, established methods like TMT and iTRAQ offer unparalleled multiplexing for quantitative proteomics, while SIDL provides a cost-effective and straightforward approach for lower-plex quantitative studies. The choice of reagent will ultimately depend on the specific research question, available instrumentation, and budget.
Further experimental validation is necessary to fully characterize the performance of TDFS in a proteomics workflow. Such studies should focus on optimizing reaction conditions, evaluating labeling efficiency and specificity, and thoroughly characterizing the fragmentation patterns of TDFS-modified peptides using various fragmentation techniques (CID, HCD, ETD). Should these investigations prove fruitful, TDFS could become a valuable addition to the toolkit of protein chemists and mass spectrometrists.
References
-
Isobaric tag for relative and absolute quantitation - Wikipedia. Wikipedia. [Link]
-
Mechanism of TMT Labeling in Mass Spectrometry - Mtoz Biolabs. Mtoz Biolabs. [Link]
-
TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis. Novogene. [Link]
-
Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - MetwareBio. MetwareBio. [Link]
-
Quantitative Proteomics Using iTRAQ Labeling and Mass Spectrometry. ResearchGate. [Link]
-
iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) | Proteomics. University of California, Davis. [Link]
-
Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols. [Link]
-
Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Top considerations for TMT mass spectrometry analysis | Drug Discovery News. Drug Discovery News. [Link]
-
Application Note 38 – Stable Isotope Dimethyl Labeling. CIL Isotope Separations. [Link]
-
Principle of TMT Tags in Multiplex Proteomics - Bioinformatics Stack Exchange. Bioinformatics Stack Exchange. [Link]
-
Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC. National Center for Biotechnology Information. [Link]
-
Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview - YouTube. JoVE. [Link]
-
Characterization of N-Succinylation of L-Lysylphosphatidylglycerol in Bacillus subtilis Using Tandem Mass Spectrometry - PubMed. National Center for Biotechnology Information. [Link]
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Identification of lysine succinylation as a new post-translational modification - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PubMed Central. National Center for Biotechnology Information. [Link]
-
Amine-reactive Neutron-encoded Labels for Highly Plexed Proteomic Quantitation - PMC. National Center for Biotechnology Information. [Link]
-
The use of N-succinyl derivatives in the study of amino acids and peptides by mass spectrometry - PubMed. National Center for Biotechnology Information. [Link]
-
Quantitative Proteomics Employing Primary Amine Affinity Tags - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry - PMC. National Center for Biotechnology Information. [Link]
-
Identification of lysine succinylation as a new post-translational modification - PubMed. National Center for Biotechnology Information. [Link]
-
Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. MDPI. [Link]
-
Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - PubMed Central. National Center for Biotechnology Information. [Link]
-
Peptide synthesis: what could happens with succinic anhydride? - ResearchGate. ResearchGate. [Link]
-
Succinylation Proteomics - PTM BIO. PTM BIO. [Link]
-
Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization - MDPI. MDPI. [Link]
-
Modification of lysyl side chains using succinic anhydride - PubMed. National Center for Biotechnology Information. [Link]
-
Peptide Fragmentation Patterns in Mass Spectrometry. GenScript. [Link]
-
Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. University of Alabama at Birmingham. [Link]
-
Modification of Lysyl Side Chains Using Succinic Anhydride - ResearchGate. ResearchGate. [Link]
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HPLC characterization of "Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt" conjugates
A Senior Application Scientist's Guide to the Characterization of Novel Bioconjugates: The Case of Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt
Introduction: Navigating the Analytical Challenges of Novel Bioconjugates
In the landscape of drug development and proteomics, the synthesis of novel bioconjugates is a constant pursuit. Molecules like "this compound" represent the frontier of this work. While direct literature on this specific sodium salt is emerging, its structure suggests it is a sulfonated derivative of a succinimidyl ester, designed to act as a water-soluble linker. The addition of a sulfonate group is a common and intelligent strategy to improve the aqueous solubility of a labeling reagent, thereby reducing the propensity for protein aggregation during the conjugation reaction.
This guide provides a comprehensive framework for the characterization of bioconjugates formed using such novel, water-soluble linkers. As a Senior Application Scientist, my objective is not to simply provide a protocol, but to illuminate the rationale behind the analytical choices, enabling researchers to build a robust, self-validating characterization workflow. We will focus on High-Performance Liquid Chromatography (HPLC) as the cornerstone of this workflow and compare its utility with other essential analytical techniques.
Part 1: The Core Workflow - Reversed-Phase HPLC for Conjugate Heterogeneity
The primary challenge in bioconjugate analysis is resolving a heterogeneous mixture. A typical reaction will yield the desired conjugate, unconjugated protein, excess linker, and potentially aggregates or fragments. Reversed-Phase HPLC (RP-HPLC) is an invaluable tool for this purpose as it separates molecules based on their surface hydrophobicity.
The conjugation of a small molecule to a protein, via a linker like our target molecule, will increase the overall hydrophobicity of the protein. This change is the basis for separation in RP-HPLC. Different species in the reaction mixture will elute at different times, allowing for their identification and quantification.
Detailed Experimental Protocol: RP-HPLC
1. Instrumentation and Column Selection:
-
System: A biocompatible UHPLC or HPLC system with a quaternary pump and a UV-Vis or photodiode array (PDA) detector is recommended.
-
Column: A wide-pore (≥300 Å) C4 or C8 reversed-phase column is ideal for protein analysis. The wider pores prevent the large protein molecule from being excluded, while the shorter alkyl chains (C4 or C8) prevent irreversible binding of very hydrophobic conjugates. A good starting point is a column with dimensions of 2.1 mm x 100 mm and a particle size of 1.8-2.7 µm.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent, sharpening peaks and improving resolution for proteins.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Rationale: The combination of water/acetonitrile is the most common mobile phase system for RP-HPLC of proteins, offering a good balance of viscosity, UV transparency, and solvating power.
3. Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min for a 2.1 mm ID column.
-
Column Temperature: 60-80 °C. Elevated temperatures can improve peak shape and recovery for large proteins.
-
Detection:
-
Primary Wavelength: 280 nm for protein backbone absorbance.
-
Secondary Wavelength: If the conjugated small molecule has a unique absorbance, monitor this wavelength as well. This is a powerful way to confirm conjugation.
-
-
Gradient:
Time (min) % Mobile Phase B 0.0 20 20.0 60 22.0 95 25.0 95 25.1 20 | 30.0 | 20 |
4. Sample Preparation:
-
Prior to injection, the sample should be desalted using a spin column or buffer exchange to remove any unreacted small molecules that could interfere with the chromatogram.
-
The sample should be diluted in Mobile Phase A to a concentration of approximately 1 mg/mL.
Data Interpretation
In a successful separation, you would expect to see a series of peaks. The unconjugated protein will elute first, followed by the conjugated species in order of increasing hydrophobicity (i.e., increasing number of conjugated linkers/payloads). This allows for an estimation of the drug-to-antibody ratio (DAR) or labeling efficiency.
Workflow Visualization
Confirming Protein Conjugation: A Comparative Guide to Western Blot Analysis of "Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt" Adducts
For researchers and drug development professionals, the successful conjugation of small molecules to proteins is a critical first step in a multitude of applications, from generating immunogens to creating targeted therapeutics. "Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt," a succinic acid anhydride derivative, is a valuable reagent for modifying proteins, typically by reacting with primary amino groups such as the ε-amino group of lysine residues. This modification, known as succinylation, introduces a negatively charged, relatively large structural moiety (over 100 Da), which can significantly alter the protein's physical and chemical properties.[1]
Confirmation of this conjugation is not merely a quality control checkpoint; it is fundamental to the interpretation of all downstream experimental results. This guide provides an in-depth comparison of methodologies for confirming the conjugation of "this compound," with a primary focus on Western blot analysis. We will explore the causality behind experimental choices, present detailed protocols, and compare the technique to viable alternatives such as mass spectrometry and ELISA, providing a self-validating framework for your conjugation experiments.
The Principle of Detection: Recognizing the Modified Residue
The core challenge in confirming conjugation is to differentiate between the modified and unmodified protein. Since "this compound" is a hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein), we can leverage this property for detection. The succinyl group introduced onto the protein serves as a novel epitope that can be recognized by specific antibodies.
dot```dot graph "Conjugation_and_Detection" { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Protein [label="Carrier Protein\n(e.g., BSA)", pos="0,1.5!"]; Reagent [label="Tetrahydro-2,5-dioxo-3-furansulfonic Acid,\nSodium Salt", pos="2.5,1.5!"]; Conjugate [label="Succinylated Protein\nConjugate", fillcolor="#34A853", pos="5,1.5!"]; Antibody [label="Pan Anti-Succinyl-Lysine\nPrimary Antibody", fillcolor="#EA4335", pos="7.5,1.5!"]; Detection [label="Secondary Antibody\n(HRP-conjugated)", fillcolor="#FBBC05", pos="10,1.5!"]; Signal [label="Chemiluminescent\nSignal", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="12.5,1.5!"];
Protein -> Conjugate [label=" Conjugation\n(pH 8-9)"]; Reagent -> Conjugate; Conjugate -> Antibody [label=" Western Blot:\nBinding"]; Antibody -> Detection [label=" Incubation"]; Detection -> Signal [label=" Substrate\nAddition"]; }
Caption: Step-by-step workflow for protein conjugation.
Part B: Western Blot Analysis
-
Sample Preparation: Mix an appropriate amount of both the conjugated and unconjugated (control) BSA with Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 10-20 µg of each sample per lane on a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Ensure complete transfer by checking the gel for remaining protein with a post-transfer stain like Coomassie Blue.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. [2]For phospho-protein detection, BSA is generally preferred.
-
Primary Antibody Incubation: Dilute the pan anti-succinyl-lysine antibody in the blocking buffer (e.g., 1:1000 dilution, but always optimize). [3]Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST. [1]7. Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and visualize the signal using a chemiluminescence imaging system.
Comparison of Analytical Techniques
While Western blotting is a robust method, other techniques offer complementary or, in some cases, superior information. The choice of method depends on the specific experimental question, available resources, and desired level of detail.
| Feature | Western Blot | Mass Spectrometry (MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Size separation followed by antibody detection of the succinyl group. | Measures the mass-to-charge ratio of the intact protein or its digested peptides. | Antibody-based detection of the succinyl group in a plate-based format. |
| Information | Confirms conjugation, provides molecular weight, semi-quantitative. | Confirms conjugation, provides precise mass of the conjugate, identifies specific sites of modification, can be quantitative. [4] | Confirms presence of conjugated protein, highly quantitative. [5] |
| Sensitivity | Nanogram to picogram range. | Picogram to femtogram range. | Picogram to femtogram range, generally more sensitive than Western blot. [5] |
| Throughput | Low to moderate. | Low for detailed characterization, can be high-throughput for screening. | High, suitable for screening many samples. [6] |
| Cost | Relatively low initial setup cost, moderate per-sample cost. | High initial instrument cost, lower per-sample cost for established workflows. [7] | Low to moderate setup and per-sample cost. |
| Time | 1-2 days. | 1-2 days (including sample preparation and data analysis). | 4-6 hours. |
| Key Advantage | Widely accessible, provides molecular weight information. | Unambiguous mass confirmation and site identification. [4] | High throughput and sensitivity for quantification. [6] |
| Key Limitation | Semi-quantitative, relies on antibody specificity. [7] | Requires specialized equipment and expertise. [7] | Does not provide molecular weight information. |
In-Depth Look at Alternatives
Mass Spectrometry (MS)
High-resolution mass spectrometry is the gold standard for characterizing protein-small molecule conjugates. [4]It provides an unambiguous confirmation of conjugation by accurately measuring the mass of the modified protein. A mass increase corresponding to the addition of one or more "Tetrahydro-2,5-dioxo-3-furansulfonic Acid" moieties is definitive proof of conjugation. Furthermore, by digesting the conjugated protein and analyzing the resulting peptides (peptide mapping), MS can identify the specific lysine residues that have been modified. [4] When to choose MS:
-
When precise confirmation of the molecular weight of the conjugate is required.
-
When you need to know the specific sites of conjugation on the protein.
-
For detailed characterization of heterogeneity in the conjugation products.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and high-throughput method for detecting and quantifying an antigen in a sample. [5]A competitive ELISA can be designed to quantify the extent of conjugation. In this format, the succinylated protein in the sample competes with a known amount of labeled succinylated protein for binding to a limited amount of anti-succinyl-lysine antibody. The signal is inversely proportional to the amount of conjugated protein in the sample.
When to choose ELISA:
-
For high-throughput screening of multiple conjugation reactions.
-
When a highly sensitive and quantitative measure of the total amount of conjugated protein is needed.
-
For routine quality control once a conjugation protocol has been established.
Troubleshooting Your Western Blot for Conjugated Proteins
Detecting modified proteins can sometimes present unique challenges. Here are some common issues and their solutions:
| Problem | Possible Cause | Solution |
| No Signal | Inefficient Conjugation: The protein was not successfully modified. | Optimize conjugation reaction conditions (pH, reagent ratio, incubation time). Confirm conjugation with a more sensitive method like MS. |
| Ineffective Primary Antibody: The anti-succinyl-lysine antibody is not binding. | Check the antibody datasheet for recommended conditions. Run a dot blot with the conjugated protein to confirm antibody reactivity. [8] | |
| Low Protein Load: Insufficient amount of conjugated protein was loaded on the gel. | Increase the amount of protein loaded per lane (up to 30-50 µg). [8] | |
| High Background | Non-specific Antibody Binding: The primary or secondary antibody is binding to other proteins or the membrane. | Increase the blocking time or try a different blocking agent (e.g., 3% BSA instead of milk). [2]Increase the number and duration of wash steps. |
| Antibody Concentration Too High: The concentration of the primary or secondary antibody is excessive. | Titrate the antibodies to determine the optimal concentration that gives a strong signal with low background. [4] | |
| Multiple Bands | Protein Degradation: The protein sample is degraded. | Use fresh samples and always include protease inhibitors in your lysis buffer. [8] |
| Heterogeneous Conjugation: The protein is conjugated at multiple sites, leading to a population of molecules with different molecular weights. | This is expected. The result will be a smear or a ladder of bands rather than a single sharp band. This confirms successful, albeit heterogeneous, conjugation. | |
| Band at Unexpected Size | Post-Translational Modifications: The protein has other PTMs that affect its migration. | Compare with the unmodified control run on the same gel. The shift should be consistent with the addition of the succinyl groups. [4] |
Conclusion: An Integrated Approach
Confirming the conjugation of "this compound" to a protein is a critical step that underpins the validity of subsequent experiments. Western blotting, utilizing a pan anti-succinyl-lysine antibody, offers a reliable, accessible, and informative method for this purpose. It provides not only a confirmation of the modification but also valuable information about the apparent molecular weight of the conjugate.
For a comprehensive analysis, an integrated approach is often the most powerful. Western blotting can be used for routine screening and semi-quantitative assessment, while mass spectrometry can provide definitive structural characterization. ELISA is the ideal choice for high-throughput quantitative analysis. By understanding the strengths and limitations of each technique, researchers can design a validation strategy that is both rigorous and efficient, ensuring the quality and reproducibility of their work in the exciting field of bioconjugate chemistry.
References
-
Applied Biomics. (n.d.). Succinyl-Lysine 2D Western Blot. Retrieved from [Link]
-
Emery Pharma. (n.d.). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
PTM BIO. (n.d.). Anti-Succinyllysine Rabbit pAb. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Western blot and mass spectrometry quantification. Retrieved from [Link]
-
Biology Stack Exchange. (2015, June 22). LCMS/MS versus Western Blot. Retrieved from [Link]
- Tayyab, S., Qasim, M. A., & Ali, A. (1991). Influence of succinylation of bovine serum albumin on its conformation and bilirubin binding. Journal of Biosciences, 16(1-2), 67–75.
- Zhang, Z., Tan, M., Xie, Z., Dai, L., Chen, Y., & Zhao, Y. (2011). Identification of lysine succinylation as a new post-translational modification.
-
Applied Biomics. (n.d.). Succinyl-Lysine 2D Western Blot. Retrieved from [Link]
-
PubMed. (n.d.). Structural studies on the succinylated bovine serum albumin. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol Preparation of Bovine Serum Albumin (BSA)-Conjugated Palmitate. Retrieved from [Link]
-
protocols.io. (2018, June 21). Protocol D: Preparation of BSA for quenching pretreatment V.1. Retrieved from [Link]
-
Frontiers in Physiology. (2023). Protein succinylation: regulating metabolism and beyond. Retrieved from [Link]
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- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
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- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt and Maleimide Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, particularly antibody-drug conjugates (ADCs), hinges on the critical selection of a linker.[1][2][3] The linker, a seemingly simple molecular bridge, profoundly dictates the stability, efficacy, and safety of the final product.[2][4] This guide provides an in-depth, objective comparison of two prominent classes of sulfhydryl-reactive linkers: the well-established maleimide-based linkers and the emerging class represented by Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt. We will delve into their respective mechanisms, stability profiles, and practical considerations, supported by experimental data and detailed protocols.
Introduction: The Pivotal Role of Linkers in Bioconjugation
Bioconjugation, the covalent attachment of molecules to biomolecules such as antibodies, is a cornerstone of modern therapeutics and diagnostics.[] In the context of ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells.[][7][8] An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet facilitate efficient payload release at the target site.[2][9]
The Incumbent: Maleimide Linkers
Maleimide-based linkers have been a workhorse in bioconjugation for decades, primarily due to their high reactivity and specificity towards thiol groups found in cysteine residues.[3][][10][11]
Mechanism of Action: The conjugation occurs via a Michael addition reaction, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring.[][10][11][12] This forms a stable thioether bond, specifically a thiosuccinimide linkage.[][10][11] The reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), making it well-suited for modifying sensitive biomolecules.[][10][13] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[10][12][13]
The Achilles' Heel: Instability of the Thiosuccinimide Linkage
Despite their widespread use, a major drawback of maleimide linkers is the inherent instability of the thiosuccinimide bond.[3][14] This linkage is susceptible to two competing reactions in vivo:
-
Retro-Michael Reaction: This is a reversal of the initial conjugation, leading to deconjugation of the payload.[3][14][15][16] The released drug-linker can then react with other thiol-containing molecules in the plasma, such as albumin, leading to off-target toxicity and reduced therapeutic efficacy.[14][15][16]
-
Hydrolysis: The succinimide ring can undergo hydrolysis to form a stable, ring-opened maleamic acid thioether.[][15] This hydrolyzed form is no longer susceptible to the retro-Michael reaction, thus enhancing the stability of the ADC.[15][17]
The balance between these two pathways is critical for the in vivo performance of the ADC.[16] Strategies to mitigate the retro-Michael reaction have focused on promoting hydrolysis, such as post-conjugation pH adjustments or the development of "self-hydrolyzing" maleimides that incorporate neighboring groups to catalyze ring-opening at neutral pH.[15][17]
The Challenger: this compound
This compound, represents a newer generation of hydrophilic linkers designed to address the shortcomings of traditional maleimide chemistry. Its key feature is the incorporation of a sulfonate group, which imparts increased hydrophilicity.
Mechanism of Action: Similar to maleimides, this linker reacts with thiol groups. The core reactive moiety is a succinic anhydride derivative. The thiol group attacks one of the carbonyl carbons of the anhydride, leading to the formation of a stable thioester bond and opening of the ring.
Key Advantages:
-
Enhanced Hydrophilicity: The presence of the sodium sulfonate group significantly increases the water solubility of the linker and the resulting bioconjugate.[18][19] This is a crucial advantage, as hydrophobic payloads can lead to ADC aggregation and rapid clearance from circulation.[1][20][21][22] Improved hydrophilicity can lead to better pharmacokinetics and a higher therapeutic index.[20][22][23][24]
-
Improved Stability: The resulting thioester bond is generally more stable against hydrolysis and retro-Michael type reactions compared to the thiosuccinimide linkage of maleimides, especially before succinimide ring hydrolysis occurs in the latter. This enhanced stability in circulation can minimize premature payload release and associated off-target toxicities.
Head-to-Head Comparison: Performance Data
| Feature | Maleimide Linkers | This compound |
| Reaction Chemistry | Michael Addition | Nucleophilic Acyl Substitution |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) |
| Bond Formed | Thiosuccinimide (Thioether) | Thioester |
| Reaction pH | 6.5 - 7.5[10][13] | 7.0 - 8.0 |
| Key Advantage | High reactivity and selectivity[10] | Enhanced hydrophilicity and stability[18] |
| Major Drawback | Susceptibility to retro-Michael reaction[14][16] | Potentially slower reaction kinetics |
| Hydrophilicity | Generally lower (can be increased with PEGylation)[] | High (inherent due to sulfonate group)[18] |
| In Vivo Stability | Variable, dependent on succinimide ring hydrolysis[14][15][25] | Generally higher due to stable thioester bond |
Experimental Protocols
This protocol outlines a general method for conjugating a maleimide-containing molecule to a thiol-containing biomolecule, such as a protein.[26][27][28]
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Degassed conjugation buffer (e.g., PBS, pH 7.2)
-
Maleimide-functionalized payload dissolved in a suitable solvent (e.g., DMSO)
-
Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced
-
Quenching reagent (e.g., free cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in degassed conjugation buffer. If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Buffer Exchange: Remove excess reducing agent by buffer exchange into fresh, degassed conjugation buffer.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the maleimide-payload solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a 2-fold molar excess of a quenching reagent (relative to the maleimide) to cap any unreacted maleimide groups. Incubate for 15-30 minutes.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess payload and other small molecules.[26]
-
Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.[8][29]
This assay is crucial for evaluating the stability of the linker in a physiologically relevant environment.[1][15]
Materials:
-
Purified ADC
-
Human or animal plasma
-
Incubator at 37°C
-
Analysis system (e.g., LC-MS)
Procedure:
-
Incubation: Incubate the ADC in plasma at a concentration of approximately 1 mg/mL at 37°C.[1]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[15]
-
Sample Processing: At each time point, process the sample to isolate the ADC. This may involve immunocapture followed by elution.[30]
-
Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC and detect any released payload or payload-adducts with plasma proteins.[1][30] A decrease in the intact ADC over time indicates instability.
Visualization of Key Processes
Caption: Experimental workflow for assessing ADC plasma stability.
Conclusion and Future Perspectives
The choice between maleimide linkers and newer alternatives like this compound, is a critical decision in bioconjugate design. While maleimides offer a well-established and efficient conjugation chemistry, their inherent instability remains a significant concern. [3][10][14]Strategies to mitigate this by promoting hydrolysis have shown promise, but the fundamental susceptibility to the retro-Michael reaction persists. [15][17] The emergence of hydrophilic linkers such as this compound, offers a compelling solution to both the stability and hydrophobicity challenges associated with traditional linkers. [18][19]By providing a more stable linkage and improving the pharmacokinetic profile of the resulting conjugate, these next-generation linkers hold the potential to create safer and more effective targeted therapies. [20][23][24] As the field of bioconjugation continues to evolve, the development of novel linker technologies will undoubtedly play a central role in advancing the next wave of innovative therapeutics. A thorough understanding of the chemical principles and a rigorous experimental evaluation of linker performance are paramount for any researcher, scientist, or drug development professional working in this exciting area.
References
- Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024). Vertex AI Search.
- minireview: addressing the retro-michael instability of maleimide bioconjug
- Maleimide Linkers in Antibody-Drug Conjug
- Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjug
- Maleimide Conjug
- A Comparative Guide to the Stability of Antibody-Drug Conjugates with Different PEG Linkers.Benchchem.
- Perspectives and Characterization on Antibody–Drug Conjugates.
- Insights on the Application of the Retro Michael-Type Addition on Maleimide-Functionalized Gold Nanoparticles in Biology and Nanomedicine.
- Impact of maleimide hydrolysis on ADC stability and how to mitig
- Minireview: Addressing the retro-Michael instability of maleimide bioconjug
- Biophysical Methods for Characterization of Antibody-Drug Conjug
- Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjug
- Analytical Techniques for Antibody-Drug Conjug
- Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjug
- Protocol: Maleimide labeling of proteins and other thiol
- Analytical methods for physicochemical characterization of antibody drug conjugates.
- Maleimide Labeling of Proteins and Other Thiol
- Maleimide labeling of thiol
- The Thiol-Maleimide Reaction: A Comprehensive Technical Guide for Bioconjug
- Application Notes and Protocols for Maleimide-Thiol Ligation: The Critical Role of pH.Benchchem.
- Improving the Stability of Maleimide–Thiol Conjug
- Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM.
- Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index.PubMed.
- Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjug
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
- Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.
- Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index.Semantic Scholar.
- The Thiol-Maleimide Reaction: A Guide.Bachem.
- Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjug
- Impact of Different Levels of Succinimide Ring Hydrolysis in Maleimide Linker on Plasma Stability and Pharmacokinetics of Maleimidocaproyl-valine-citrulline-p-aminobenylooxycarbonyl (MC-vc-PAB) Linked Antibody Drug Conjugate.
- A Comparative Analysis of Antibody-Drug Conjugate Stability with Different Linkers.Benchchem.
- Sulfhydryl-Reactive Crosslinker Chemistry.Thermo Fisher Scientific.
- Maleimide Reaction Chemistry.Vector Labs.
- Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design.PurePEG.
- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
- Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates.
- Long-term stabilization of maleimide-thiol conjug
- Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity.RSC Publishing.
- Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index.
- Linker technology for ADC gener
- A Comparative Guide to Maleimide-Based Linkers in Bioconjug
- Elucidating the role of drug-linker hydrophobicity in the disposition of antibody-drug conjug
- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjug
- The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modific
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Efficacy of Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt as a Crosslinking Agent: A Comparative Guide
This guide provides a comprehensive analysis of Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt, a highly water-soluble crosslinking agent, for researchers, scientists, and drug development professionals. We will explore its mechanism of action, compare its performance to established alternatives, and provide detailed experimental protocols to facilitate its adoption in your research.
The Critical Role of Crosslinking in Modern Research
Crosslinking, the process of forming covalent bonds between molecules, is an indispensable tool in the life sciences. It is fundamental to a wide array of applications, from stabilizing protein-protein interactions for structural studies to the development of sophisticated drug delivery systems and the fabrication of hydrogels for tissue engineering. The choice of a crosslinking agent is a critical decision that dictates the efficiency, specificity, and biocompatibility of the final product. Among the various functional groups targeted for crosslinking, primary amines on proteins (present on lysine residues and the N-terminus) are the most common due to their accessibility and nucleophilicity.
Unveiling this compound
This compound, also known as Sulfosuccinic Acid Anhydride Sodium Salt, is a succinic acid derivative.[1][2][3][4] Its key structural feature is a cyclic anhydride ring, which is reactive towards primary amines.[5][6] A distinguishing characteristic of this molecule is the presence of a sodium sulfonate group, which imparts excellent water solubility. This is a significant advantage in bioconjugation reactions, which are typically performed in aqueous buffers to maintain the native structure and function of biomolecules.
Figure 1: Chemical structure and key properties of this compound. (A visual representation of the chemical structure would be inserted here in a full publication).
Mechanism of Action: Amine-Reactive Crosslinking
The crosslinking mechanism of this compound involves the nucleophilic attack of a primary amine on one of the carbonyl carbons of the anhydride ring. This results in the opening of the ring and the formation of a stable amide bond, along with a free carboxylic acid. This newly formed carboxyl group can then be activated to react with another amine, or more commonly, the anhydride can react with two different amine-containing molecules, effectively crosslinking them.
Figure 2: Reaction mechanism of this compound with primary amines on proteins.
A Comparative Analysis of Amine-Reactive Crosslinkers
To understand the practical utility of this compound, it is essential to compare it with other commonly used amine-reactive crosslinking agents.
| Feature | This compound | N-hydroxysuccinimide (NHS) Esters (e.g., BS3) | Glutaraldehyde |
| Reactivity | High towards primary amines. | High towards primary amines. | High, but less specific. |
| Specificity | High for primary amines. | High for primary amines. | Low, reacts with amines, thiols, and hydroxyls. |
| Solubility | Excellent water solubility. | Varies; sulfonated versions (e.g., Sulfo-NHS esters) are water-soluble. | Good water solubility. |
| Byproducts | None, the ring is incorporated. | N-hydroxysuccinimide (can be hydrolyzed). | None, but can self-polymerize. |
| Bond Stability | Stable amide bond. | Stable amide bond. | Stable, but complex and heterogeneous linkages. |
| Biocompatibility | Expected to be high due to the nature of the linkage. | Generally good, but NHS byproduct can have effects. | Can be cytotoxic and immunogenic.[7] |
| Spacer Arm | Short. | Variable depending on the specific NHS ester. | Short and variable. |
Experimental Protocols: A Practical Guide
While specific, published protocols for this compound as a protein crosslinker are not widely available, a robust protocol can be designed based on the principles of amine-reactive chemistry. Below is a representative protocol for crosslinking a model protein, Bovine Serum Albumin (BSA), and a comparative protocol using a common water-soluble NHS ester, BS3 (Bis(sulfosuccinimidyl)suberate).
Protocol 1: Crosslinking of BSA with this compound (Representative Protocol)
Materials:
-
Bovine Serum Albumin (BSA): 10 mg/mL in Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound: 100 mM stock solution in anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
SDS-PAGE analysis reagents and equipment
Methodology:
-
In a microcentrifuge tube, combine 100 µL of the 10 mg/mL BSA solution with an appropriate volume of the 100 mM crosslinker stock solution to achieve the desired final concentration (e.g., 1 mM).
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Terminate the crosslinking reaction by adding 10 µL of the 1 M Tris-HCl quenching solution and incubate for an additional 15 minutes.
-
Prepare the sample for SDS-PAGE analysis by adding loading buffer and heating.
-
Run the sample on a polyacrylamide gel to separate the crosslinked products.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
Figure 3: Experimental workflow for protein crosslinking with this compound.
Protocol 2: Crosslinking of BSA with BS3 (Comparative Protocol)
Materials:
-
Bovine Serum Albumin (BSA): 10 mg/mL in Phosphate-Buffered Saline (PBS), pH 7.4
-
BS3 (Bis(sulfosuccinimidyl)suberate): Freshly prepared 25 mM stock solution in water
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
SDS-PAGE analysis reagents and equipment
Methodology:
-
Follow the same procedure as in Protocol 1, substituting the this compound stock solution with the freshly prepared BS3 stock solution to achieve the same final molar concentration.
-
The incubation and quenching steps remain the same.
-
Analyze the results using SDS-PAGE as described previously.
Expected Results and Interpretation
The efficacy of the crosslinking reaction can be evaluated by observing the formation of higher molecular weight species on the SDS-PAGE gel.
| Lane | Sample | Expected Outcome | Interpretation |
| 1 | BSA (no crosslinker) | A single band at ~66 kDa | Monomeric BSA |
| 2 | BSA + this compound | A ladder of bands at ~132 kDa, ~198 kDa, etc., with a decrease in the monomeric band. | Successful crosslinking, forming dimers, trimers, and higher-order oligomers. |
| 3 | BSA + BS3 | A similar ladder of bands as in Lane 2. | Successful crosslinking with the reference compound. |
A direct comparison of the band intensities for the crosslinked species in lanes 2 and 3 will provide a semi-quantitative assessment of the relative efficiency of this compound compared to BS3 under the tested conditions.
Conclusion and Future Perspectives
This compound, presents a compelling profile as a crosslinking agent for biological applications. Its high water solubility is a major advantage, potentially simplifying experimental setups and preserving the integrity of biomolecules. The formation of stable amide bonds upon reaction with primary amines is a desirable feature for creating robust conjugates. While it is a lesser-known reagent in the crosslinking landscape, its chemical properties suggest it could be a valuable alternative to more established crosslinkers, particularly in applications where high water solubility is paramount. Further research is warranted to fully characterize its reactivity, biocompatibility, and efficacy in various applications, including proteomics, drug delivery, and hydrogel formation.
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Pharmaffiliates. This compound. [Link]
-
A-Star Research. Tetrahydro-2,5-dioxo-3-furansulfonic acid, sodium. [Link]
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Nowak, M., et al. (2022). Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? International Journal of Molecular Sciences, 23(15), 8532. [Link]
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PubChem. 3-Furansulfonic acid, tetrahydro-2,5-dioxo-. [Link]
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ACS Publications. Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms. [Link]
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RSC Publishing. Using the hydrolysis of anhydrides to control gel properties and homogeneity in pH-triggered gelation. [Link]
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Chemistry LibreTexts. Acid Anhydrides React with Amines to Form Amides. [Link]
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ScholarWorks. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. [Link]
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A Senior Application Scientist's Guide to Validating Protein Modification Sites by Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt
For researchers, scientists, and drug development professionals, the precise identification of where a molecule binds to a protein is paramount. This guide provides an in-depth, technical comparison of methodologies for validating the site of protein modification by "Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt" (TDFS-Na). We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reliable results.
Introduction to TDFS-Na and Amine-Reactive Labeling
This compound (TDFS-Na), also known as Sulfosuccinic Acid Anhydride Sodium Salt, is a chemical reagent used for modifying proteins.[1][2][3] Based on its structure as a succinic acid anhydride derivative, TDFS-Na is expected to react with primary amines on proteins, namely the ε-amino group of lysine residues and the α-amino group of the N-terminus. The presence of a sulfonate group suggests that TDFS-Na is water-soluble, which can be advantageous for protein labeling in aqueous buffers, similar to the well-established Sulfo-NHS esters.[4][5]
The validation of the modification site is not a trivial step; it is a critical component of understanding the reagent's specificity and its effect on protein structure and function. This guide will walk you through a multi-pronged approach to confidently identify the site of TDFS-Na modification.
The Cornerstone of Validation: A Mass Spectrometry-Centric Workflow
Mass spectrometry (MS) is the gold standard for identifying post-translational modifications (PTMs) and chemical modifications on proteins.[6][7][8][9] Its high sensitivity and ability to pinpoint modifications at the amino acid level make it an indispensable tool.[8]
Experimental Workflow:
The overall workflow for identifying the TDFS-Na modification site using mass spectrometry is a multi-step process that requires careful execution.
Caption: Mass spectrometry workflow for identifying TDFS-Na modification sites.
Detailed Experimental Protocol:
1. Protein Modification with TDFS-Na:
-
Rationale: The initial step is to react the target protein with TDFS-Na under controlled conditions to achieve modification.
-
Protocol:
-
Prepare a solution of the target protein (e.g., 1-5 mg/mL) in a non-amine-containing buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0.[4]
-
Prepare a fresh stock solution of TDFS-Na in the same buffer.
-
Add a molar excess of TDFS-Na to the protein solution. The optimal molar ratio should be determined empirically, starting with a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C.
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Remove excess reagent and buffer-exchange the modified protein using a desalting column or dialysis.
-
2. Sample Preparation for Mass Spectrometry:
-
Rationale: The modified protein needs to be digested into smaller peptides for analysis by MS. Denaturation, reduction, and alkylation ensure efficient digestion.
-
Protocol:
-
Denature the modified protein in a solution containing 8 M urea or 6 M guanidine hydrochloride.
-
Reduce the disulfide bonds by adding dithiothreitol (DTT) and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes.
-
Dilute the solution to reduce the denaturant concentration (e.g., < 1 M urea) to allow for enzymatic activity.
-
Add a protease, most commonly trypsin, at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w) and incubate overnight at 37°C.
-
Acidify the peptide mixture with formic acid or trifluoroacetic acid to stop the digestion and prepare for LC-MS/MS.
-
3. LC-MS/MS Analysis and Data Interpretation:
-
Rationale: Liquid chromatography separates the complex peptide mixture before introduction into the mass spectrometer. Tandem mass spectrometry (MS/MS) fragments the peptides, allowing for sequence determination and identification of the modification site.
-
Protocol:
-
Inject the peptide digest onto a reverse-phase liquid chromatography column.
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) into the mass spectrometer.
-
The mass spectrometer will perform a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the eluting peptides.
-
The most abundant peptide ions are selected for fragmentation (MS/MS) by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
The resulting fragmentation spectra are searched against a protein database using software like Mascot, Sequest, or MaxQuant. The search parameters must include the mass shift corresponding to the TDFS-Na modification.
-
Comparison with Alternative and Complementary Validation Techniques
While mass spectrometry is a powerful primary tool, a truly robust validation strategy incorporates orthogonal methods.
| Technique | Principle | Advantages | Disadvantages | Role in Validation |
| Mass Spectrometry (MS/MS) | Measures the mass of peptides and their fragments to identify the sequence and the site of modification.[6][8] | High sensitivity, high throughput, can identify multiple modification sites simultaneously, provides precise localization.[8][9] | Requires specialized equipment and expertise, data analysis can be complex. | Primary Identification: The core method for discovering and pinpointing the modification site. |
| Edman Degradation | Sequentially removes and identifies amino acids from the N-terminus of a peptide.[10][11][12] | Provides direct sequence information, can definitively confirm N-terminal modification. | Ineffective if the N-terminus is blocked by the modification, can be slow and is not suitable for high-throughput analysis.[10][12] | Confirmatory: Excellent for confirming modification at the N-terminus if MS data is ambiguous. |
| Site-Directed Mutagenesis | The gene encoding the target protein is altered to replace the suspected modified amino acid with a non-reactive one (e.g., Lysine to Arginine).[13][14][15] | Provides functional validation of the modification site, can confirm the importance of a specific residue for modification. | Labor-intensive, requires molecular biology expertise, does not directly identify the modification. | Functional Validation: The ultimate proof that a specific residue is the target of modification. |
| Comparison with Sulfo-NHS-Biotin | A well-characterized, amine-reactive reagent that adds a biotin tag to proteins. The modification can be detected using streptavidin-based assays. | Established protocols, readily available reagents, and detection methods. | Indirectly identifies modification sites (requires subsequent analysis like MS), the large biotin tag may alter protein function. | Benchmarking: Use as a positive control for amine-reactive labeling and to compare the labeling efficiency and specificity of TDFS-Na. |
A Head-to-Head Comparison: TDFS-Na vs. Sulfo-NHS-Esters
For researchers choosing an amine-reactive labeling reagent, understanding the nuances between TDFS-Na and the widely used Sulfo-NHS-esters is crucial.
| Feature | This compound (TDFS-Na) | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) Esters |
| Reactive Group | Succinic Acid Anhydride | N-hydroxysuccinimide ester |
| Target Residues | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine)[16][17][18] |
| Solubility | Expected to be water-soluble due to the sulfonate group. | Water-soluble due to the sulfonate group.[4][5] |
| Reaction pH | Optimal pH is likely in the physiological to slightly alkaline range (pH 7-9). | Optimal pH is typically 7.2-8.5.[17][18] |
| Byproduct | Succinic acid derivative | N-hydroxysuccinimide |
| Stability of Linkage | Forms a stable amide bond. | Forms a stable amide bond.[16][19] |
The primary difference lies in the leaving group during the reaction. While both form stable amide bonds, the reaction kinetics and stability of the reagent in solution may differ. A direct comparison of labeling efficiency and specificity on a model protein is recommended.
Designing a Self-Validating System
To ensure the trustworthiness of your results, a multi-faceted approach is essential.
Caption: A self-validating system for confirming TDFS-Na modification sites.
Conclusion
Validating the site of protein modification by "this compound" requires a rigorous and multi-faceted approach. While mass spectrometry provides the foundational data for identifying modified residues, its combination with orthogonal techniques such as Edman degradation and site-directed mutagenesis is crucial for unambiguous confirmation. By employing the systematic and self-validating workflow outlined in this guide, researchers can confidently determine the precise location of TDFS-Na modification, paving the way for a deeper understanding of its effects on protein biology and its potential applications in drug development and proteomics.
References
-
Abberior Instruments. NHS ester protocol for labeling proteins. [Link]
-
MetwareBio. Edman Degradation: A Classic Protein Sequencing Technique. [Link]
-
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
-
Wikipedia. Edman degradation. [Link]
-
National Institutes of Health. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. [Link]
-
EHU. Peptide Sequencing by Edman Degradation. [Link]
-
Glen Research. Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. [Link]
-
Shimadzu. Theory of Edman Sequencing. [Link]
-
bioRxiv. Discovery of protein modifications using high resolution differential mass spectrometry proteomics. [Link]
-
University of Massachusetts Chan Medical School. Identification of Protein Modifications by Mass Spectrometry. [Link]
-
National Institutes of Health. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. [Link]
-
National Institutes of Health. Selective protein N-terminal labeling with N-hydroxysuccinimide esters. [Link]
-
Food Safety Institute. Techniques for Site-Directed Mutagenesis in Protein Engineering. [Link]
-
Twist Bioscience. Mutagenesis: Site-Directed. [Link]
-
Springer. Protein Engineering: Single or Multiple Site-Directed Mutagenesis. [Link]
-
The Joseph Lab. Amine-Reactive Probes. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed protocol for the proper management and disposal of Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt (CAS No. 73464-18-3). As a succinic acid derivative, this compound requires careful handling to ensure personnel safety and environmental compliance.[1][2] This document moves beyond a simple checklist, explaining the rationale behind each procedural step to foster a culture of deep-seated safety and operational excellence.
Core Principles: Hazard Assessment and Precautionary Measures
Before any handling or disposal begins, a thorough understanding of the compound's characteristics is essential. While a specific, universally available Safety Data Sheet (SDS) with comprehensive disposal information for this exact compound is not always accessible, its chemical structure—a sulfonated furan-class compound—mandates that it be treated as hazardous waste.[3][4] The overriding principle is to manage waste from its point of generation to its final disposal, a concept known as "cradle-to-grave" responsibility established by the Resource Conservation and Recovery Act (RCRA).[5]
Known Chemical Identifiers:
-
Chemical Name: this compound
-
Synonym: Sulfosuccinic Acid Anhydride Sodium Salt[1]
Potential Hazards (Inferred from Structural Analogs):
-
Sulfonic Acids/Salts: While generally stable in water, sulfonic acid derivatives can be corrosive.[7][8]
-
Furan Derivatives: Compounds in this class can be irritants, harmful if swallowed or inhaled, and may pose environmental hazards.[3][4]
-
Anhydrides: Can be reactive with water or other nucleophiles.
Mandatory Safety Protocols
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or a face shield at all times.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
Engineering Controls:
-
All handling and preparation of waste should be conducted within a certified chemical fume hood to minimize inhalation risk.[9]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents dangerous reactions and ensures the waste can be processed correctly by disposal facilities.[10][11]
Step 1: Container Selection Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste. The best initial choice is often the original product container.[12] If using a different container, ensure it is made of appropriate material (e.g., high-density polyethylene) and has a secure, vapor-tight lid.
Step 2: Accurate Labeling From the moment the first drop of waste enters the container, it must be labeled.[13] Federal and state regulations require specific information on hazardous waste labels. Your institution's Environmental Health and Safety (EHS) department will provide compliant labels, which must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" (Do not use abbreviations).
-
Known Hazards: Based on available data, mark as "Corrosive" and "Irritant."
Step 3: Waste Segregation Collect waste containing this compound in a dedicated container.
-
DO NOT mix with other waste streams, particularly:
-
Halogenated solvents (e.g., chloroform, dichloromethane).
-
Strong oxidizing agents.
-
Strong acids or bases (unless part of a specific neutralization protocol).
-
Biologically or radioactively contaminated waste.[12]
-
-
This compound should be classified as a non-halogenated organic waste .
Step 4: Secure Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[13] This area must be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
Equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.[10][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling and disposing of this chemical.
Caption: Figure 1: Disposal Decision Workflow
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
For a small spill (manageable by lab personnel):
-
Alert & Restrict: Immediately alert personnel in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.[14]
-
Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or chemical absorbent pads.[9]
-
Collect: Carefully scoop the contaminated absorbent material into your designated hazardous waste container. Use non-sparking tools if the material is mixed with a flammable solvent.
-
Decontaminate: Wipe the spill area with a damp cloth, disposing of the cloth as hazardous waste. Follow with a soap and water wash.[9]
-
Report: Inform your laboratory supervisor and EHS department of the incident.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Final Disposal: The Only Acceptable Path
The final disposition of this chemical waste must be handled by professionals to ensure compliance with federal, state, and local regulations.[5][15][16]
Primary Disposal Method:
-
The only approved method for disposing of this chemical waste is through your institution's EHS department or a contracted, licensed hazardous waste disposal company.[17] This typically involves high-temperature incineration at a permitted facility, which ensures the complete destruction of the compound.[17]
Prohibited Disposal Methods:
-
DO NOT pour this chemical or its solutions down the drain.[4] Sulfonated compounds can be problematic for wastewater treatment systems.[18]
-
DO NOT attempt to evaporate the waste in a fume hood. This constitutes an unpermitted release into the atmosphere.[12]
-
DO NOT place the chemical, its solutions, or contaminated materials in the regular trash.
Empty Container Disposal: A container that held this compound must be treated as hazardous waste unless properly decontaminated.[9]
-
Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., water).
-
Collect Rinsate: All rinsate must be collected and disposed of as hazardous liquid waste in your designated container.[9]
-
Final Container Disposal: Once triple-rinsed, deface or remove the original label, and dispose of the container according to your institution's non-hazardous waste procedures.[12]
Summary of Disposal Best Practices
| Do's | Don'ts |
| Consult your institution's EHS department for specific guidance. | Do NOT pour waste down the drain.[4] |
| Wear appropriate PPE (goggles, gloves, lab coat) at all times. | Do NOT mix with incompatible waste streams.[11] |
| Collect waste in a compatible, properly labeled container.[10][13] | Do NOT dispose of waste in regular trash or sharps containers. |
| Segregate as a non-halogenated organic waste. | Do NOT evaporate waste as a means of disposal.[12] |
| Store waste in a designated Satellite Accumulation Area with secondary containment.[13][14] | Do NOT allow waste to accumulate for more than one year (or your facility's limit).[9] |
| Arrange for pickup through your EHS office for final disposal.[13] | Do NOT handle waste outside of a well-ventilated area or chemical fume hood. |
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. Available from: [Link]
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Personal protective equipment for handling Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt
A-1. A. Immediate Safety & Handling Protocol
1. Hazard Assessment & Risk Mitigation:
-
Primary Hazards: Based on its functional groups, potential hazards include skin and eye irritation or burns, respiratory irritation, and potential allergic reactions.[1][2][3] Sulfonic acids can cause serious burns upon contact or if inhaled.[1] Furan derivatives may cause allergic skin reactions and serious eye irritation.[3]
-
Engineering Controls: All handling of this substance should occur within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[5]
2. Personal Protective Equipment (PPE):
A multi-layered approach to PPE is essential to provide comprehensive protection.[6][7]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile, and consider double-gloving.[8][9] Always inspect gloves for any signs of degradation or punctures before use.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[9][10] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[10][11]
-
Body Protection: A flame-resistant lab coat is required. For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron or a full-body suit may be necessary.[9][10]
-
Respiratory Protection: While working in a fume hood is the primary defense against inhalation, a respirator may be required depending on the scale of the work and the results of a risk assessment.[9][11]
B. Operational Plan: Step-by-Step Handling
1. Preparation and Weighing:
-
Before handling, ensure you have read and understood this guide and your institution's Chemical Hygiene Plan.[12][13][14]
-
Designate a specific area within the fume hood for handling this compound.
-
When weighing, use a spatula to carefully transfer the solid. Avoid creating dust. If the material is a fine powder, consider using a containment system like a glove bag for weighing.
2. In Case of a Spill:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[15][8] Do not use combustible materials.
-
Neutralize: For acidic spills, a neutralizing agent like sodium bicarbonate can be cautiously applied.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.[8] Decontaminate the spill area with soap and water.[8]
C. Disposal Plan
1. Waste Segregation and Labeling:
-
All waste containing Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt must be segregated and collected in a clearly labeled, sealed, and compatible hazardous waste container.[8]
-
The label should include the full chemical name and appropriate hazard warnings.[8]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]
2. Disposal Procedure:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent materials should be placed in the designated solid hazardous waste container.[8]
-
Liquid Waste: Unused solutions or liquid waste should be collected in a separate, clearly labeled hazardous liquid waste container.[8]
-
Neutralization: For small amounts of acidic waste solutions, neutralization with a suitable base (e.g., sodium bicarbonate) may be an option before disposal, but always consult with your EHS department first.[16]
-
Final Disposal: All hazardous waste must be disposed of through your institution's EHS-approved waste management program.[17] Do not pour this chemical down the drain.
D. Visual Guides
Personal Protective Equipment (PPE) Workflow
Caption: A logical workflow for donning, using, and doffing Personal Protective Equipment.
Chemical Waste Disposal Workflow
Caption: A workflow for the proper segregation and disposal of chemical waste.
E. References
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Material Safety Data Sheet - Diphenylamine Sulfonic Acid Sodium Salt. ScienceLab. [Link]
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Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
